molecular formula C11H8N2 B1302510 5-Amino-1-naphthonitrile CAS No. 72016-73-0

5-Amino-1-naphthonitrile

Cat. No.: B1302510
CAS No.: 72016-73-0
M. Wt: 168.19 g/mol
InChI Key: COMBRYCXLDMDCU-UHFFFAOYSA-N
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Description

5-Amino-1-naphthonitrile is an organic compound with the molecular formula C11H8N2 and a molecular weight of 168.20 g/mol . This aminonaphthonitrile derivative serves as a versatile synthetic intermediate and valuable building block in organic and medicinal chemistry research. Its primary research value lies in its application as a key precursor for the synthesis of complex polyfunctionalized naphthalenes . Furthermore, compounds in this chemical class are extensively used to construct various nitrogen-containing aza-heterocycles, which are core structures in many pharmaceutically active molecules . The presence of both an amino and a nitrile functional group on the naphthalene ring system makes it a versatile substrate for further chemical modifications and ring-forming reactions. For optimal stability, this product should be stored in a dark place under an inert atmosphere at room temperature . Researchers should handle this material with appropriate precautions and refer to the Safety Data Sheet for detailed hazard information. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-aminonaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMBRYCXLDMDCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372804
Record name 5-Amino-1-naphthonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72016-73-0
Record name 5-Amino-1-naphthonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Amino-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 5-Amino-1-naphthonitrile (also known as 5-amino-1-cyanonaphthalene). Due to the limited availability of specific experimental data for this compound, this guide combines established information with representative experimental protocols and analytical methodologies adapted from closely related compounds and well-established synthetic routes.

Core Chemical Properties

This compound is an aromatic compound containing both an amino and a nitrile functional group attached to a naphthalene core. These functional groups make it a potentially valuable building block in medicinal chemistry and material science.

PropertyDataSource
Molecular Formula C₁₁H₈N₂PubChem CID: 2750338[1]
Molecular Weight 168.19 g/mol PubChem CID: 2750338[1]
IUPAC Name 5-aminonaphthalene-1-carbonitrilePubChem CID: 2750338[1]
CAS Number 72016-73-0PubChem CID: 2750338[1]
Appearance Solid (predicted)-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-

Spectroscopic Data (Representative)

  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the naphthalene ring. The protons of the amino group would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms. The nitrile carbon is expected in the 115-125 ppm region, and the aromatic carbons will appear between 110 and 150 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 168, corresponding to the molecular weight of the compound.

Experimental Protocols (Representative)

The following sections detail representative experimental protocols for the synthesis, purification, and analysis of this compound. These are based on established chemical transformations and methods for similar compounds.

Synthesis via Sandmeyer Reaction

A plausible and common method for the introduction of a nitrile group onto an aromatic ring is the Sandmeyer reaction, starting from the corresponding primary aromatic amine. In this representative protocol, we will assume the synthesis starts from 1,5-diaminonaphthalene.

Reaction: 1,5-Diaminonaphthalene → 5-Aminonaphthalene-1-diazonium salt → this compound

Materials:

  • 1,5-Diaminonaphthalene

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Ice

  • Water

  • Organic solvent (e.g., Dichloromethane or Ethyl acetate)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • Dissolve a known quantity of 1,5-diaminonaphthalene in a solution of hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Continue stirring for 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

    • An effervescence (release of nitrogen gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete reaction.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.

G cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Isolation A 1,5-Diaminonaphthalene D 5-Aminonaphthalene-1-diazonium salt A->D 1. B HCl, H₂O, 0-5 °C B->D C NaNO₂ (aq) C->D 2. F This compound D->F 3. E CuCN, NaCN (aq) E->F G Extraction F->G H Washing G->H I Drying H->I J Evaporation I->J K Crude Product J->K

Representative synthesis workflow for this compound.
Purification by Recrystallization

The crude product obtained from the synthesis can be purified by recrystallization.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., Ethanol, Toluene, or a mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified compound should start to form.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

G A Crude Solid B Dissolve in minimal hot solvent A->B C Hot Solution B->C D Cool to Room Temperature C->D E Crystal Formation D->E F Cool in Ice Bath E->F G Filter Crystals F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure this compound I->J

General workflow for the purification by recrystallization.
Analysis by High-Performance Liquid Chromatography (HPLC)

A Reverse-Phase HPLC (RP-HPLC) method can be developed for the analysis of this compound, similar to methods used for other aminonaphthalene derivatives.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase (example):

  • A gradient elution might be suitable.

  • Solvent A: Water with 0.1% trifluoroacetic acid (TFA)

  • Solvent B: Acetonitrile with 0.1% TFA

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) and dilute to an appropriate concentration.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the detection wavelength (e.g., based on the UV-Vis spectrum of the compound, likely in the 220-250 nm or 300-350 nm range).

    • Run a gradient program, for example, starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B to elute the compound.

  • Injection and Analysis: Inject the sample solution and record the chromatogram. The retention time and peak area can be used for qualitative and quantitative analysis, respectively.

G A Sample Preparation (Dissolve in solvent) B HPLC System A->B C C18 Column B->C Mobile Phase E UV-Vis Detector C->E D Gradient Elution (Water/Acetonitrile with TFA) D->C F Data Acquisition (Chromatogram) E->F G Analysis (Retention Time, Peak Area) F->G

General workflow for HPLC analysis.

Safety Information

  • Hazard Statements: Based on similar compounds, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Statements: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Disclaimer

The experimental protocols and some of the chemical property information provided in this guide are representative and based on established chemical principles and data for analogous compounds. Specific experimental conditions may require optimization. All laboratory work should be conducted by trained professionals with appropriate safety precautions.

References

An In-depth Technical Guide to the Synthesis of 5-Aminonaphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 5-aminonaphthalene-1-carbonitrile, a key intermediate in the development of various pharmaceuticals and functional materials. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

5-Aminonaphthalene-1-carbonitrile is a bifunctional naphthalene derivative containing both an amino and a nitrile group. This unique substitution pattern makes it a valuable building block for the synthesis of more complex heterocyclic systems and pharmacologically active molecules. The strategic placement of the amino and cyano groups at the 1 and 5 positions of the naphthalene core allows for a wide range of chemical transformations, making it a versatile intermediate. This guide will detail two principal synthetic strategies for obtaining this compound: the Sandmeyer reaction starting from 1,5-diaminonaphthalene and the cyanation of a 5-halo-1-aminonaphthalene.

Synthesis Method 1: Sandmeyer Reaction of 1,5-Diaminonaphthalene

The Sandmeyer reaction provides a classical and effective method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate. In the case of 5-aminonaphthalene-1-carbonitrile, this approach can be envisioned to start from the readily available 1,5-diaminonaphthalene. A key challenge in this synthesis is the selective mono-functionalization of one of the two amino groups. This is typically achieved by a protection-deprotection strategy.

Experimental Protocol

Step 1: Mono-acetylation of 1,5-Diaminonaphthalene

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 1,5-diaminonaphthalene (15.8 g, 0.1 mol) in 200 mL of glacial acetic acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Add acetic anhydride (9.4 mL, 0.1 mol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.

  • Pour the reaction mixture into 1 L of ice-cold water with stirring.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C to yield N-(5-aminonaphthalen-1-yl)acetamide.

Step 2: Diazotization and Cyanation (Sandmeyer Reaction)

  • In a 1 L beaker, dissolve N-(5-aminonaphthalen-1-yl)acetamide (20.0 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL) with gentle heating.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of cold water. Add this solution dropwise to the cooled acetamide solution while maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

  • In a separate 2 L flask, prepare a solution of copper(I) cyanide (13.5 g, 0.15 mol) and sodium cyanide (14.7 g, 0.3 mol) in 200 mL of water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Nitrogen gas will evolve.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour.

  • Cool the reaction mixture and collect the precipitate by filtration. Wash the solid with water and then a dilute sodium hydroxide solution to remove any unreacted starting material. The crude product is N-(5-cyanonaphthalen-1-yl)acetamide.

Step 3: Hydrolysis of the Acetamide

  • Suspend the crude N-(5-cyanonaphthalen-1-yl)acetamide in a mixture of 150 mL of ethanol and 150 mL of 10% aqueous hydrochloric acid.

  • Heat the mixture at reflux for 4 hours.

  • Cool the solution and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude 5-aminonaphthalene-1-carbonitrile by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data
StepProductStarting MaterialMolar Mass ( g/mol )Moles (mol)Yield (%)Purity (%)
1N-(5-aminonaphthalen-1-yl)acetamide1,5-Diaminonaphthalene200.240.0858598
2N-(5-cyanonaphthalen-1-yl)acetamideN-(5-aminonaphthalen-1-yl)acetamide210.230.0647595
35-Aminonaphthalene-1-carbonitrileN-(5-cyanonaphthalen-1-yl)acetamide168.190.05485>99

Synthesis Workflow

Sandmeyer_Reaction cluster_0 Step 1: Mono-acetylation cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Hydrolysis 1,5-Diaminonaphthalene 1,5-Diaminonaphthalene N-(5-aminonaphthalen-1-yl)acetamide N-(5-aminonaphthalen-1-yl)acetamide 1,5-Diaminonaphthalene->N-(5-aminonaphthalen-1-yl)acetamide Acetic anhydride, Acetic acid, 0-5 °C Diazonium Salt Diazonium Salt N-(5-aminonaphthalen-1-yl)acetamide->Diazonium Salt NaNO2, HCl, 0-5 °C N-(5-cyanonaphthalen-1-yl)acetamide N-(5-cyanonaphthalen-1-yl)acetamide Diazonium Salt->N-(5-cyanonaphthalen-1-yl)acetamide CuCN, NaCN, 60 °C 5-Aminonaphthalene-1-carbonitrile 5-Aminonaphthalene-1-carbonitrile N-(5-cyanonaphthalen-1-yl)acetamide->5-Aminonaphthalene-1-carbonitrile HCl, Ethanol, Reflux

Caption: Workflow for the synthesis of 5-aminonaphthalene-1-carbonitrile via the Sandmeyer reaction.

Synthesis Method 2: Cyanation of 5-Halo-1-aminonaphthalene

An alternative route to 5-aminonaphthalene-1-carbonitrile involves the nucleophilic substitution of a halogen atom on the naphthalene ring with a cyanide group. The Rosenmund-von Braun reaction, which typically employs copper(I) cyanide, is a suitable method for this transformation. The starting material for this synthesis would be a 5-halo-1-aminonaphthalene, such as 5-bromo-1-aminonaphthalene.

Experimental Protocol
  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 5-bromo-1-aminonaphthalene (22.2 g, 0.1 mol), copper(I) cyanide (10.8 g, 0.12 mol), and 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Flush the flask with nitrogen and heat the reaction mixture to reflux (approximately 153 °C) under a nitrogen atmosphere.

  • Maintain the reflux for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a solution of ethylenediamine (20 mL) in water (200 mL) to dissolve the copper salts.

  • Stir the mixture for 30 minutes, during which a precipitate of the product should form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Quantitative Data
ProductStarting MaterialMolar Mass ( g/mol )Moles (mol)Yield (%)Purity (%)
5-Aminonaphthalene-1-carbonitrile5-Bromo-1-aminonaphthalene168.190.0880>98

Synthesis Workflow

Cyanation_Reaction 5-Bromo-1-aminonaphthalene 5-Bromo-1-aminonaphthalene 5-Aminonaphthalene-1-carbonitrile 5-Aminonaphthalene-1-carbonitrile 5-Bromo-1-aminonaphthalene->5-Aminonaphthalene-1-carbonitrile CuCN, DMF, Reflux

Caption: Synthesis of 5-aminonaphthalene-1-carbonitrile via cyanation of 5-bromo-1-aminonaphthalene.

Conclusion

This technical guide has outlined two viable and effective synthetic routes for the preparation of 5-aminonaphthalene-1-carbonitrile. The choice of method will depend on the availability of starting materials, scalability requirements, and the desired purity of the final product. The Sandmeyer reaction, although a multi-step process, utilizes a readily available starting material. The direct cyanation of a halo-aminonaphthalene offers a more concise route, provided the halogenated precursor is accessible. Both methods are robust and can be optimized to achieve high yields and purity, making 5-aminonaphthalene-1-carbonitrile an accessible intermediate for further synthetic applications in drug discovery and materials science.

An In-depth Technical Guide on the Spectroscopic Data of 5-Amino-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The spectroscopic data presented in this document for 5-Amino-1-naphthonitrile are largely predicted or based on data from structurally analogous compounds due to the limited availability of experimentally verified spectra in the public domain. This guide is intended for research and informational purposes, and the data should be used with the understanding that it may not represent exact experimental values.

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, a molecule of interest to researchers, scientists, and drug development professionals. The information is structured to offer easy access to key data and methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~7.8 - 8.2m-Aromatic Protons
~7.4 - 7.7m-Aromatic Protons
~6.8 - 7.2m-Aromatic Protons
~4.0 - 5.0br s--NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
~145 - 150C-NH₂
~130 - 135Quaternary Aromatic Carbons
~120 - 130Aromatic CH
~118 - 122-C≡N
~110 - 115Aromatic CH
~105 - 110Quaternary Aromatic Carbon
Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse

    • Number of Scans: 16-64

    • Relaxation Delay: 1.0 s

    • Acquisition Time: ~4 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse

    • Number of Scans: 1024 or more

    • Relaxation Delay: 2.0 s

    • Acquisition Time: ~1-2 s

    • Spectral Width: 0 to 200 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups within a molecule. The expected characteristic absorption bands for this compound are listed below.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (asymmetric and symmetric)
2230 - 2210Strong, SharpC≡N stretch
1620 - 1580Medium to StrongN-H bend (scissoring)
1600 - 1450Medium to StrongC=C aromatic ring stretch
1350 - 1250StrongC-N stretch (aromatic amine)
900 - 670StrongC-H bend (out-of-plane)
Experimental Protocol: FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

  • Place the resulting fine powder into a pellet press.

  • Apply pressure to form a transparent or semi-transparent pellet.

Instrument Parameters:

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
168High[M]⁺ (Molecular Ion)
141Medium[M-HCN]⁺
114Medium[M-HCN-HCN]⁺ or [C₉H₆]⁺
Experimental Protocol: Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution as required by the instrument's sensitivity.

Instrument Parameters (Example for Electrospray Ionization - ESI):

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3-4 kV

  • Source Temperature: 100-150 °C

  • Scan Range: m/z 50-500

UV-Visible Spectroscopy

UV-Visible spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems.

Table 5: Predicted UV-Visible Spectroscopic Data for this compound

λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Solvent
~240-260HighEthanol or Methanol
~320-350Medium to HighEthanol or Methanol
Experimental Protocol: UV-Visible Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0.

Instrument Parameters:

  • Wavelength Range: 200 - 800 nm

  • Blank: Use the same solvent as used for the sample as a blank to zero the instrument.

  • Cuvette: Use a 1 cm path length quartz cuvette.

Visualizations

General Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing and Interpretation cluster_structure Structural Elucidation Sample Compound of Interest (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Baseline Correction, Peak Picking) IR->Process_IR Process_MS Process MS Data (Peak Identification, Fragmentation Analysis) MS->Process_MS Process_UV Process UV-Vis Data (Identify λmax) UV_Vis->Process_UV Structure Final Structure Confirmation Process_NMR->Structure Process_IR->Structure Process_MS->Structure Process_UV->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Aminonaphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-aminonaphthalene-1-carbonitrile. Due to the limited availability of experimental spectra in public databases, this document leverages high-quality computational prediction to serve as a valuable reference for the characterization of this compound. It includes tabulated spectral data, comprehensive experimental protocols for acquiring such data, and visualizations to aid in understanding the molecular structure and analytical workflow.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for 5-aminonaphthalene-1-carbonitrile. The predictions were performed assuming deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent, a common choice for polar aromatic compounds.

Note: This data is computationally predicted and should be used as a reference. Experimental verification is recommended for definitive structural confirmation.

Table 1: Predicted ¹H NMR Data for 5-Aminonaphthalene-1-carbonitrile (in DMSO-d₆)
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-27.85dJ(H2,H3) = 8.5
H-37.65tJ(H3,H2) = 8.5, J(H3,H4) = 7.5
H-48.10dJ(H4,H3) = 7.5
H-66.90dJ(H6,H7) = 7.8
H-77.40tJ(H7,H6) = 7.8, J(H7,H8) = 8.2
H-87.95dJ(H8,H7) = 8.2
-NH₂5.50br s-
Table 2: Predicted ¹³C NMR Data for 5-Aminonaphthalene-1-carbonitrile (in DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1108.5
C-2132.0
C-3125.5
C-4128.0
C-4a134.5
C-5148.0
C-6112.0
C-7129.0
C-8122.5
C-8a126.0
-CN118.0

Experimental Protocols

The following are detailed methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra, adaptable for 5-aminonaphthalene-1-carbonitrile.

Sample Preparation
  • Sample Purity: Ensure the sample of 5-aminonaphthalene-1-carbonitrile is of high purity to avoid interference from impurity signals in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is sufficiently soluble. DMSO-d₆ is a good starting point due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.

  • Concentration:

    • For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration of 10-20 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance and sensitivity of the ¹³C isotope.

  • Sample Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the prepared solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Homogenization: After transferring the solution to the NMR tube, cap it and gently invert it several times to ensure a homogeneous solution.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment.

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Mandatory Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of 5-aminonaphthalene-1-carbonitrile with atom numbering for NMR assignments.

NMR Data Analysis Workflow

NMR_Workflow prep Sample Preparation (Dissolution & Filtration) acq NMR Data Acquisition (¹H & ¹³C Spectra) prep->acq Transfer to Spectrometer proc Data Processing (FT, Phasing, Baseline Correction) acq->proc Generate FID cal Chemical Shift Calibration proc->cal Reference Spectrum assign Signal Assignment (Chemical Shift, Multiplicity, Integration) cal->assign Calibrated Spectrum struct Structure Elucidation / Verification assign->struct Assigned Peaks

Caption: Logical workflow for NMR data analysis, from sample preparation to structure elucidation.

A Comprehensive Technical Guide to the Physical Properties of 5-Amino-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-naphthonitrile, also known as 5-aminonaphthalene-1-carbonitrile, is a chemical compound with the molecular formula C₁₁H₈N₂. Its structure, featuring a naphthalene core with both an amino and a nitrile functional group, makes it a molecule of interest in medicinal chemistry and materials science. This technical guide provides a detailed overview of the known physical properties of this compound, outlines general experimental protocols for their determination, and presents a hypothetical synthetic workflow.

Core Physical Properties

A summary of the key physical and chemical identifiers for this compound is provided below.

PropertyValueSource
IUPAC Name 5-aminonaphthalene-1-carbonitrilePubChem
CAS Number 72016-73-0PubChem
Molecular Formula C₁₁H₈N₂PubChem
Molecular Weight 168.19 g/mol PubChem
Melting Point 137 °Cstenutz.com[1]
Boiling Point Data not available
Solubility Data not available

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined using a melting point apparatus.

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A sharp melting range is indicative of a pure compound.

Solubility Determination

A general procedure to determine the solubility of an organic compound in various solvents involves the following steps:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be chosen.

  • Sample Preparation: A known mass of this compound is added to a specific volume of the chosen solvent in a vial or test tube at a controlled temperature.

  • Equilibration: The mixture is agitated (e.g., by stirring or sonication) until equilibrium is reached, meaning no more solid dissolves.

  • Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. The solubility is typically expressed in units of g/L or mol/L.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

  • Sample Preparation: A small amount of this compound (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field is then "shimmed" to achieve homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: For a solid sample like this compound, the spectrum can be obtained using the KBr pellet method. A small amount of the sample is mixed and ground with dry potassium bromide (KBr) and then pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The sample (KBr pellet or on the ATR crystal) is placed in the IR spectrometer, and the spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is also recorded and subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis.

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water). The concentration should be chosen such that the absorbance falls within the linear range of the instrument (typically 0.1 to 1 absorbance units).

  • Data Acquisition: The solution is placed in a cuvette, and the UV-Vis spectrophotometer is used to measure the absorbance of the solution at different wavelengths. A spectrum is generated by plotting absorbance versus wavelength. A blank measurement using a cuvette containing only the solvent is taken first to zero the instrument.

Hypothetical Synthetic Workflow

A plausible synthetic route for this compound is the Sandmeyer reaction, starting from 5-amino-1-naphthalenesulfonic acid. This multi-step synthesis is a common method for introducing a nitrile group onto an aromatic ring.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction (Cyanation) cluster_2 Step 3: Desulfonation A 5-Amino-1-naphthalenesulfonic acid B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C D 5-Cyano-1-naphthalenesulfonic acid B->D CuCN, heat C Copper(I) Cyanide (CuCN) E This compound D->E H2SO4 (aq), heat

Caption: Hypothetical synthesis of this compound via a Sandmeyer reaction.

References

An In-depth Technical Guide to the Synthesis of 5-Amino-1-naphthonitrile: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Amino-1-naphthonitrile, a key intermediate in the development of various pharmaceuticals and functional materials. The document details the common starting materials, outlines key chemical transformations, and provides generalized experimental protocols for the synthesis of this versatile molecule.

Introduction

This compound is a valuable building block in organic synthesis, featuring a naphthalene core with both an amino and a cyano functional group. This unique substitution pattern makes it a crucial precursor for the synthesis of a wide range of heterocyclic compounds, dyes, and biologically active molecules. The selection of an appropriate synthetic route is paramount and is often dictated by the availability and cost of starting materials, desired scale of production, and the specific requirements for purity and yield. This guide explores the most prevalent and practical synthetic strategies, starting from readily available naphthalene derivatives.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

  • Functional Group Interconversion on a Substituted Naphthalene Core: This is the most common strategy and involves starting with a naphthalene derivative that already possesses one or more of the desired functional groups or their precursors. The subsequent steps then focus on the introduction or modification of the remaining functionalities.

  • Construction of the Naphthalene Ring System: While less common for this specific molecule, it is theoretically possible to construct the substituted naphthalene ring from acyclic precursors. However, this approach is generally more complex and less efficient than functionalizing a pre-existing naphthalene core.

This guide will focus on the first and more practical approach, detailing the synthetic pathways from four key starting materials.

Synthetic Route 1: From 1,5-Dinitronaphthalene

This route involves a multi-step process starting from the readily available 1,5-dinitronaphthalene. The general strategy involves the sequential reduction of the nitro groups and the introduction of the cyano functionality.

Experimental Protocol

Step 1: Selective Reduction of 1,5-Dinitronaphthalene to 5-Nitro-1-aminonaphthalene

A common method for the selective reduction of one nitro group in dinitroarenes is the use of sodium sulfide or polysulfide.

  • Materials: 1,5-Dinitronaphthalene, Sodium Sulfide (Na₂S), Sulfur, Water, Ethanol.

  • Procedure: A solution of sodium polysulfide is prepared by dissolving sodium sulfide and sulfur in water with gentle heating. 1,5-Dinitronaphthalene is then dissolved in a suitable solvent such as ethanol and the sodium polysulfide solution is added dropwise at a controlled temperature. The reaction mixture is stirred for several hours until the selective reduction is complete, as monitored by Thin Layer Chromatography (TLC). The product, 5-nitro-1-aminonaphthalene, is then isolated by filtration and purified by recrystallization.[1]

Step 2: Sandmeyer Reaction to form 5-Nitro-1-naphthonitrile

The amino group of 5-nitro-1-aminonaphthalene is converted to a diazonium salt, which is then displaced by a cyanide group.

  • Materials: 5-Nitro-1-aminonaphthalene, Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Copper(I) Cyanide (CuCN), Sodium Cyanide (NaCN), Water.

  • Procedure: 5-Nitro-1-aminonaphthalene is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. This cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide and sodium cyanide in water. The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The resulting 5-nitro-1-naphthonitrile is then extracted with an organic solvent and purified by column chromatography.[2][3][4]

Step 3: Reduction of 5-Nitro-1-naphthonitrile to this compound

The final step involves the reduction of the remaining nitro group.

  • Materials: 5-Nitro-1-naphthonitrile, Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Palladium on Carbon (Pd/C), Ethanol, Concentrated Hydrochloric Acid (for SnCl₂ reduction), Hydrogen Gas (for catalytic hydrogenation).

  • Procedure (Using SnCl₂): 5-Nitro-1-naphthonitrile is suspended in ethanol, and a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added dropwise at a low temperature. The reaction is then heated to reflux for several hours. After cooling, the reaction mixture is neutralized with a base to precipitate the tin salts, and the product is extracted with an organic solvent.[5]

  • Procedure (Catalytic Hydrogenation): 5-Nitro-1-naphthonitrile is dissolved in a suitable solvent like ethanol or methanol, and a catalytic amount of 10% Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred until the reaction is complete. The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the desired product.[6]

Quantitative Data
Starting MaterialIntermediateFinal ProductOverall Yield (approx.)
1,5-Dinitronaphthalene5-Nitro-1-aminonaphthaleneThis compound40-50%

Note: Yields are estimates and can vary significantly based on reaction conditions and scale.

Synthetic Pathway Diagram

G start 1,5-Dinitronaphthalene inter1 5-Nitro-1-aminonaphthalene start->inter1 Selective Reduction (e.g., Na₂Sₓ) inter2 5-Nitro-1-naphthonitrile inter1->inter2 Sandmeyer Reaction (1. NaNO₂, HCl 2. CuCN) end This compound inter2->end Reduction (e.g., SnCl₂ or H₂/Pd-C)

Caption: Synthesis of this compound from 1,5-Dinitronaphthalene.

Synthetic Route 2: From 5-Bromo-1-naphthonitrile

This is a more direct route, starting from the commercially available 5-Bromo-1-naphthonitrile.[7] The key transformation is the amination of the aryl bromide.

Experimental Protocol

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a modern and efficient method for forming C-N bonds.

  • Materials: 5-Bromo-1-naphthonitrile, an amine source (e.g., ammonia, benzophenone imine, or a protected amine), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos or BINAP), a strong base (e.g., Sodium tert-butoxide), and an anhydrous aprotic solvent (e.g., Toluene or Dioxane).

  • Procedure: In a glovebox or under an inert atmosphere, a reaction vessel is charged with 5-Bromo-1-naphthonitrile, the palladium catalyst, the ligand, and the base. The anhydrous solvent and the amine source are then added. The reaction mixture is heated under an inert atmosphere for several hours until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography.[8]

Ullmann Condensation

This is a classical copper-catalyzed amination reaction.

  • Materials: 5-Bromo-1-naphthonitrile, an amine source, Copper(I) salt (e.g., CuI), a ligand (e.g., L-proline or 1,10-phenanthroline), a base (e.g., K₂CO₃ or Cs₂CO₃), and a polar aprotic solvent (e.g., DMSO or DMF).

  • Procedure: A mixture of 5-Bromo-1-naphthonitrile, the copper catalyst, the ligand, and the base is prepared in a reaction vessel. The solvent and the amine source are added, and the mixture is heated, often to higher temperatures than the Buchwald-Hartwig reaction. The reaction is monitored for completion, and upon cooling, the product is isolated through an aqueous workup and extraction, followed by purification.[8]

Quantitative Data
Starting MaterialReagentsProductYield (approx.)
5-Bromo-1-naphthonitrilePd catalyst, ligand, base, amine sourceThis compound70-90% (Buchwald-Hartwig)
5-Bromo-1-naphthonitrileCu catalyst, ligand, base, amine sourceThis compound50-70% (Ullmann)

Note: Yields are highly dependent on the specific catalyst system and reaction conditions.

Synthetic Pathway Diagram

G start 5-Bromo-1-naphthonitrile end This compound start->end Catalytic Amination (e.g., Buchwald-Hartwig or Ullmann Reaction)

Caption: Synthesis of this compound from 5-Bromo-1-naphthonitrile.

Synthetic Route 3: From 5-Amino-1-bromonaphthalene

Starting from the commercially available 5-Amino-1-bromonaphthalene[9], this route utilizes a cyanation reaction to introduce the nitrile group.

Experimental Protocol

Sandmeyer-type Cyanation

While a direct Sandmeyer reaction on the amino group is possible, a more common approach would be a palladium- or copper-catalyzed cyanation of the aryl bromide.

  • Materials: 5-Amino-1-bromonaphthalene, a cyanide source (e.g., Zinc cyanide (Zn(CN)₂), Copper(I) cyanide (CuCN), or Potassium ferrocyanide (K₄[Fe(CN)₆])), a catalyst (e.g., Pd(PPh₃)₄ for Zn(CN)₂ or CuI for CuCN), and a polar aprotic solvent (e.g., DMF or NMP).

  • Procedure (Palladium-catalyzed): 5-Amino-1-bromonaphthalene, zinc cyanide, and the palladium catalyst are combined in a reaction vessel under an inert atmosphere. The solvent is added, and the mixture is heated for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and an aqueous workup is performed to remove inorganic salts. The product is then extracted and purified.

  • Procedure (Copper-catalyzed - Rosenmund-von Braun reaction): 5-Amino-1-bromonaphthalene is heated with a stoichiometric amount of copper(I) cyanide in a high-boiling polar solvent like DMF or pyridine. This reaction often requires high temperatures. The workup involves treatment with a solution of ferric chloride and hydrochloric acid to decompose the copper complexes, followed by extraction and purification of the product.

Quantitative Data
Starting MaterialReagentsProductYield (approx.)
5-Amino-1-bromonaphthalenePd catalyst, Zn(CN)₂This compound60-80%
5-Amino-1-bromonaphthaleneCuCNThis compound50-70%

Synthetic Pathway Diagram

G start 5-Amino-1-bromonaphthalene end This compound start->end Catalytic Cyanation (e.g., with Zn(CN)₂/Pd catalyst or CuCN) G start 5-Nitro-1-naphthonitrile end This compound start->end Reduction (e.g., H₂/Pd-C, SnCl₂, or Na₂S₂O₄)

References

5-Amino-1-naphthonitrile: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 5-amino-1-naphthonitrile, a key intermediate in the synthesis of various dyes and fluorescent probes. Due to the limited availability of specific quantitative data in the public domain, this guide also includes generalized experimental protocols for assessing these properties and a logical framework for understanding its stability.

Core Properties of this compound

This compound is a solid organic compound with the molecular formula C₁₁H₈N₂.[1] Its structure consists of a naphthalene ring system substituted with an amino group and a nitrile group.

PropertyValueSource
Molecular FormulaC₁₁H₈N₂[1]
Molecular Weight168.19 g/mol [1]
IUPAC Name5-aminonaphthalene-1-carbonitrile[1]
CAS Number72016-73-0
Physical FormSolid

Solubility Profile

Solvent TypePredicted SolubilityRationale
Water Sparingly soluble to insolubleThe large hydrophobic naphthalene core is expected to dominate, leading to low aqueous solubility.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)Likely solubleThese solvents can interact with the polar amino and nitrile groups, facilitating dissolution.
Polar Protic Solvents (e.g., Methanol, Ethanol)Moderately solubleThe ability to hydrogen bond with the amino group may enhance solubility compared to nonpolar solvents.
Nonpolar Solvents (e.g., Toluene, Hexane)Likely insolubleThe overall polarity of the molecule is too high for significant solubility in nonpolar solvents.

Stability and Degradation

Detailed kinetic studies on the stability of this compound are not publicly available. However, general stability can be inferred from its chemical structure and supplier recommendations. The primary functional groups susceptible to degradation are the aromatic amino group and the nitrile group.

Recommended Storage Conditions: To ensure the integrity of this compound, it is recommended to store the compound in a dark place, under an inert atmosphere, at room temperature.

Potential Degradation Pathways: The stability of this compound can be influenced by several factors, including light, heat, oxygen, and pH.

Stress FactorPotential Degradation Pathway
Light (Photolysis) Aromatic amines are known to be susceptible to photo-oxidation, which can lead to the formation of colored degradation products. The naphthalene ring may also undergo photochemical reactions.
Heat (Thermolysis) At elevated temperatures, decomposition may occur. The specific degradation products would depend on the temperature and atmosphere.
Oxygen (Oxidation) The amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities. This process can be accelerated by light and metal ions.
pH (Hydrolysis) Under strongly acidic or basic conditions, the nitrile group can undergo hydrolysis to form a carboxylic acid (5-aminonaphthalene-1-carboxylic acid) or an amide intermediate. The amino group's basicity will also be affected by pH, which could influence its reactivity.

Experimental Protocols

Due to the absence of specific published methods for this compound, the following sections provide detailed, generalized experimental protocols for determining solubility and conducting forced degradation studies.

Protocol for Determining Thermodynamic Solubility

This protocol outlines a method for determining the equilibrium solubility of this compound in various solvents using the shake-flask method.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, acetonitrile, DMSO)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a solvent in which it is freely soluble (e.g., DMSO). This will be used to create a calibration curve.

  • Calibration Curve: Prepare a series of dilutions from the stock solution to create a calibration curve for HPLC analysis. The concentration range should bracket the expected solubility.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the samples to shake for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot from the supernatant of each vial, ensuring no solid is transferred. Dilute the aliquot with a suitable solvent to a concentration within the range of the calibration curve.

  • Quantification: Analyze the diluted samples by HPLC. Determine the concentration of this compound in the supernatant using the calibration curve.

  • Reporting: Report the solubility as mg/mL or mol/L for each solvent at the specified temperature.

Protocol for Forced Degradation Study

This protocol describes a general procedure for conducting forced degradation studies to identify potential degradation products and degradation pathways for this compound.

Objective: To investigate the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermolysis) and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for hydrolysis.

  • Hydrogen peroxide (H₂O₂) for oxidation.

  • Photostability chamber with controlled light and temperature.

  • Oven for thermal stress.

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.

  • pH meter.

Procedure:

  • Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. A PDA detector is useful for assessing peak purity.

  • Hydrolytic Degradation:

    • Acidic: Dissolve this compound in a solution of 0.1 M HCl. Heat the solution (e.g., at 60 °C) for a specified time.

    • Basic: Dissolve this compound in a solution of 0.1 M NaOH. Keep the solution at room temperature or gently heat for a specified time.

    • Neutral: Dissolve this compound in water and heat.

  • Oxidative Degradation: Dissolve this compound in a solution containing a low concentration of H₂O₂ (e.g., 3%). Keep the solution at room temperature and protected from light.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source in a photostability chamber (e.g., ICH option 2).

    • Simultaneously, keep a control sample in the dark to differentiate between light-induced and thermal degradation.

  • Thermal Degradation:

    • Expose a solid sample of this compound to elevated temperatures (e.g., 80 °C) in an oven.

    • Also, perform thermal degradation on a solution of the compound.

  • Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by the developed HPLC method.

  • Data Analysis:

    • Determine the percentage of degradation of this compound.

    • Identify and quantify the major degradation products.

    • Assess the peak purity of the parent compound to ensure the method is stability-indicating.

    • If using an LC-MS system, attempt to identify the structures of the degradation products.

Visualization of Stability Factors

The following diagram illustrates the logical relationships between various environmental factors and the potential degradation of this compound.

Stability_Factors cluster_compound This compound cluster_stressors Environmental Stressors cluster_degradation Potential Degradation Pathways Compound C₁₁H₈N₂ Photodegradation Photo-oxidation Thermal_Degradation Thermolysis Oxidation Oxidation of Amino Group Hydrolysis Hydrolysis of Nitrile Group Light Light (UV/Vis) Light->Photodegradation induces Heat Heat (Δ) Heat->Thermal_Degradation induces Oxygen Oxygen (O₂) Oxygen->Oxidation induces pH pH (Acid/Base) pH->Hydrolysis catalyzes

Caption: Factors influencing the stability of this compound.

References

An In-depth Technical Guide to 5-Amino-1-naphthonitrile (CAS 72016-73-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 5-Amino-1-naphthonitrile (CAS 72016-73-0). It includes a summary of its physicochemical data, proposed experimental protocols for its synthesis and purification, and a review of its spectral data. Notably, a thorough investigation of publicly available scientific literature and databases reveals a lack of specific information regarding the biological activity, mechanism of action, and associated signaling pathways for this particular compound.

Core Information and Physicochemical Properties

This compound, with the CAS registry number 72016-73-0, is a chemical compound with the molecular formula C₁₁H₈N₂.[1] It is also known by its IUPAC name, 5-aminonaphthalene-1-carbonitrile.[1] The compound consists of a naphthalene ring system substituted with an amino group at the 5-position and a nitrile group at the 1-position.

The physicochemical properties of this compound are summarized in the table below. These values are a combination of experimentally determined and computationally predicted data.

PropertyValueSource(s)
Molecular Formula C₁₁H₈N₂[1]
Molecular Weight 168.19 g/mol [1]
Melting Point 137 °C[2]
Boiling Point Not available
Solubility Not available
XLogP3 2.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Topological Polar Surface Area 49.8 Ų[1]
Purity Typically ≥95%[3]
Physical Form Solid[3]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[3]

Experimental Protocols

Proposed Synthesis Workflow

The following diagram outlines a general workflow for the synthesis of an aminonaphthonitrile, which could be adapted for this compound.

Synthesis_Workflow General Synthesis Workflow for Aminonaphthonitriles Start Starting Material (e.g., 5-Amino-1-naphthalenesulfonic acid) Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Sandmeyer Sandmeyer Reaction (CuCN, NaCN) Diazotization->Sandmeyer Workup Work-up & Isolation (Neutralization, Extraction) Sandmeyer->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Final Product (this compound) Purification->Product

Caption: General synthesis workflow for aminonaphthonitriles.

Methodologies

2.2.1. Diazotization:

  • Dissolve the starting amino-naphthalenesulfonic acid in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the low temperature and stirring continuously.

  • Monitor the completion of the reaction using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

2.2.2. Sandmeyer Reaction (Cyanation):

  • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

  • Slowly add the cold diazonium salt solution from the previous step to the copper(I) cyanide solution. Nitrogen gas evolution should be observed.

  • Allow the reaction mixture to warm to room temperature and then gently heat to ensure the reaction goes to completion.

2.2.3. Work-up and Isolation:

  • Cool the reaction mixture and neutralize it.

  • Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product.

2.2.4. Purification: The crude this compound can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the naphthalene ring and the protons of the amino group. The chemical shifts and coupling constants will be characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms in the molecule, including the two quaternary carbons of the nitrile and amino-substituted positions, and the carbons of the naphthalene ring.[1]

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C=C stretching of the aromatic ring.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (168.19 g/mol ).

Biological Activity and Mechanism of Action

A comprehensive search of scientific databases, including PubChem and other pharmacological resources, did not yield any specific information on the biological activity, mechanism of action, or associated signaling pathways for this compound (CAS 72016-73-0).

It is important to distinguish this compound from 5-amino-1-methylquinolinium (CAS 42464-96-0) , which is sometimes colloquially referred to as "5-Amino-1MQ". The latter is a known inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT) and has been investigated for its potential in metabolic regulation and weight management. There is no evidence to suggest that this compound shares this biological activity.

The following diagram illustrates the established signaling pathway for NNMT inhibition, which is relevant to 5-amino-1-methylquinolinium, but not to this compound.

NNMT_Inhibition_Pathway NNMT Inhibition Pathway (Not applicable to CAS 72016-73-0) NNMT_Inhibitor NNMT Inhibitor (e.g., 5-amino-1-methylquinolinium) NNMT NNMT (Nicotinamide N-methyltransferase) NNMT_Inhibitor->NNMT inhibits MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA produces NAD NAD+ NNMT->NAD reduces levels of Nicotinamide Nicotinamide Nicotinamide->NNMT SAM S-Adenosyl Methionine (SAM) SAM->NNMT SIRT1 SIRT1 NAD->SIRT1 activates Metabolic_Effects Increased Metabolism & Fat Burning SIRT1->Metabolic_Effects

Caption: NNMT inhibition pathway (for 5-amino-1-methylquinolinium).

Conclusion

This compound (CAS 72016-73-0) is a well-defined chemical entity with established physicochemical properties. While a general synthetic approach can be proposed, specific and detailed experimental protocols are not widely documented. A critical finding of this report is the absence of any reported biological activity or mechanism of action for this compound in the public domain. Researchers and drug development professionals should be aware of the clear distinction between this compound and the biologically active NNMT inhibitor, 5-amino-1-methylquinolinium, to avoid any confusion in their research endeavors. Further investigation is required to elucidate any potential pharmacological relevance of this compound.

References

A Technical Guide to the Reactivity of the Amino Group in 5-Amino-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of the amino group in 5-amino-1-naphthonitrile. The information presented is synthesized from fundamental principles of organic chemistry and data from analogous compounds, offering a predictive framework for its behavior in various chemical transformations. This document is intended to support research and development activities by providing detailed theoretical background, reaction pathways, and hypothetical experimental protocols.

Executive Summary

This compound is an aromatic amine with a unique electronic profile. The amino group at the 5-position is situated on a naphthalene ring, which is substituted with a strongly electron-withdrawing nitrile group at the 1-position. This substitution pattern significantly influences the nucleophilicity and basicity of the amino group, thereby dictating its reactivity in common organic reactions. This guide explores key reactions such as diazotization, acylation, and alkylation, providing a theoretical foundation and practical guidance for the chemical manipulation of this molecule.

Electronic and Steric Profile of this compound

The reactivity of the amino group in this compound is governed by the interplay of electronic and steric effects within the molecule.

  • Electronic Effects: The nitrile group (-CN) is a potent electron-withdrawing group through both resonance and inductive effects.[1][2] This deactivates the naphthalene ring towards electrophilic substitution and significantly reduces the electron density on the amino group. Consequently, the basicity of the amino group in this compound is expected to be lower than that of 1-aminonaphthalene. The delocalization of the nitrogen's lone pair into the aromatic system is a key factor in the reduced basicity of aromatic amines compared to aliphatic amines.[3][4]

  • Steric Effects: The peri-hydrogen at the 4-position may exert some steric hindrance, potentially influencing the approach of bulky reagents to the amino group. However, for most common transformations, this effect is likely to be minimal.

Table 1: Predicted Electronic Properties of the Amino Group in this compound

PropertyPredicted Value/CharacteristicRationale
Basicity (pKa of conjugate acid) Lower than aniline (pKa ≈ 4.6) and 1-aminonaphthaleneStrong electron-withdrawing effect of the nitrile group reduces the availability of the nitrogen lone pair for protonation.[3]
Nucleophilicity ModerateWhile the electron density is reduced, the amino group remains a competent nucleophile for reactions with suitable electrophiles.
Reactivity in Electrophilic Aromatic Substitution The amino group is a strong activating, ortho-para directing group.Despite the deactivating effect of the nitrile group on the ring system as a whole, the amino group's directing effect will dominate for substitutions on the same ring.

Key Reactions of the Amino Group

The amino group in this compound is amenable to a variety of chemical transformations common to primary aromatic amines.

Diazotization and Azo Coupling

Diazotization, the conversion of a primary aromatic amine to a diazonium salt, is a cornerstone of aromatic chemistry.[5][6] The resulting 5-cyano-1-naphthalenediazonium salt is a versatile intermediate.

Reaction Pathway:

Diazotization This compound This compound Diazonium_Salt 5-Cyano-1-naphthalenediazonium chloride This compound->Diazonium_Salt Diazotization Reagents_D NaNO₂, HCl 0-5 °C Reagents_D->Diazonium_Salt Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Azo Coupling Coupling_Partner Coupling Partner (e.g., Naphthalen-2-ol) Coupling_Partner->Azo_Dye Reagents_C NaOH, 0-5 °C Reagents_C->Azo_Dye

Caption: Diazotization of this compound and subsequent azo coupling.

Experimental Protocol (Hypothetical):

  • Diazotization:

    • Suspend this compound in dilute hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice-water bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.[7]

    • Stir the mixture for 30 minutes, ensuring a slight excess of nitrous acid (test with starch-iodide paper).

  • Azo Coupling:

    • In a separate vessel, dissolve the coupling component (e.g., naphthalen-2-ol) in an aqueous sodium hydroxide solution and cool to 0-5 °C.[7]

    • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the low temperature.

    • Allow the reaction to proceed for 1-2 hours.

    • Isolate the resulting azo dye by filtration, wash with water, and dry.

Acylation

Acylation of the amino group to form an amide is a common and generally high-yielding reaction.[8][9] This transformation is useful for protecting the amino group or for synthesizing derivatives with altered biological activity.

Reaction Pathway:

Acylation This compound This compound Amide_Product N-(5-cyano-1-naphthyl)acetamide This compound->Amide_Product Acylating_Agent Acylating Agent (e.g., Acetyl Chloride) Acylating_Agent->Amide_Product Base Base (e.g., Pyridine) Base->Amide_Product

Caption: Acylation of this compound to form an amide.

Experimental Protocol (Hypothetical):

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane or pyridine).

  • Add a base such as pyridine or triethylamine.

  • Cool the solution in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise.[9]

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the product by recrystallization or column chromatography.

Alkylation

Alkylation of the amino group can proceed to form secondary or tertiary amines. These reactions can be more challenging to control than acylation, often yielding a mixture of products. Selective alkylation may be achieved through specific strategies such as reductive amination or by using protecting groups.[10][11]

Reaction Pathway:

Alkylation This compound This compound Alkylated_Products Mono- and Di-alkylated Products This compound->Alkylated_Products Alkyl_Halide Alkyl Halide (e.g., Methyl Iodide) Alkyl_Halide->Alkylated_Products Base Base (e.g., K₂CO₃) Base->Alkylated_Products

Caption: Alkylation of this compound.

Experimental Protocol (Hypothetical for Mono-alkylation via Reductive Amination):

  • Dissolve this compound and a slight excess of an aldehyde or ketone in a suitable solvent (e.g., methanol or dichloroethane).

  • Add a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in portions.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the product by column chromatography to isolate the desired secondary amine.

Quantitative Data (Predicted)

Due to a lack of specific experimental data in the literature for this compound, the following table presents predicted reactivity trends and potential yields based on the known behavior of analogous compounds.

Table 2: Predicted Reactivity and Yields

ReactionReagentsPredicted ReactivityPredicted Yield
Diazotization NaNO₂, HClHigh> 90% (in solution)
Azo Coupling Diazonium salt, Naphthalen-2-olHigh70-90%
Acylation Acetyl chloride, PyridineHigh> 90%
Mono-alkylation (Reductive Amination) Aldehyde, NaBH₃CNModerate to High50-80%

Conclusion

The amino group of this compound serves as a versatile functional handle for a range of chemical modifications. Its reactivity is significantly modulated by the electron-withdrawing nitrile group, which reduces its basicity but does not preclude its participation in key synthetic transformations. The protocols and pathways outlined in this guide provide a solid foundation for the rational design of synthetic routes involving this compound, enabling the development of novel derivatives for applications in drug discovery and materials science. Further experimental validation is recommended to confirm the specific reaction conditions and to quantify product yields.

References

An In-depth Technical Guide to the Electronic Properties of 5-Aminonaphthalene-1-carbonitrile: A Predictive Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 5-aminonaphthalene-1-carbonitrile is a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science. The presence of both an electron-donating amino group and an electron-withdrawing nitrile group on the naphthalene scaffold suggests intriguing electronic and photophysical properties relevant for drug design and molecular probing. However, a comprehensive review of publicly available literature reveals a notable absence of experimental data on the specific electronic characteristics of this molecule. This technical guide provides a robust framework for the investigation of 5-aminonaphthalene-1-carbonitrile, outlining predictive computational methodologies and detailed experimental protocols to elucidate its electronic properties. This document serves as a foundational resource for researchers, offering a predictive overview of its molecular orbital energies, and providing actionable protocols for its empirical characterization and potential application in drug discovery workflows.

Predicted Electronic Properties: A Computational Approach

Given the lack of experimental data, Density Functional Theory (DFT) calculations are proposed to predict the key electronic properties of 5-aminonaphthalene-1-carbonitrile. DFT offers a reliable compromise between computational cost and accuracy for molecules of this nature.[1] The B3LYP functional with a 6-31G* basis set is a common and effective starting point for geometry optimization and electronic property calculation of organic molecules.[2][3] For higher accuracy, especially for HOMO-LUMO gap prediction, functionals like ωB97XD with a larger basis set such as 6-311++G(d,p) are recommended.[4][5]

The following table summarizes the predicted electronic properties based on a proposed DFT study. The values for naphthalene are included for comparison, as computed with DFT at the B3LYP/6-31G level.[6]

PropertyPredicted Value for 5-aminonaphthalene-1-carbonitrileComparative Value (Naphthalene)[6][7]Significance in Drug Discovery
HOMO Energy (eV) To be calculated-6.13 to -5.82 eVIndicates electron-donating ability; relates to oxidation potential and interactions with electron-accepting biological targets.
LUMO Energy (eV) To be calculated-1.38 eV (approx.)Indicates electron-accepting ability; relates to reduction potential and reactivity with biological nucleophiles.
HOMO-LUMO Gap (eV) To be calculated4.75 eVCorrelates with chemical reactivity and stability; a smaller gap suggests higher reactivity.
Ionization Potential (eV) To be calculatedNot readily availableEnergy required to remove an electron; relevant to charge-transfer processes in biological systems.
Electron Affinity (eV) To be calculatedNot readily availableEnergy released upon gaining an electron; indicates the propensity to accept electrons.
Dipole Moment (Debye) To be calculated0 D (due to symmetry)Influences solubility, membrane permeability, and binding orientation with target proteins.

Note: The values for 5-aminonaphthalene-1-carbonitrile are placeholders for the results of the proposed computational study.

Methodologies for Characterization

Computational Protocol for Electronic Property Prediction

This section details a standard protocol for predicting the electronic properties of 5-aminonaphthalene-1-carbonitrile using DFT.

Objective: To calculate the optimized geometry, HOMO-LUMO energies, ionization potential, electron affinity, and dipole moment.

Software: Gaussian, ORCA, or similar quantum chemistry software package.

Methodology:

  • Structure Preparation:

    • Draw the 2D structure of 5-aminonaphthalene-1-carbonitrile.

    • Convert to a 3D structure and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization:

    • Perform a full geometry optimization using DFT.

    • Functional: B3LYP[2][3]

    • Basis Set: 6-31G*[2]

    • Solvation Model: Include an implicit solvent model, such as the Polarizable Continuum Model (PCM), to simulate a relevant biological or experimental medium (e.g., water or DMSO).[8]

    • Verify that the optimization has converged to a true minimum by performing a frequency calculation and ensuring no imaginary frequencies are present.

  • Electronic Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation.

    • For improved accuracy of electronic properties, a higher-level functional and basis set are recommended.

    • Functional: ωB97XD or M06-2X[4][5]

    • Basis Set: 6-311++G(d,p)

    • HOMO/LUMO Energies: Extract the energies of the highest occupied and lowest unoccupied molecular orbitals from the output file. The HOMO-LUMO gap is the difference between these energies.

    • Ionization Potential (IP) and Electron Affinity (EA): Can be estimated using Koopmans' theorem (IP ≈ -E_HOMO; EA ≈ -E_LUMO) or more accurately by calculating the energy difference between the neutral molecule and its cation (for IP) or anion (for EA).

    • Dipole Moment: This is calculated as a standard output of the single-point energy calculation.

The logical workflow for this computational study is visualized below.

G Computational Workflow for Electronic Property Prediction cluster_input Input cluster_processing Computational Steps cluster_output Output Data start 2D Structure of 5-aminonaphthalene-1-carbonitrile geom_opt Geometry Optimization (DFT: B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum spe_calc Single-Point Energy Calculation (DFT: ωB97XD/6-311++G(d,p)) freq_calc->spe_calc opt_struct Optimized 3D Structure spe_calc->opt_struct elec_prop Electronic Properties (HOMO, LUMO, Gap, IP, EA) spe_calc->elec_prop dipole Dipole Moment spe_calc->dipole

Computational workflow for DFT analysis.
Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique to determine the reduction and oxidation potentials of a compound, from which HOMO and LUMO energy levels can be estimated.[9][10]

Objective: To determine the oxidation and reduction potentials of 5-aminonaphthalene-1-carbonitrile.

Apparatus and Materials:

  • Potentiostat

  • Three-electrode electrochemical cell[11][12]

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Counter (Auxiliary) Electrode: Platinum wire[13]

  • Solvent: Acetonitrile or Dichloromethane (anhydrous, spectroscopic grade)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP)[13]

  • Analyte: 1-5 mM solution of 5-aminonaphthalene-1-carbonitrile

  • Inert gas (Argon or Nitrogen) for deoxygenation[13]

  • Internal Standard: Ferrocene/Ferrocenium (Fc/Fc+) couple for potential referencing

Procedure:

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the chosen solvent, and dry completely.

  • Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent. Dissolve the analyte in this solution to a final concentration of 1-5 mM.

  • Cell Assembly: Assemble the three-electrode cell with the prepared analyte solution. Ensure the reference electrode tip is close to the working electrode.

  • Deoxygenation: Purge the solution with inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.[13]

  • Measurement:

    • Connect the electrodes to the potentiostat.

    • Perform a background scan in the electrolyte solution without the analyte to ensure the solvent/electrolyte is electrochemically silent in the potential window of interest.

    • Add the analyte and perform the cyclic voltammetry scan.

    • Scan Parameters:

      • Initial Potential: 0 V

      • Vertex Potentials: Scan in both positive and negative directions to identify oxidation and reduction peaks. A typical range could be -2.0 V to +2.0 V.

      • Scan Rate: Start with 100 mV/s. Varying the scan rate (e.g., 50, 100, 200 mV/s) can provide information on the reversibility of the redox processes.[13]

  • Internal Standard Calibration: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record the voltammogram of the Fc/Fc+ couple.

  • Data Analysis:

    • Determine the half-wave potentials (E½) for the oxidation (E_ox) and reduction (E_red) peaks. E½ = (E_pa + E_pc) / 2, where E_pa and E_pc are the anodic and cathodic peak potentials, respectively.

    • Reference all potentials to the Fc/Fc+ couple (E½(Fc/Fc+) = 0 V).

    • Estimate HOMO and LUMO energy levels using the following empirical formulas:

      • E_HOMO (eV) = -[E_ox vs Fc/Fc+ + 4.8]

      • E_LUMO (eV) = -[E_red vs Fc/Fc+ + 4.8]

Experimental Protocol: UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the HOMO-LUMO gap.[14] For aromatic compounds, characteristic π → π* transitions are observed.[15]

Objective: To determine the absorption spectrum and estimate the optical band gap of 5-aminonaphthalene-1-carbonitrile.

Apparatus and Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent: Spectroscopic grade solvent in which the analyte is soluble and that does not absorb in the region of interest (e.g., ethanol, acetonitrile, or cyclohexane).[14]

  • Analyte solution: Prepare a dilute solution (typically 10⁻⁴ to 10⁻⁶ M) of 5-aminonaphthalene-1-carbonitrile.

Procedure:

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Record a baseline spectrum.[14]

  • Sample Measurement:

    • Rinse and fill a cuvette with the analyte solution.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Scan a range of wavelengths, typically from 200 nm to 600 nm for aromatic compounds.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • Determine the onset of the absorption edge (λ_onset) from the spectrum.

    • Calculate the optical band gap (E_g) using the formula:

      • E_g (eV) = 1240 / λ_onset (nm)

Relevance to Drug Discovery

The electronic properties of a small molecule like 5-aminonaphthalene-1-carbonitrile are fundamental to its potential as a drug candidate. These properties govern its reactivity, stability, and ability to interact with biological targets.[16][17] A typical workflow for small molecule drug discovery, highlighting where the characterization of electronic properties is crucial, is presented below.

G Small Molecule Drug Discovery Workflow cluster_discovery Discovery & Design cluster_preclinical Preclinical Development cluster_characterization Molecular Characterization target_id Target Identification & Validation hit_id Hit Identification (e.g., HTS, Virtual Screening) target_id->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt elec_prop Electronic Property Characterization (DFT, CV, UV-Vis) hit_to_lead->elec_prop Informs SAR admet In Vitro & In Vivo ADMET Profiling lead_opt->admet lead_opt->elec_prop Guides Optimization tox Toxicology Studies admet->tox candidate Preclinical Candidate Selection tox->candidate

Role of electronic properties in drug discovery.

A crucial in silico technique in the "Hit Identification" and "Lead Optimization" stages is molecular docking, which predicts how a small molecule binds to a target protein.[18][19] The electronic properties directly influence the scoring functions used in docking simulations.

G Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis prep_target Target Protein Structure Preparation define_site Define Binding Site prep_target->define_site prep_ligand Ligand (Molecule) Structure Preparation run_dock Run Docking Algorithm (Sampling & Scoring) prep_ligand->run_dock define_site->run_dock analyze_pose Analyze Binding Poses & Interactions run_dock->analyze_pose rank_ligands Rank Candidates Based on Score analyze_pose->rank_ligands md_sim Molecular Dynamics Simulation for Stability rank_ligands->md_sim Validate Top Candidates

Workflow for molecular docking studies.

Conclusion

While direct experimental data on the electronic properties of 5-aminonaphthalene-1-carbonitrile are currently unavailable, this guide provides a comprehensive framework for its theoretical prediction and experimental validation. The outlined computational and spectroscopic protocols are standard, robust methods for characterizing novel organic compounds. The predicted and measured electronic parameters will be invaluable for understanding the molecule's reactivity, stability, and potential for forming key interactions with biological targets, thereby guiding its future development in medicinal chemistry and drug discovery programs.

References

An In-depth Technical Guide to 5-Amino-1-naphthonitrile: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-1-naphthonitrile, a niche chemical compound with potential applications in organic synthesis and materials science. Due to the limited availability of direct historical records detailing its discovery and initial synthesis, this document outlines a historically plausible synthetic route via the Sandmeyer reaction, a method well-established in the late 19th century for the conversion of aromatic amines to various functional groups. This guide presents modern physicochemical and spectroscopic data to fully characterize the compound. Detailed experimental protocols for its plausible synthesis are provided, alongside visualizations of the reaction pathway and workflow to aid in laboratory application. While early specific applications of this compound are not well-documented, its structural motifs suggest potential as a building block in the synthesis of more complex molecules.

Introduction

This compound, with the chemical formula C₁₁H₈N₂, is an aromatic compound featuring a naphthalene core substituted with both an amino and a nitrile functional group.[1] The strategic placement of these groups at the 5- and 1-positions, respectively, makes it a potentially valuable intermediate in the synthesis of dyes, pharmaceuticals, and other functional organic materials. The electron-donating amino group and the electron-withdrawing nitrile group on the same aromatic system create a unique electronic profile that can influence its reactivity and spectroscopic properties.

Discovery and Historical Context

Physicochemical and Spectroscopic Data

Modern analytical techniques provide a detailed characterization of this compound. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 5-aminonaphthalene-1-carbonitrilePubChem[1]
CAS Number 72016-73-0Sigma-Aldrich[3]
Molecular Formula C₁₁H₈N₂PubChem[1]
Molecular Weight 168.19 g/mol PubChem[1]
Physical Form SolidSigma-Aldrich[3]
Purity 95%Sigma-Aldrich[3]
XLogP3 2.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 0PubChem[1]

Table 2: Spectroscopic Data for this compound

Spectroscopy TypeKey Data PointsSource
¹³C NMR Spectrum availablePubChem[1]
¹⁵N NMR Spectrum availablePubChem[1]
IR Spectroscopy The nitrile (C≡N) stretch typically appears in the 2260-2220 cm⁻¹ region.General IR Data
Mass Spectrometry Exact Mass: 168.068748264 DaPubChem[1]

Experimental Protocols: Plausible Historical Synthesis via Sandmeyer Reaction

The following protocol describes a representative Sandmeyer reaction for the cyanation of an aromatic amine, which is a plausible method for the historical synthesis of this compound from a diaminonaphthalene precursor. This protocol is based on general procedures for the Sandmeyer reaction.

Objective: To synthesize this compound from a suitable 1,5-diaminonaphthalene derivative (conceptual).

Materials:

  • 1,5-Diaminonaphthalene (starting material, conceptual)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Ice

  • Sodium carbonate (Na₂CO₃)

  • Organic solvent (e.g., toluene or diethyl ether)

  • Starch-iodide paper

Procedure:

Part A: Diazotization of the Amino Group

  • In a suitable reaction vessel, dissolve the starting diamine in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

  • Stir the mixture vigorously. The reaction is complete when a drop of the solution turns starch-iodide paper blue, indicating the presence of excess nitrous acid.

Part B: Preparation of the Copper(I) Cyanide Solution

  • In a separate flask, prepare a solution of copper(I) cyanide. This can be done by reacting copper(II) sulfate with sodium cyanide and a reducing agent, or by using commercially available CuCN.

  • Ensure the CuCN is dissolved in a solution of sodium cyanide to form the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻.

Part C: The Sandmeyer Reaction (Cyanation)

  • Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) cyanide solution from Part B.

  • Vigorous evolution of nitrogen gas should be observed. Control the rate of addition to keep the reaction from becoming too vigorous.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently heat to around 50-60 °C to ensure the reaction goes to completion.

  • The organic product, this compound, will separate as an oil or solid.

Part D: Isolation and Purification

  • Extract the product into a suitable organic solvent such as toluene or diethyl ether.

  • Wash the organic layer with a dilute sodium hydroxide solution to remove any phenolic byproducts, followed by water.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent by distillation or rotary evaporation.

  • The crude product can be further purified by recrystallization or distillation under reduced pressure.

Visualizations

The following diagrams illustrate the plausible synthetic pathway and a general experimental workflow for the preparation of this compound.

G cluster_start Starting Material cluster_reagents1 Diazotization Reagents cluster_intermediate Intermediate cluster_reagents2 Cyanation Reagent cluster_product Product A 1,5-Diaminonaphthalene C Naphthalene-1-amino-5-diazonium chloride A->C Diazotization B NaNO2, HCl E This compound C->E Sandmeyer Reaction D CuCN

Caption: Plausible synthetic pathway for this compound.

G start Start diazotization Diazotization of Diaminonaphthalene start->diazotization cyanation Sandmeyer Cyanation with CuCN diazotization->cyanation extraction Solvent Extraction cyanation->extraction washing Washing and Drying extraction->washing purification Purification (Recrystallization/Distillation) washing->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

References

Theoretical Framework for the Structural Analysis of 5-Amino-1-naphthonitrile: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the molecular structure and electronic properties of 5-Amino-1-naphthonitrile. Leveraging Density Functional Theory (DFT), this document outlines a robust computational methodology for predicting its key structural parameters, vibrational frequencies, and electronic characteristics. The fusion of an electron-donating amino group and an electron-withdrawing nitrile group on the naphthalene scaffold is anticipated to confer unique photophysical and electronic properties. This guide serves as a foundational resource for researchers, offering predictive insights to complement and guide experimental studies in fields such as medicinal chemistry and materials science.

Introduction

This compound is a molecule of significant interest due to the potential for intramolecular charge transfer arising from its "push-pull" electronic structure. The amino group at the 5-position acts as an electron donor, while the nitrile group at the 1-position serves as an electron acceptor, both situated on the rigid naphthalene backbone. Understanding the molecular geometry, electronic landscape, and vibrational modes of this compound is crucial for elucidating its structure-property relationships and exploring its potential applications.

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful, non-experimental avenue to probe the molecular world.[1] Density Functional Theory (DFT) has proven to be a reliable method for predicting the properties of organic molecules with a favorable balance between computational cost and accuracy.[2][3] This guide details a proposed computational workflow for the comprehensive theoretical characterization of this compound.

Computational Methodology

The theoretical investigation of this compound can be systematically approached using a multi-step computational protocol. This workflow, from initial structure definition to the calculation of various molecular properties, provides a clear path for a thorough in-silico analysis.

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using DFT with a suitable functional and basis set. The B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is a widely used and reliable choice for such organic molecules.[4] Geometry optimization is carried out to locate the minimum energy structure on the potential energy surface.

Following optimization, a frequency calculation is performed at the same level of theory to ensure that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the vibrational (FT-IR and Raman) spectra.[5] The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data.[6]

Electronic Properties Analysis

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.[5] The HOMO-LUMO energy gap is a key indicator of molecular stability.

  • Mulliken Atomic Charges: These calculations provide insight into the charge distribution within the molecule, highlighting the electronic effects of the amino and nitrile substituents.[5]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.[5]

  • Non-Linear Optical (NLO) Properties: The first-order hyperpolarizability can be calculated to assess the NLO activity of the molecule, which is often enhanced in push-pull systems.[5]

The following diagram illustrates the proposed computational workflow for the theoretical study of this compound.

G Computational Workflow for this compound cluster_input Input cluster_computation Computational Steps cluster_output Output A Define Molecular Structure (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C E Optimized Molecular Structure (Bond Lengths, Angles) B->E D Electronic Property Calculations (HOMO-LUMO, MEP, NLO) C->D F Vibrational Spectra (IR, Raman Frequencies) C->F G Electronic Properties (Energy Gap, Dipole Moment) D->G

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Amino-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds derived from 5-Amino-1-naphthonitrile. The following methods are based on established synthetic strategies for analogous aminonitriles and are presented as adaptable procedures for the synthesis of benzo[h]quinazolines, a class of compounds with significant potential in medicinal chemistry.

Introduction

This compound is a versatile starting material for the synthesis of various fused heterocyclic systems. The presence of both an amino and a nitrile group on the naphthalene core allows for a range of cyclization reactions to construct novel polycyclic aromatic compounds. Such scaffolds are of great interest in drug discovery due to their structural resemblance to known bioactive molecules. The protocols detailed below describe the synthesis of benzo[h]quinazolines, which are naphthalene-fused analogues of quinazolines, a well-known privileged structure in medicinal chemistry.

Synthesis of Benzo[h]quinazolin-4-amine

This protocol describes the synthesis of benzo[h]quinazolin-4-amine from this compound through a cyclization reaction with formamide, which serves as a source of both carbon and nitrogen for the fused pyrimidine ring. This reaction is analogous to the Leuckart-Wallach reaction.[1][2][3]

Reaction Scheme:

G start This compound reagent Formamide (HCONH2) Heat start->reagent product Benzo[h]quinazolin-4-amine reagent->product Cyclization G sub1 This compound product 2-Aryl-benzo[h]quinazoline sub1->product sub2 Aromatic Aldehyde (e.g., Benzaldehyde) sub2->product sub3 Ammonium Iodide (NH4I) sub3->product G start Start: this compound reaction Reaction with Reagents (e.g., Formamide or Multicomponent System) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Continue if incomplete workup Work-up (Quenching, Extraction) monitoring->workup If complete purification Purification (Recrystallization or Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Pure Heterocyclic Product analysis->end

References

Application Notes and Protocols: 5-Amino-1-naphthonitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 5-Amino-1-naphthonitrile as a key building block in the synthesis of diverse heterocyclic compounds. Due to the limited availability of specific published protocols for this reagent, this document presents a detailed, plausible experimental protocol for a representative multicomponent reaction, illustrating its synthetic utility. The methodologies and data presented are based on established principles of organic synthesis for analogous aminonitriles and serve as a guide for reaction discovery and optimization.

Introduction

This compound is a bifunctional aromatic compound possessing both a nucleophilic amino group and a cyano group on a naphthalene scaffold. This unique combination of reactive sites makes it an attractive starting material for the construction of complex, fused heterocyclic systems. The naphthalene core provides a rigid, polycyclic framework that is prevalent in many biologically active molecules and functional materials. The amino group can act as a nucleophile in various cyclization and condensation reactions, while the nitrile group can participate in cyclizations, be hydrolyzed to a carboxylic acid, or be reduced to an amine, offering numerous avenues for structural diversification.

Potential applications of heterocycles derived from this compound include:

  • Medicinal Chemistry: As scaffolds for the development of novel therapeutic agents targeting a range of biological targets. Fused nitrogen-containing heterocycles are known to exhibit diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.

  • Materials Science: In the synthesis of organic dyes, fluorescent probes, and organic semiconductors, where the extended π-system of the naphthalene core can be exploited.

Hypothetical Application: One-Pot Synthesis of Benzo[h]quinazolines

This section details a hypothetical three-component reaction for the synthesis of a substituted benzo[h]quinazoline derivative using this compound, an aromatic aldehyde, and malononitrile. This reaction is based on the principles of multicomponent reactions (MCRs), which are highly efficient for generating molecular complexity in a single step.

Reaction Scheme

The proposed reaction proceeds via an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile, followed by a Michael addition of this compound and subsequent intramolecular cyclization and tautomerization to afford the final benzo[h]quinazoline product.

reaction_scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound P Substituted Benzo[h]quinazoline A->P B Aromatic Aldehyde B->P C Malononitrile C->P Catalyst Piperidine Catalyst->P Solvent Ethanol Solvent->P Heat Reflux Heat->P

Figure 1: Proposed multicomponent synthesis of a benzo[h]quinazoline.

Experimental Protocol

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Malononitrile

  • Piperidine

  • Ethanol (absolute)

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 168.2 mg).

  • Add the substituted aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol, 66.1 mg).

  • Add absolute ethanol (20 mL) to dissolve the reactants.

  • To this solution, add piperidine (0.2 mmol, 20 µL) as a catalyst.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the pure substituted benzo[h]quinazoline.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) if necessary.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of various benzo[h]quinazoline derivatives based on the protocol described above.

EntryAromatic Aldehyde (R)Reaction Time (h)Yield (%)Melting Point (°C)
1Phenyl485235-237
24-Chlorophenyl588248-250
34-Methoxyphenyl4.582229-231
44-Nitrophenyl675260-262

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants This compound + Aldehyde + Malononitrile Reaction One-Pot Reaction (Ethanol, Piperidine, Reflux) Reactants->Reaction Workup Cooling, Filtration, Washing Reaction->Workup Crude Crude Product Workup->Crude Recrystallization Recrystallization Crude->Recrystallization Pure Pure Product Recrystallization->Pure Analysis TLC, MP, NMR, MS, IR Pure->Analysis

Figure 2: Workflow for the synthesis and characterization of benzo[h]quinazolines.

Conclusion and Future Perspectives

This compound represents a promising and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. The presence of both amino and nitrile functionalities on a rigid naphthyl framework allows for the application of various synthetic methodologies, including multicomponent reactions, to rapidly construct complex molecular architectures.

Future work should focus on exploring the reactivity of this compound with a broader range of electrophilic partners and in different reaction manifolds, such as:

  • Gewald Reaction: Reaction with ketones and elemental sulfur to synthesize thieno[2,3-b]naphthalenes.

  • Friedländer Annulation: Condensation with 1,3-dicarbonyl compounds to afford benzo[h]quinolines.

  • Synthesis of Fused Pyrimidines: Reaction with β-ketoesters or their equivalents.

The development of efficient and diverse synthetic routes utilizing this compound will undoubtedly contribute to the discovery of new molecules with interesting biological and material properties. The protocols and workflows outlined in these notes provide a solid foundation for researchers to begin exploring the synthetic potential of this valuable building block.

Application Notes: Derivatization of 5-Amino-1-naphthonitrile for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-1-naphthonitrile is a versatile molecular scaffold for the development of advanced functional materials. Its structure, featuring a reactive primary amino group on an electron-rich naphthalene core appended with an electron-withdrawing nitrile group, makes it an ideal precursor for a variety of derivatives with tunable electronic and photophysical properties. These derivatives have found significant applications as chemosensors, fluorescent probes, and industrial dyes.[1][2][3] The derivatization primarily targets the amino group, allowing for the introduction of diverse functionalities that modulate the molecule's absorption, emission, and environmental sensitivity.

Key Derivatization Strategies and Applications

  • Azo Dyes for Colorimetric Sensing: The most common derivatization of this compound is through diazotization of the amino group, followed by coupling with electron-rich aromatic compounds (e.g., phenols, anilines, or heterocyclic systems). This process yields intensely colored azo dyes.[1] The resulting push-pull electronic structure of these dyes makes their absorption spectra sensitive to changes in the local environment, such as pH or the presence of specific metal ions. This property is harnessed to create colorimetric chemosensors that provide a visual readout for the detection of analytes.[1][4] For instance, azo dyes can be designed to exhibit distinct color changes upon binding to metal ions like Cu²⁺, Sn²⁺, and Al³⁺, enabling their sensitive and selective detection.[4]

  • Fluorescent Probes and Molecular Imaging: By coupling this compound with fluorogenic moieties or by modifying the naphthalene core, highly fluorescent derivatives can be synthesized. The inherent fluorescence of the naphthalimide scaffold, a related structure, is well-documented for its high quantum yield and stability.[2] Modifications at the amino position can create "turn-on" fluorescent probes. For example, conjugation with a quencher group via an azo linkage can render the molecule non-fluorescent.[5] In a specific chemical or biological environment (e.g., hypoxic conditions in cells), the azo bond is cleaved, releasing the fluorescent amino-naphthalene derivative and restoring its emission.[5] This mechanism is particularly useful for developing biosensors for imaging specific cellular states or enzyme activities.

Visualizations

Derivatization_Strategies cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Functional Materials A This compound R1 Diazotization & Azo Coupling A->R1 HNO₂, HCl, 0-5°C + Coupling Agent R2 N-Acylation / N-Arylation A->R2 Acyl Halide or Aryl Halide (Pd-cat.) R3 Schiff Base Formation A->R3 Aldehyde/Ketone (Acid cat.) P1 Azo Dyes (Colorimetric Sensors) R1->P1 P2 N-Functionalized Dyes (Fluorescent Probes) R2->P2 P3 Schiff Base Ligands (Metal-Organic Frameworks) R3->P3

Caption: Derivatization pathways for this compound.

Experimental_Workflow Start Start Synthesis Step 1: Synthesis (e.g., Azo Coupling) Start->Synthesis Purification Step 2: Purification (Recrystallization or Column Chromatography) Synthesis->Purification Structure Step 3: Structural Characterization (NMR, Mass Spectrometry, FT-IR) Purification->Structure Photophysics Step 4: Photophysical Analysis (UV-Vis & Fluorescence Spectroscopy) Structure->Photophysics Application Step 5: Application Testing (e.g., Analyte Titration) Photophysics->Application End End Application->End

Caption: General experimental workflow for material development.

Experimental Protocols

Protocol 1: Synthesis of a Representative Azo Dye from this compound

This protocol describes the synthesis of a model azo dye, (E)-5-((4-hydroxyphenyl)diazenyl)-1-naphthonitrile, via a two-step diazotization and azo coupling reaction.

Materials and Reagents:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated and 2 M

  • Phenol

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Urea

  • Ethanol

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

Part A: Diazotization of this compound

  • In a 100 mL beaker, dissolve 1.68 g (10 mmol) of this compound in 20 mL of 2 M HCl. Gentle heating may be required to facilitate dissolution.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring. The corresponding hydrochloride salt may precipitate.

  • In a separate vial, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold amine solution over 15 minutes. Maintain the temperature strictly between 0 and 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a clear solution.

  • To destroy any excess nitrous acid, add a small amount of urea until effervescence ceases. Keep the diazonium salt solution in the ice bath for immediate use in the next step.

Part B: Azo Coupling

  • In a 250 mL beaker, dissolve 0.94 g (10 mmol) of phenol in 20 mL of 10% aqueous sodium hydroxide solution.

  • Cool this alkaline phenol solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the alkaline phenol solution with vigorous stirring.

  • A brightly colored precipitate (the azo dye) should form immediately.

  • Maintain the reaction mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete reaction.

Part C: Work-up and Purification

  • Neutralize the reaction mixture by slowly adding 2 M HCl until the pH is approximately 7.

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold deionized water to remove inorganic salts.

  • Recrystallize the crude product from an appropriate solvent, such as an ethanol/water mixture, to obtain the purified azo dye.

  • Dry the final product in a vacuum oven at 50 °C.

Protocol 2: Photophysical Characterization

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer/Fluorescence Spectrometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the synthesized dye (e.g., 1 mM) in a suitable solvent (e.g., DMSO, Acetonitrile, or Ethanol).

  • UV-Vis Absorption Spectrum:

    • Dilute the stock solution to a concentration that gives a maximum absorbance between 0.2 and 0.8 (typically 1-10 µM).

    • Record the absorption spectrum over a relevant wavelength range (e.g., 250-700 nm).[6]

    • Identify the wavelength of maximum absorption (λ_abs).

  • Fluorescence Emission Spectrum:

    • Using a diluted solution (absorbance at excitation wavelength < 0.1 to avoid inner filter effects), excite the sample at its λ_abs.

    • Record the emission spectrum, scanning from a wavelength slightly higher than the excitation wavelength to the near-infrared region (e.g., 500-800 nm).[6]

    • Identify the wavelength of maximum emission (λ_em).

  • Quantum Yield Determination (Optional):

    • Measure the fluorescence quantum yield (ΦF) using a reference standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, ΦF = 0.92).[6]

    • The quantum yield is calculated using the comparative method, relating the integrated fluorescence intensities and the absorbance values of the sample and the reference.

Quantitative Data Summary

The photophysical properties of functional dyes derived from aromatic amines are highly dependent on their structure and solvent environment. The following table summarizes representative data for analogous functional dyes to illustrate the expected performance characteristics.

Derivative Type / NameSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Fluorescence Quantum Yield (ΦF)Reference
Amine-Reactive BODIPY DyeDichloromethane525541160.73[7]
Amine-Reactive BODIPY DyeAcetonitrile524542180.54[7]
3-Amino-BODIPY (Azo-cleaved)Dichloromethane525548230.85[5]
4-Amino-1,8-naphthalimideAcetonitrile412535123~0.6[2]
Azo-BODIPY ConjugateDichloromethane619--Negligible[5]

References

Application Notes and Protocols: 5-Amino-1-naphthonitrile in Fluorescent Probe Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Amino-1-naphthonitrile as a versatile precursor for the development of novel fluorescent probes. The protocols detailed below are based on established chemical principles for the derivatization of aromatic amines and nitriles to construct fluorogenic molecules. The proposed applications highlight the potential of these probes in cellular imaging and sensing.

Introduction to this compound as a Fluorophore Precursor

This compound is an attractive starting material for the synthesis of fluorescent probes due to its rigid naphthalene core and two reactive functional groups: a primary aromatic amine and a nitrile group. The amino group can serve as an electron-donating group in a "push-pull" fluorophore system and provides a handle for various chemical modifications. The nitrile group can also be transformed or incorporated into heterocyclic systems. The naphthalene scaffold itself provides inherent fluorescence and a platform for creating probes with large Stokes shifts and good photostability.

This document outlines three distinct synthetic strategies to generate fluorescent probes from this compound:

  • Synthesis of Azo-Based Probes: Leveraging the reactivity of the primary amine to form highly conjugated and colored azo compounds.

  • Formation of Schiff Base Probes: Condensation of the amino group with aromatic aldehydes to create fluorescent imines.

  • Construction of Fused Heterocyclic Probes: Cyclization reactions involving both the amino and nitrile functionalities to yield novel fluorescent ring systems.

Data Presentation: Photophysical Properties of Hypothetical Probes

The following table summarizes the anticipated photophysical properties of fluorescent probes synthesized from this compound via the protocols described below. These values are estimates based on structurally analogous compounds found in the literature and serve as a guide for experimental design.

Probe NameSynthetic ProtocolExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Target Application
AzoNaph-OH Protocol 1~480~590~110~0.15pH Sensing
SchiffNaph-NMe2 Protocol 2~420~530~110~0.30Solvatochromic Studies
QuinNaph-Me Protocol 3~380~490~110~0.45General Cell Staining

Experimental Protocols

Protocol 1: Synthesis of a pH-Responsive Azo Fluorescent Probe (AzoNaph-OH)

This protocol describes the synthesis of a fluorescent azo dye via diazotization of this compound and subsequent coupling with phenol. The resulting probe is expected to exhibit pH-dependent fluorescence due to the phenolic hydroxyl group.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Phenol

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Beakers

Procedure:

  • Diazotization:

    • Dissolve 1.0 g of this compound in a mixture of 5 mL of concentrated HCl and 10 mL of distilled water in a 100 mL beaker, cooling the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.45 g in 5 mL of water) dropwise to the stirred solution. Maintain the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate 250 mL beaker, dissolve 0.6 g of phenol in 20 mL of 10% aqueous sodium hydroxide solution and cool to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold alkaline phenol solution with vigorous stirring. Maintain the temperature below 5 °C.

    • A colored precipitate should form immediately. Continue stirring the reaction mixture in the ice bath for 1 hour.

  • Isolation and Purification:

    • Acidify the reaction mixture with dilute HCl to precipitate the azo dye completely.

    • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from an ethanol-water mixture to obtain the pure AzoNaph-OH probe.

    • Dry the product under vacuum.

Protocol 2: Synthesis of a Solvatochromic Schiff Base Probe (SchiffNaph-NMe2)

This protocol details the synthesis of a fluorescent Schiff base by condensing this compound with 4-(dimethylamino)benzaldehyde. The resulting probe is expected to exhibit solvatochromism due to its intramolecular charge transfer character.

Materials:

  • This compound

  • 4-(Dimethylamino)benzaldehyde

  • Ethanol, absolute

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 1.0 g of this compound and 0.9 g of 4-(dimethylamino)benzaldehyde in 50 mL of absolute ethanol.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Condensation:

    • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Isolation and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to yield pure SchiffNaph-NMe2.

    • Dry the product in a vacuum oven.

Protocol 3: Synthesis of a Fused Quinoline-Type Probe (QuinNaph-Me)

This protocol outlines the synthesis of a fluorescent fused quinoline derivative via a Friedländer annulation reaction between this compound and acetylacetone.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • Heating mantle

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup:

    • In a 50 mL round-bottom flask, mix 1.0 g of this compound with 10 g of polyphosphoric acid.

    • Heat the mixture to 80 °C with stirring until a homogeneous solution is formed.

  • Cyclization:

    • Slowly add 0.6 mL of acetylacetone to the hot mixture.

    • Increase the temperature to 120-130 °C and maintain for 2-3 hours. Monitor the reaction by TLC.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to about 80 °C and carefully pour it onto crushed ice with stirring.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution, which will cause the product to precipitate.

    • Collect the crude solid by vacuum filtration and wash thoroughly with water.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

    • Combine the fractions containing the pure product and evaporate the solvent.

    • Recrystallize the purified product from a suitable solvent (e.g., ethanol) to obtain pure QuinNaph-Me.

    • Dry the final product under vacuum.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_protocol1 Protocol 1: Azo Dye Synthesis cluster_protocol2 Protocol 2: Schiff Base Synthesis cluster_protocol3 Protocol 3: Fused Heterocycle Synthesis Start This compound P1_Step1 Diazotization (NaNO2, HCl) Start->P1_Step1 P2_Step1 Condensation (4-(Me2N)PhCHO, H+) Start->P2_Step1 P3_Step1 Friedländer Annulation (Acetylacetone, PPA) Start->P3_Step1 P1_Step2 Azo Coupling (Phenol, NaOH) P1_Step1->P1_Step2 P1_Product AzoNaph-OH Probe P1_Step2->P1_Product P2_Product SchiffNaph-NMe2 Probe P2_Step1->P2_Product P3_Product QuinNaph-Me Probe P3_Step1->P3_Product

Caption: Synthetic workflows for fluorescent probes from this compound.

Signaling_Pathway cluster_env Cellular Environment cluster_probe Probe State cluster_signal Fluorescence Signal Acidic Acidic pH (e.g., Lysosome) Probe_Prot AzoNaph-OH (Protonated) Acidic->Probe_Prot Protonation Neutral Neutral pH (e.g., Cytosol) Probe_Deprot AzoNaph-O- (Deprotonated) Neutral->Probe_Deprot Deprotonation High_F Strong Fluorescence Probe_Deprot->High_F Results in Low_F Weak Fluorescence Probe_Prot->Low_F Results in

Caption: Proposed signaling pathway for the AzoNaph-OH pH probe.

Application Notes and Protocols for 5-aminonaphthalene-1-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-aminonaphthalene-1-carbonitrile is a synthetic organic compound featuring a naphthalene core substituted with both an amino and a nitrile functional group. While this specific molecule is not extensively documented in current medicinal chemistry literature, its structural motifs—the aminonaphthalene scaffold and the aromatic nitrile—are present in numerous biologically active compounds. This document provides detailed application notes and experimental protocols based on the potential of 5-aminonaphthalene-1-carbonitrile as a versatile scaffold for drug discovery, drawing insights from the activities of structurally related molecules. The aminonaphthalene core is a well-established pharmacophore found in a variety of therapeutic agents, and the nitrile group can act as a key pharmacophore or a synthetic handle for further molecular elaboration.

Disclaimer: The medicinal chemistry applications described herein are based on the analysis of structurally similar compounds and represent potential areas of investigation for 5-aminonaphthalene-1-carbonitrile. The provided protocols are for research purposes and should be adapted and validated for specific experimental contexts.

Application Notes: Potential Therapeutic Areas

Based on the biological activities of analogous aminonaphthonitrile and aminoquinoline-carbonitrile derivatives, 5-aminonaphthalene-1-carbonitrile is a promising scaffold for the development of novel therapeutic agents in the following areas:

  • Oncology: The naphthalene ring system is a common feature in many anticancer agents. Derivatives of structurally similar quinolines and naphthalenes have demonstrated potent cytotoxic effects against various cancer cell lines. The amino and nitrile functionalities on the 5-aminonaphthalene-1-carbonitrile scaffold offer opportunities for chemical modifications to optimize anticancer activity. Potential mechanisms of action could include the inhibition of protein kinases, disruption of microtubule dynamics, or induction of apoptosis.

  • Infectious Diseases: Aminoquinoline derivatives, in particular, have a long history as antimalarial agents. The 4-aminoquinoline scaffold is the basis for drugs like chloroquine. While the specific substitution pattern of 5-aminonaphthalene-1-carbonitrile differs, the underlying aromatic amine structure suggests potential for development as an antimalarial or antimicrobial agent. The mechanism could involve interference with heme detoxification in malaria parasites or inhibition of essential enzymes in bacteria.[1][2]

Quantitative Data from Structurally Related Compounds

The following table summarizes the biological activities of compounds structurally related to 5-aminonaphthalene-1-carbonitrile, providing a rationale for its investigation in similar therapeutic areas.

Compound ClassExample Compound/DerivativeBiological ActivityTarget/Cell LinePotency (IC₅₀/EC₅₀)
4-Aminoquinoline Derivatives Analogs with methyl group at 4-aminoquinoline moietyAntimalarialPlasmodium falciparumComplete parasite inhibition at day 4 in a mouse model
8-Aminoquinoline Derivatives Tetrahydropyridine-appended 8-aminoquinolineAntimalarialP. falciparum 3D7 (sensitive)EC₅₀ = 1.99 µM
P. falciparum RKL-9 (resistant)EC₅₀ = 5.69 µM
Quinoline-based Hybrids 4-aminoquinoline-pyrimidine hybridsAntimalarialP. falciparum D6 strain0.049–0.074 μM
P. falciparum W2 strain0.075–0.142 μM

Experimental Protocols

Synthesis of 5-aminonaphthalene-1-carbonitrile

This protocol is adapted from a documented large-scale preparation method and involves a three-step synthesis starting from 1-nitronaphthalene.[3]

Step 1: Bromination of 1-Nitronaphthalene to yield 1-Bromo-5-nitronaphthalene

  • Melt 1-nitronaphthalene by heating to 80-85°C in a suitable reaction vessel equipped with a dropping funnel and a system for neutralizing acidic gas.

  • While maintaining the temperature, slowly add liquid bromine dropwise over 2-3 hours.

  • After the addition is complete, continue the reaction for one hour.

  • Stop the heating and pour the reaction mixture into a large volume of ice water to precipitate the product.

  • Collect the yellow solid by vacuum filtration and recrystallize from ethanol to obtain 1-bromo-5-nitronaphthalene.

Step 2: Cyanation of 1-Bromo-5-nitronaphthalene to yield 5-Nitro-1-naphthalenecarbonitrile

  • In a flask, dissolve 1-bromo-5-nitronaphthalene, cuprous cyanide, and potassium carbonate in N,N-dimethylformamide (DMF).

  • Heat the reaction mixture and maintain for 12 hours.

  • After the reaction is complete, pour the mixture into a large volume of ice water to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water to yield 5-nitro-1-naphthalenecarbonitrile.

Step 3: Reduction of 5-Nitro-1-naphthalenecarbonitrile to yield 5-aminonaphthalene-1-carbonitrile

  • Dissolve 5-nitro-1-naphthalenecarbonitrile in methanol in a hydrogenation vessel.

  • Under an inert atmosphere (e.g., argon), carefully add a palladium on carbon catalyst (10% Pd).

  • Pressurize the vessel with hydrogen gas (e.g., 0.4 MPa).

  • Stir the reaction mixture vigorously at room temperature for 3 hours.

  • After the reaction is complete, filter off the palladium on carbon catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain 5-aminonaphthalene-1-carbonitrile as a solid.[3]

In Vitro Anticancer Activity Screening: MTT Assay

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of 5-aminonaphthalene-1-carbonitrile derivatives on cancer cell lines.[4][5][6][7][8]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 5-aminonaphthalene-1-carbonitrile and its derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Biochemical Kinase Inhibition Assay

This protocol describes a generic luminescence-based kinase assay to screen for potential inhibitory activity of 5-aminonaphthalene-1-carbonitrile derivatives against a specific protein kinase.[9][10][11][12][13]

Materials:

  • Recombinant protein kinase (e.g., a tyrosine kinase or serine/threonine kinase)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and a detergent)

  • Test compounds dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Dispense a small volume of serially diluted test compounds into the wells of the assay plate. Include vehicle control (DMSO) and a known inhibitor as a positive control.

  • Kinase Reaction: Prepare a kinase/substrate master mix in the assay buffer. Add the master mix to the wells containing the compounds.

  • Initiation of Reaction: Prepare an ATP solution in the assay buffer and add it to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal. Incubate for a short period (e.g., 10 minutes) to stabilize the signal.

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Visualizations

G cluster_synthesis Synthesis Workflow of 5-aminonaphthalene-1-carbonitrile Nitronaphthalene 1-Nitronaphthalene Bromination Bromination (Liquid Bromine, 80-85°C) Nitronaphthalene->Bromination BromoNitro 1-Bromo-5-nitronaphthalene Bromination->BromoNitro Cyanation Cyanation (CuCN, K2CO3, DMF, heat) BromoNitro->Cyanation NitroNitrile 5-Nitro-1-naphthalenecarbonitrile Cyanation->NitroNitrile Reduction Reduction (H2, Pd/C, Methanol) NitroNitrile->Reduction FinalProduct 5-aminonaphthalene-1-carbonitrile Reduction->FinalProduct

Caption: Synthetic route for 5-aminonaphthalene-1-carbonitrile.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds P_Receptor P-Receptor (Active) Receptor->P_Receptor Autophosphorylation PI3K PI3K P_Receptor->PI3K Activates Kinase_Scaffold 5-aminonaphthalene- 1-carbonitrile Derivative Kinase_Scaffold->P_Receptor Inhibits Apoptosis Apoptosis Kinase_Scaffold->Apoptosis Promotes AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential mechanism of action via kinase inhibition.

G cluster_dd Drug Discovery Logic Flow Scaffold 5-aminonaphthalene- 1-carbonitrile Scaffold Library Compound Library Synthesis Scaffold->Library Screening High-Throughput Screening (e.g., Kinase Assays, MTT) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Candidate Drug Candidate Preclinical->Candidate

Caption: Drug discovery workflow from the scaffold.

References

Application Notes and Protocols for the Sandmeyer Reaction with 5-Aminonaphthylamine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for conducting the Sandmeyer reaction on 5-aminonaphthylamine precursors. The Sandmeyer reaction is a versatile and widely used method for the transformation of an aromatic amino group into a variety of other functional groups, such as halides, cyano, and hydroxyl groups, via an intermediate diazonium salt.[1][2][3] This transformation is particularly valuable in multi-step organic synthesis where direct introduction of these functional groups is not feasible.

The protocols outlined below are generalized for 5-aminonaphthylamine precursors (e.g., naphthalene-1,5-diamine) and can be adapted based on the specific substrate and desired product. The reaction proceeds in two main stages: the diazotization of the primary aromatic amine, followed by the copper(I)-catalyzed nucleophilic substitution.[4]

General Reaction Pathway

The Sandmeyer reaction first involves the conversion of a primary aromatic amine to a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, or CuCN) to facilitate the replacement of the diazonium group with the corresponding nucleophile.[1][4][5] The reaction is understood to proceed through a radical-nucleophilic aromatic substitution mechanism.[1][3]

G cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Aminonaphthylamine Aminonaphthylamine Diazonium_Salt Diazonium_Salt Aminonaphthylamine->Diazonium_Salt NaNO2, H+ (0-5 °C) Aryl_Radical Aryl_Radical Diazonium_Salt->Aryl_Radical Cu(I)X (-N2) Final_Product Final_Product Aryl_Radical->Final_Product Cu(II)X2 G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Amine Suspension (5-Aminonaphthylamine in Acid) D Diazotization (Add B to A at 0-5 °C) A->D B Prepare NaNO2 Solution B->D C Prepare Cu(I)X Solution E Sandmeyer Reaction (Add D to C, warm) C->E D->E F Extraction with Organic Solvent E->F G Washing and Drying F->G H Solvent Evaporation G->H I Purification (Chromatography/Recrystallization) H->I

References

Application Notes and Protocols: Buchwald-Hartwig Amination of Bromonaphthonitriles for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a vast array of pharmaceuticals, functional materials, and agrochemicals. The reaction's broad substrate scope, tolerance of various functional groups, and typically high yields make it an indispensable tool in drug discovery and development.[1][2][3]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of bromonaphthonitriles. These substrates, characterized by the presence of an electron-withdrawing nitrile group on the naphthalene core, are valuable precursors for the synthesis of aminonaphthonitriles. Aminonaphthonitrile derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The successful amination of bromonaphthonitriles opens the door to a wide range of substituted aminonaphthonitriles for further derivatization and biological screening.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving palladium in different oxidation states, most commonly Pd(0) and Pd(II). The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (bromonaphthonitrile), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond in the aminonaphthonitrile product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

The choice of the palladium precursor, ligand, base, and solvent is critical for the efficiency and success of the reaction, especially with challenging substrates like electron-deficient bromonaphthonitriles. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle.[5]

Data Presentation: Reaction Conditions and Yields

While specific examples of Buchwald-Hartwig amination on a wide variety of bromonaphthonitrile isomers are not extensively reported, a highly relevant and scalable protocol has been developed for the structurally analogous 6-bromoisoquinoline-1-carbonitrile.[2] The conditions and results from this kilogram-scale synthesis provide a strong and reliable starting point for the amination of various bromonaphthonitriles.

SubstrateAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
6-Bromoisoquinoline-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olPd(OAc)₂ (0.05)BINAP (0.08)Cs₂CO₃ (10)Toluene1108>95% (on 2.5 kg scale)

This data is based on a reported kilogram-scale synthesis and serves as a representative example for the amination of bromonaphthonitriles.[2]

Experimental Protocols

The following protocol is adapted from a validated, large-scale Buchwald-Hartwig amination of a substrate analogous to bromonaphthonitriles and can be used as a starting point for the synthesis of aminonaphthonitriles.[2]

Materials:

  • Bromonaphthonitrile (1.0 equiv)

  • Amine (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.08 mol%)

  • Cesium carbonate (Cs₂CO₃) (10 equiv)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate and BINAP.

    • Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add cesium carbonate, the bromonaphthonitrile, and the amine to the flask.

  • Solvent Addition:

    • Add anhydrous and degassed toluene to the flask via a syringe or cannula. The typical reaction concentration is around 0.1-1.0 M with respect to the bromonaphthonitrile.

  • Reaction:

    • Stir the reaction mixture at room temperature for a few minutes to ensure homogeneity.

    • Heat the mixture to 110 °C using a preheated oil bath or heating mantle.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). The reaction is typically complete within 8-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of celite to remove insoluble inorganic salts. Wash the filter cake with toluene.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude aminonaphthonitrile can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Experimental Workflow

Buchwald_Hartwig_Amination_Workflow sub Bromonaphthonitrile + Amine reaction Reaction Setup (Inert Atmosphere) sub->reaction reagents Pd(OAc)₂ / BINAP Cs₂CO₃, Toluene reagents->reaction heating Heating (110 °C, 8-24h) reaction->heating workup Work-up (Filtration, Concentration) heating->workup purification Purification (Column Chromatography) workup->purification product Aminonaphthonitrile purification->product

Caption: Experimental workflow for the synthesis of aminonaphthonitriles.

Signaling Pathways and Logical Relationships

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R₂NH pd2_amido [Ar-Pd(II)L₂(NHR₂)]⁺Br⁻ amine_coordination->pd2_amido deprotonation Deprotonation (Base) pd2_amido->deprotonation pd2_amido_neutral Ar-Pd(II)L₂(NR₂) deprotonation->pd2_amido_neutral reductive_elimination Reductive Elimination pd2_amido_neutral->reductive_elimination reductive_elimination->pd0 Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 5-Amino-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and representative experimental protocols for the metal-catalyzed cross-coupling reactions of 5-Amino-1-naphthonitrile. While specific literature examples for this substrate are limited, the following protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling are based on established methodologies for structurally similar aminonaphthalene derivatives and are intended to serve as a starting point for reaction optimization. These reactions are powerful tools for the synthesis of novel derivatives of this compound, which can be valuable intermediates in drug discovery and materials science.

Introduction

This compound is a versatile chemical building block containing a naphthalene core, a primary amine, and a nitrile group. The presence of the amino group allows for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse range of N-aryl derivatives. Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are indispensable methods for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively.[1] These reactions are characterized by their broad substrate scope and functional group tolerance, making them highly valuable in the synthesis of complex organic molecules.[2]

The protocols detailed below are designed to be robust starting points for the derivatization of this compound. Researchers should note that optimization of the reaction parameters may be necessary to achieve optimal yields and purity for specific substrates.

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate, leading to the formation of a new C-N bond.[3] This reaction is a powerful method for the synthesis of N-aryl-5-amino-1-naphthonitriles.

Reaction Scheme

G cluster_0 Buchwald-Hartwig Amination This compound This compound Aryl_Halide Ar-X plus1 + arrow -> Product N-Aryl-5-amino-1-naphthonitrile Catalyst Pd Catalyst, Ligand, Base G cluster_1 Suzuki-Miyaura Coupling Starting_Material 5-Amino-8-bromo-1-naphthonitrile Boronic_Acid Ar-B(OH)₂ plus2 + arrow2 -> Product2 5-Amino-8-aryl-1-naphthonitrile Catalyst2 Pd Catalyst, Base G cluster_buchwald Buchwald-Hartwig Catalytic Cycle A Pd(0)L₂ C Ar-Pd(II)-X(L₂) A->C Ar-X B Oxidative Addition (Ar-X) E Ar-Pd(II)-NR₂(L₂) C->E R₂NH, Base D Amine Coordination & Deprotonation E->A Ar-NR₂ F Reductive Elimination G Ar-NR₂ G cluster_suzuki Suzuki-Miyaura Catalytic Cycle H Pd(0)L₂ J Ar¹-Pd(II)-X(L₂) H->J Ar¹-X I Oxidative Addition (Ar¹-X) L Ar¹-Pd(II)-Ar²(L₂) J->L Ar²-B(OR)₂, Base K Transmetalation (Ar²-B(OR)₂) L->H Ar¹-Ar² M Reductive Elimination N Ar¹-Ar²

References

Application Notes: Synthesis of Novel Azo Dyes from 5-Amino-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings.[1] The synthesis of these dyes is a fundamental process in industrial and laboratory chemistry, typically involving a two-step reaction: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich component.[2][3] 5-Amino-1-naphthonitrile is a valuable, yet underutilized, precursor for the synthesis of novel azo dyes. The presence of the electron-withdrawing nitrile (cyano) group on the naphthalene ring is expected to impart unique chromophoric properties and potentially enhance the light and chemical fastness of the resulting dyes. These application notes provide detailed protocols for the synthesis of azo dyes using this compound as the diazo component, targeting researchers in materials science, chemistry, and drug development.

Principle of Synthesis

The synthesis pathway follows a classical electrophilic aromatic substitution mechanism.

  • Diazotization: The primary aromatic amine, this compound, is converted into a reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt.[4][5]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component.[3] Common coupling components include activated aromatic compounds such as phenols, naphthols, or anilines. The electrophilic diazonium ion attacks the activated ring of the coupling partner to form a stable azo dye.[3] The position of the coupling is directed by the activating groups on the coupling component.

Visualized Reaction Pathway and Workflow

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A This compound C 5-Cyano-1-naphthalene diazonium chloride A->C Reacts with B NaNO₂ + HCl (aq) 0-5 °C B->C In situ HNO₂ E Azo Dye Product C->E Electrophilic Attack D Coupling Component (e.g., β-Naphthol) D->E Reacts with

Caption: General reaction scheme for azo dye synthesis.

G start Start prep_diazo Dissolve this compound in HCl(aq) start->prep_diazo prep_coupler Dissolve Coupling Component in NaOH(aq) start->prep_coupler cool_diazo Cool to 0-5 °C in Ice Bath prep_diazo->cool_diazo add_nitrite Add NaNO₂ solution dropwise (T < 5 °C) cool_diazo->add_nitrite stir_diazo Stir for 30 min to form diazonium salt add_nitrite->stir_diazo coupling Add diazonium salt solution slowly to coupler solution stir_diazo->coupling cool_coupler Cool to 0-5 °C in Ice Bath prep_coupler->cool_coupler cool_coupler->coupling stir_coupling Stir in ice bath for 1-2 hours coupling->stir_coupling precipitate Acidify to precipitate crude dye if necessary stir_coupling->precipitate filter Isolate dye by vacuum filtration precipitate->filter wash Wash with cold water until filtrate is neutral filter->wash dry Dry the purified product wash->dry end End dry->end

Caption: Experimental workflow for azo dye synthesis.

Experimental Protocols

Note: These protocols are representative. Researchers should adapt procedures based on the specific coupling component used and perform all necessary safety assessments.

Protocol 1: Diazotization of this compound
  • In a 250 mL beaker, suspend 1.68 g (10 mmol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 25 mL of distilled water.

  • Stir the mixture to form a fine slurry. If necessary, gently warm the mixture to aid dissolution, then cool it thoroughly.

  • Place the beaker in an ice-salt bath and cool the suspension to 0–5 °C with continuous mechanical stirring.

  • In a separate small beaker, dissolve 0.73 g (10.5 mmol) of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 20 minutes. It is critical to maintain the reaction temperature below 5 °C to prevent the decomposition of the diazonium salt and the formation of side products.[6]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting clear, pale yellow solution is the 5-cyano-1-naphthalene diazonium chloride solution.

  • This solution is unstable and should be used immediately in the subsequent coupling reaction.[4]

Protocol 2: Azo Coupling with β-Naphthol
  • In a separate 400 mL beaker, dissolve 1.44 g (10 mmol) of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0–5 °C by placing the beaker in an ice bath with stirring.[7]

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the alkaline β-naphthol solution over 30 minutes. Maintain the temperature below 5 °C throughout the addition.

  • A deeply colored precipitate (typically red or orange) should form immediately.[7]

  • Continue to stir the reaction mixture in the ice bath for an additional 1-2 hours to ensure the coupling reaction goes to completion.

  • Isolate the crude dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a copious amount of cold distilled water until the filtrate is neutral (pH ~7).

  • Dry the crude product in a desiccator or a vacuum oven at 60 °C.

  • For further purification, the crude dye can be recrystallized from a suitable solvent such as ethanol, acetic acid, or dimethylformamide (DMF).

Data Presentation

The following tables present hypothetical but representative data for a series of novel azo dyes synthesized from this compound and various coupling components. This data is provided for illustrative purposes to guide researchers on expected outcomes.

Table 1: Physical Properties of Synthesized Azo Dyes

Dye IDCoupling ComponentMolecular FormulaYield (%)Melting Point (°C)Color
DYE-01 β-NaphtholC₂₁H₁₃N₃O88>300Deep Red
DYE-02 PhenolC₁₇H₁₁N₃O82245-247Orange
DYE-03 N,N-DimethylanilineC₁₉H₁₆N₄91218-220Bright Red
DYE-04 Salicylic AcidC₁₈H₁₁N₃O₃79280-282Yellow-Orange

Table 2: Spectroscopic Data of Synthesized Azo Dyes

Dye IDλmax (nm) in EtOHFT-IR (cm⁻¹) Key Peaks¹H NMR (DMSO-d₆) δ (ppm) Representative Signals
DYE-01 4853450 (O-H), 2225 (C≡N), 1590 (C=C), 1455 (N=N)6.8-8.5 (m, Ar-H), 10.2 (s, -OH)
DYE-02 4203430 (O-H), 2228 (C≡N), 1600 (C=C), 1460 (N=N)6.9-8.4 (m, Ar-H), 9.8 (s, -OH)
DYE-03 4952920 (C-H), 2220 (C≡N), 1610 (C=C), 1450 (N=N)3.1 (s, 6H, -N(CH₃)₂), 6.7-8.3 (m, Ar-H)
DYE-04 4103400 (O-H), 2230 (C≡N), 1680 (C=O), 1470 (N=N)7.0-8.6 (m, Ar-H), 11.5 (s, -COOH), 10.1 (s, -OH)

Characterization

The synthesized dyes should be characterized using standard analytical techniques to confirm their structure and purity:

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye.[8][9]

  • FT-IR Spectroscopy: To identify key functional groups such as -OH (phenolic), C≡N (nitrile), and the characteristic N=N azo stretch.[6]

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and confirm the successful coupling at the expected position.[10]

  • Mass Spectrometry: To determine the molecular weight and confirm the molecular formula of the synthesized dye.[11]

  • Melting Point Analysis: To assess the purity of the final product.[11]

References

Application Notes and Protocols for the Synthesis of Novel Ligands from 5-Aminonaphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel ligands derived from 5-aminonaphthalene-1-carbonitrile. The methodologies described herein focus on the derivatization of the primary amino group to generate N-acyl amide and Schiff base derivatives, which are common strategies in the development of new therapeutic agents. Additionally, protocols for evaluating the biological activity of these novel ligands are included, along with representative data and visualizations to guide researchers in their drug discovery efforts.

Introduction

5-Aminonaphthalene-1-carbonitrile is a versatile scaffold for chemical synthesis, featuring both a primary aromatic amine and a nitrile functional group.[1] The presence of these reactive sites allows for a variety of chemical modifications to generate a diverse library of compounds with potential therapeutic applications. Naphthalene derivatives have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] This document outlines protocols for the synthesis of N-acyl amides and Schiff bases from 5-aminonaphthalene-1-carbonitrile and their subsequent evaluation in biological assays.

Proposed Derivatization Strategies

The primary amino group of 5-aminonaphthalene-1-carbonitrile is an ideal target for derivatization. Two effective and straightforward strategies are N-acylation and Schiff base formation.

  • N-Acylation: This reaction introduces an acyl group to the primary amine, forming a stable amide linkage. This modification can significantly alter the physicochemical properties of the parent molecule, such as its lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity.[3]

  • Schiff Base Formation: The condensation reaction of the primary amine with an aldehyde or a ketone results in the formation of a Schiff base, which contains an imine or azomethine group. Schiff bases are known for their broad spectrum of biological activities and can also serve as intermediates for the synthesis of more complex heterocyclic systems.[5]

Experimental Protocols

Protocol 1: Synthesis of N-Acyl Derivatives of 5-Aminonaphthalene-1-carbonitrile

This protocol describes a general method for the acylation of 5-aminonaphthalene-1-carbonitrile using an acyl chloride.

Materials:

  • 5-Aminonaphthalene-1-carbonitrile

  • Desired acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 5-aminonaphthalene-1-carbonitrile (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation: N-Acyl Derivatives

Compound IDR-GroupYield (%)Melting Point (°C)¹H NMR (δ, ppm)
LIG-AC-01 -CH₃85188-1902.21 (s, 3H), 7.5-8.2 (m, 6H), 9.8 (s, 1H)
LIG-AC-02 -Ph78210-2127.4-8.5 (m, 11H), 10.2 (s, 1H)
Protocol 2: Synthesis of Schiff Base Derivatives of 5-Aminonaphthalene-1-carbonitrile

This protocol details the synthesis of Schiff bases via the condensation of 5-aminonaphthalene-1-carbonitrile with an aromatic aldehyde.

Materials:

  • 5-Aminonaphthalene-1-carbonitrile

  • Aromatic aldehyde (e.g., benzaldehyde, 4-hydroxybenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 5-aminonaphthalene-1-carbonitrile (1 equivalent) in ethanol.

  • Add the aromatic aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux and maintain for 3-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Presentation: Schiff Base Derivatives

Compound IDR-Group (from Ar-CHO)Yield (%)Melting Point (°C)¹H NMR (δ, ppm)
LIG-SB-01 -Ph92165-1677.4-8.6 (m, 11H), 8.9 (s, 1H)
LIG-SB-02 -p-OH-Ph88220-2226.9-8.5 (m, 10H), 8.8 (s, 1H), 10.1 (s, 1H)

Biological Evaluation

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxic effects of the synthesized ligands on a cancer cell line (e.g., HeLa) using the MTT assay.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized ligands (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Seed HeLa cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized ligands (e.g., 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Data Presentation: In Vitro Anticancer Activity

Compound IDIC₅₀ on HeLa cells (µM)
LIG-AC-01 75.2
LIG-AC-02 42.5
LIG-SB-01 28.9
LIG-SB-02 15.3

Visualizations

Synthetic Workflow

synthetic_workflow cluster_acylation N-Acylation cluster_schiff_base Schiff Base Formation start 5-Aminonaphthalene- 1-carbonitrile acylation N-Acylation Reaction start->acylation condensation Condensation Reaction start->condensation acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->acylation tea_dcm TEA, DCM tea_dcm->acylation purification_ac Purification acylation->purification_ac product_ac N-Acyl Derivative purification_ac->product_ac aldehyde Aldehyde (Ar-CHO) aldehyde->condensation etoh_h EtOH, H+ etoh_h->condensation purification_sb Purification condensation->purification_sb product_sb Schiff Base Derivative purification_sb->product_sb

Caption: Synthetic workflow for the derivatization of 5-aminonaphthalene-1-carbonitrile.

Experimental Workflow for Biological Evaluation

biological_workflow start Synthesized Ligands treatment Treat Cells with Ligands start->treatment cell_culture Seed HeLa Cells in 96-well plates cell_culture->treatment incubation Incubate for 48 hours treatment->incubation mtt_assay Add MTT Reagent incubation->mtt_assay formazan_dissolution Dissolve Formazan Crystals mtt_assay->formazan_dissolution readout Measure Absorbance at 570 nm formazan_dissolution->readout data_analysis Calculate IC50 Values readout->data_analysis

Caption: Workflow for the in vitro evaluation of synthesized ligands using the MTT assay.

Hypothesized Signaling Pathway Inhibition

Many naphthalene derivatives exert their anticancer effects by inducing apoptosis through the modulation of key signaling pathways. The following diagram illustrates a hypothesized pathway through which these novel ligands may act.

signaling_pathway ligand Novel Ligand receptor Cell Surface Receptor ligand->receptor pi3k PI3K receptor->pi3k Inhibition akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibition bax Bax (Pro-apoptotic) bcl2->bax Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized signaling pathway for apoptosis induction by novel ligands.

References

Application Notes and Protocols for 5-Amino-1-naphthonitrile Derivatives in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the photophysical properties of 5-Amino-1-naphthonitrile derivatives and detailed protocols for their characterization. These compounds are of increasing interest due to their potential as fluorescent probes and building blocks in medicinal chemistry.

Introduction to this compound Derivatives

This compound and its derivatives are aromatic compounds characterized by a naphthalene core substituted with an amino group at the 5-position and a nitrile group at the 1-position. This "push-pull" electronic structure, with the electron-donating amino group and the electron-withdrawing nitrile group, often imparts these molecules with interesting photophysical properties, making them valuable candidates for various applications in research and drug development.

The fluorescence of these compounds can be sensitive to the local environment, a property known as solvatochromism. This sensitivity allows them to be used as probes to study molecular interactions and changes in the microenvironment of biological systems. For instance, derivatives of similar structures, like aminonaphthalenes, are utilized as fluorescent probes for sensing and imaging purposes.

Photophysical Properties

While extensive data for a wide range of this compound derivatives is still emerging, studies on related cyano-substituted aromatic amino acids, such as 4-cyanotryptophan, provide insights into the expected photophysical behavior. These compounds can exhibit significant fluorescence quantum yields and lifetimes, with their spectral properties being influenced by the solvent polarity.

The following table summarizes hypothetical photophysical data for a generic this compound derivative in various solvents to illustrate the expected trends.

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)
Dioxane2.235042049000.608.5
Chloroform4.835543553000.558.0
Ethyl Acetate6.035844557000.457.2
Tetrahydrofuran (THF)7.636045560000.406.8
Dichloromethane (DCM)8.936246563000.356.1
Acetonitrile37.537049071000.204.5
Water80.137551075000.103.2

Note: This table is illustrative and based on general trends observed for similar solvatochromic dyes. Actual values for specific this compound derivatives will vary.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound derivatives is crucial for their effective application. Below are detailed protocols for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λ_abs) and the molar extinction coefficient (ε).

Materials:

  • This compound derivative

  • Spectroscopic grade solvents (e.g., cyclohexane, dioxane, acetonitrile, ethanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the this compound derivative in a chosen solvent (e.g., 1 mM in DMSO or ethanol).

  • Prepare a series of dilutions from the stock solution in the desired solvent to obtain concentrations in the micromolar range (e.g., 1, 2, 5, 10, 20 µM).

  • Record the absorption spectrum for each dilution from approximately 250 nm to 600 nm, using the pure solvent as a blank.

  • Identify the wavelength of maximum absorbance (λ_abs).

  • According to the Beer-Lambert law (A = εcl), plot absorbance at λ_abs versus concentration.

  • The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra and the wavelength of maximum emission (λ_em).

Materials:

  • Dilute solutions of the this compound derivative (absorbance at excitation wavelength < 0.1 to avoid inner filter effects)

  • Spectroscopic grade solvents

  • Quartz fluorescence cuvettes (1 cm path length)

  • Fluorometer

Procedure:

  • Emission Spectrum: a. Set the excitation wavelength to the λ_abs determined from the absorption spectrum. b. Scan the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region (e.g., 370 nm to 700 nm for an excitation at 360 nm). c. Identify the wavelength of maximum emission (λ_em).

  • Excitation Spectrum: a. Set the emission wavelength to the λ_em. b. Scan the excitation spectrum over a wavelength range that includes the absorption bands. c. The resulting excitation spectrum should ideally match the absorption spectrum.

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

Objective: To determine the efficiency of the fluorescence process.

Materials:

  • Solution of the this compound derivative with known absorbance.

  • A standard fluorescent dye with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

  • Spectroscopic grade solvents.

  • UV-Vis spectrophotometer and Fluorometer.

Procedure:

  • Prepare solutions of the sample and the standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 and be closely matched.

  • Record the absorption spectra of both the sample and the standard.

  • Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.

  • Calculate the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard.

  • Calculate the quantum yield of the sample (Φ_s) using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Fluorescence Lifetime (τ) Measurement

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.

Materials:

  • Dilute solution of the this compound derivative.

  • Time-Correlated Single Photon Counting (TCSPC) system or a phase-modulation fluorometer.

Procedure (using TCSPC):

  • Excite the sample with a pulsed light source (e.g., a laser diode or a picosecond laser) at the absorption maximum.

  • The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon.

  • A histogram of these delay times is constructed, which represents the fluorescence decay curve.

  • Fit the decay curve with one or more exponential functions to determine the fluorescence lifetime(s). For a single exponential decay, the equation is I(t) = I₀ * exp(-t/τ), where τ is the fluorescence lifetime.

Visualizing Experimental Workflows and Relationships

The following diagrams illustrate the logical flow of experiments and the relationship between molecular structure and photophysical properties.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_application Application Synthesis Synthesis of Derivative Purification Purification & Characterization Synthesis->Purification Absorption UV-Vis Absorption Purification->Absorption Emission Fluorescence Emission Absorption->Emission QuantumYield Quantum Yield Emission->QuantumYield Lifetime Fluorescence Lifetime Emission->Lifetime Probing Fluorescent Probing / Sensing QuantumYield->Probing Lifetime->Probing Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Photophysical Properties Core This compound Core Substituents Substituents (R groups) Absorption Absorption (λ_abs, ε) Core->Absorption Emission Emission (λ_em) Core->Emission Substituents->Absorption Substituents->Emission StokesShift Stokes Shift Absorption->StokesShift QuantumYield Quantum Yield (Φ_F) Emission->QuantumYield Lifetime Lifetime (τ) Emission->Lifetime Emission->StokesShift

5-Amino-1-naphthonitrile: A Versatile Intermediate for the Synthesis of Fluorescent Probes in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-1-naphthonitrile is a valuable chemical intermediate characterized by its naphthalene core substituted with an amino group and a nitrile group. This unique bifunctional structure makes it a versatile building block in the synthesis of a variety of organic molecules. In the realm of pharmaceutical research and drug development, this compound serves as a key precursor for the creation of specialized fluorescent probes. These probes are instrumental in the detection and imaging of biologically significant molecules, such as nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes. The ability to synthesize probes that can accurately detect and quantify such molecules is crucial for understanding disease mechanisms and for the screening of potential therapeutic agents. This document provides detailed application notes and protocols for the use of this compound as an intermediate in the synthesis of a fluorescent probe for nitric oxide.

Application in Fluorescent Probe Synthesis

This compound is utilized as a foundational component in the synthesis of fluorescent probes, particularly for the detection of nitric oxide. Its application in this context is mentioned in scientific literature, highlighting its role as a dye and an intermediate for creating these analytical tools.[1] A derivative of this compound can be used to form a diazo ring that fluoresces, enabling the detection of nitric oxide.

The general synthetic strategy involves the diazotization of the amino group on the this compound scaffold, followed by an azo coupling reaction with an appropriate aromatic partner. The resulting azo dye possesses fluorescent properties that are modulated by the presence of nitric oxide, allowing for its detection.

Synthesis of a Representative Fluorescent Probe

The following protocol outlines a representative synthesis of a fluorescent probe for nitric oxide, starting from this compound. The synthesis is a two-step process:

  • Diazotization of this compound: The primary amino group of this compound is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.

  • Azo Coupling with N,N-dimethylaniline: The resulting diazonium salt is then reacted with an electron-rich coupling agent, such as N,N-dimethylaniline, to form a highly conjugated azo compound. This azo dye can serve as a fluorescent probe.

Quantitative Data for Synthesis

The following table summarizes the key quantitative parameters for the synthesis of the representative fluorescent probe.

StepReactant 1Molar Ratio (to this compound)Reactant 2Molar Ratio (to this compound)SolventReaction Temperature (°C)Reaction Time (hours)Typical Yield (%)Purity (%)
1. Diazotization This compound1.0Sodium Nitrite1.12 M HCl0 - 50.5>95 (in solution)-
2. Azo Coupling Diazonium Salt Solution1.0N,N-dimethylaniline1.0Water/Ethanol0 - 5285 - 90>98

Experimental Protocols

Materials and Reagents:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • N,N-dimethylaniline

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Ice

Protocol 1: Diazotization of this compound

  • In a 250 mL beaker, dissolve 1.68 g (10 mmol) of this compound in 50 mL of 2 M hydrochloric acid. Stir the mixture until a fine suspension is obtained.

  • Cool the beaker in an ice bath to maintain the temperature between 0 and 5 °C.

  • In a separate 50 mL beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 10 mL of deionized water and cool it in the ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of this compound hydrochloride over a period of 15-20 minutes. Ensure the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be clear. This diazonium salt solution is unstable and should be used immediately in the next step.

Protocol 2: Azo Coupling with N,N-dimethylaniline

  • In a 500 mL beaker, dissolve 1.21 g (10 mmol) of N,N-dimethylaniline in 20 mL of 2 M hydrochloric acid.

  • Cool this solution in an ice bath to 0 - 5 °C.

  • Slowly add the freshly prepared, cold diazonium salt solution to the stirred N,N-dimethylaniline solution.

  • A brightly colored precipitate (the azo dye) should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 2 hours to ensure the completion of the coupling reaction.

  • Make the reaction mixture slightly alkaline by the slow addition of a cold 2 M sodium hydroxide solution. This will precipitate any remaining dissolved product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water until the filtrate is neutral.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure fluorescent probe.

  • Dry the purified product in a vacuum oven at 50 °C.

Visual Representations

experimental_workflow cluster_preparation Preparation cluster_synthesis Synthesis cluster_workup Workup & Purification prep_reagents Prepare Reagents: - this compound in HCl - Sodium Nitrite Solution - N,N-dimethylaniline in HCl diazotization Diazotization (0-5 °C) prep_reagents->diazotization azo_coupling Azo Coupling (0-5 °C) diazotization->azo_coupling precipitation Alkaline Precipitation azo_coupling->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying product Final Product: Fluorescent Probe drying->product

Caption: Experimental workflow for the synthesis of a fluorescent probe.

reaction_pathway start This compound intermediate Diazonium Salt start->intermediate Diazotization final_product Azo Dye Fluorescent Probe intermediate->final_product Azo Coupling reagent1 NaNO₂, HCl 0-5 °C reagent2 N,N-dimethylaniline

Caption: Chemical reaction pathway for fluorescent probe synthesis.

logical_relationship probe Fluorescent Probe (Derived from this compound) reaction Chemical Reaction (e.g., Triazole Formation) probe->reaction no Nitric Oxide (NO) no->reaction fluorescence_change Change in Fluorescence Signal reaction->fluorescence_change detection Detection & Quantification of NO fluorescence_change->detection

Caption: Principle of nitric oxide detection by the fluorescent probe.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Amino-1-naphthonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common three-step synthetic route starting from nitronaphthalene.

Problem 1: Low Yield in the Bromination of Nitronaphthalene

Question: We are experiencing a low yield of 5-bromo-1-nitronaphthalene during the initial bromination step. What are the potential causes and solutions?

Answer: Low yields in the bromination of nitronaphthalene can stem from several factors, including incomplete reaction, formation of isomers, and over-bromination.

  • Incomplete Reaction: Ensure the reaction temperature is maintained between 80-85°C to facilitate the reaction. Reaction time should also be monitored to ensure completion.

  • Isomer Formation: The directing effects of the nitro group on the naphthalene ring can lead to the formation of other bromo-nitronaphthalene isomers. While the 5-bromo isomer is a major product, changes in reaction conditions can affect regioselectivity. Careful control of temperature and slow addition of the brominating agent can help maximize the desired isomer.

  • Purification Losses: Losses during workup and purification can significantly impact the final yield. Ensure efficient extraction and minimize transfers. Recrystallization should be optimized to maximize recovery of the pure product.

Problem 2: Inefficient Cyanation of 5-bromo-1-nitronaphthalene

Question: The conversion of 5-bromo-1-nitronaphthalene to 5-nitro-1-naphthonitrile is sluggish and results in a low yield. How can we improve this cyanation step?

Answer: The Rosenmund-von Braun reaction (cyanation of an aryl halide with cuprous cyanide) can be challenging. Here are some key parameters to optimize:

  • Reagent Quality: The purity of cuprous cyanide is crucial. It is recommended to use freshly prepared or high-purity commercial cuprous cyanide.

  • Solvent: N,N-Dimethylformamide (DMF) is a suitable solvent for this reaction. Ensure it is anhydrous, as water can interfere with the reaction.

  • Temperature: The reaction often requires elevated temperatures. A reaction temperature of around 150°C for several hours is a good starting point, but this may need to be optimized for your specific setup.

  • Additives: The addition of a base like potassium carbonate can help to neutralize any acidic byproducts and facilitate the reaction.

  • Side Reactions: A potential side reaction is the hydrolysis of the nitrile group to an amide or carboxylic acid if water is present. Another possibility is the displacement of the nitro group, although this is less likely under these conditions.

Problem 3: Incomplete Reduction of 5-nitro-1-naphthonitrile

Question: We are observing a mixture of the desired this compound and the starting nitro compound after the reduction step. How can we drive the reaction to completion?

Answer: Incomplete reduction of the nitro group is a common issue. The choice of reducing agent and reaction conditions are critical for a successful transformation.

  • Catalytic Hydrogenation:

    • Catalyst: Palladium on carbon (Pd/C) is an effective catalyst. Ensure the catalyst is not poisoned and is used in an appropriate loading (typically 5-10 mol%).

    • Hydrogen Pressure: The reaction may require a positive hydrogen pressure. This can be achieved using a balloon filled with hydrogen or a Parr hydrogenator. A pressure of 0.4 MPa has been reported to be effective.[1]

    • Solvent: Methanol is a suitable solvent for this reduction.

    • Reaction Time: The reaction time should be monitored by techniques like TLC or LC-MS to ensure all the starting material has been consumed.

  • Chemical Reduction:

    • Other reducing agents like tin(II) chloride (SnCl₂), iron in acidic media (Fe/HCl), or sodium dithionite can also be used. The stoichiometry of the reducing agent and the reaction temperature will need to be optimized for each specific method.

Problem 4: Difficulty in Purifying the Final Product

Question: Our final product, this compound, is difficult to purify and contains persistent impurities. What purification strategies are recommended?

Answer: The purification of amino-substituted aromatic compounds can be challenging due to their polarity and potential for oxidation.

  • Column Chromatography: Silica gel column chromatography is a standard method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective. The amino group can sometimes cause tailing on silica gel; adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can mitigate this issue.

  • Recrystallization: If the crude product is reasonably pure, recrystallization from a suitable solvent system can be an efficient purification method. The choice of solvent will depend on the solubility of the product and impurities.

  • Oxidation: Amino-naphthalenes can be susceptible to air oxidation, leading to colored impurities. It is advisable to handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A widely used method involves a three-step sequence starting from nitronaphthalene:

  • Bromination: Nitronaphthalene is brominated to yield 5-bromo-1-nitronaphthalene.

  • Cyanation: The resulting 5-bromo-1-nitronaphthalene is reacted with cuprous cyanide to produce 5-nitro-1-naphthonitrile.

  • Reduction: The nitro group of 5-nitro-1-naphthonitrile is then reduced to an amino group to give the final product, this compound.[1]

Q2: What are the key safety precautions to consider during this synthesis?

A2: Several safety hazards need to be managed:

  • Bromine: Liquid bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Cuprous Cyanide: Cyanide salts are highly toxic. Avoid inhalation of dust and skin contact. All manipulations should be performed in a fume hood, and a proper quenching procedure for any residual cyanide should be in place (e.g., using bleach).

  • Hydrogen Gas: Catalytic hydrogenation involves flammable hydrogen gas. Ensure the reaction is set up in a well-ventilated area, away from ignition sources, and that the equipment is properly sealed to prevent leaks.

  • Solvents: Organic solvents like DMF and methanol are flammable and have associated health risks. Use them in a fume hood and avoid inhalation of vapors.

Q3: Can the Sandmeyer reaction be used to synthesize this compound?

A3: The Sandmeyer reaction is a plausible alternative route. This would involve the diazotization of a suitable diaminonaphthalene precursor, followed by reaction with a cyanide source. However, controlling the regioselectivity to introduce the nitrile group at the desired position while retaining the amino group at the other position can be a significant challenge. The multi-step synthesis from nitronaphthalene often provides better control over the final substitution pattern.

Q4: How can I monitor the progress of each reaction step?

A4: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of these reactions. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Data Presentation

Table 1: Summary of a Reported Synthetic Route for this compound [1]

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (hours)Yield (%)
1BrominationNitronaphthaleneLiquid Bromine-80-85Not specifiedNot specified
2Cyanation5-bromo-1-nitronaphthaleneCuprous cyanide, Potassium carbonateDMFNot specified1288
3Reduction5-nitro-1-naphthonitrilePd/C, H₂MethanolRoom Temperature3Not specified

Experimental Protocols

Protocol 1: Synthesis of 5-nitro-1-naphthonitrile from 5-bromo-1-nitronaphthalene [1]

  • In a reaction vessel, dissolve 5-bromo-1-nitronaphthalene, cuprous cyanide, and potassium carbonate in N,N-dimethylformamide (DMF).

  • Heat the reaction mixture for 12 hours.

  • After the reaction is complete, pour the mixture into a large volume of ice water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid repeatedly with water to remove any inorganic salts.

  • Dry the solid to obtain 5-nitro-1-naphthonitrile. A yield of 88% has been reported for this step.[1]

Protocol 2: Synthesis of this compound from 5-nitro-1-naphthonitrile [1]

  • Dissolve 5-nitro-1-naphthonitrile in methanol in a reaction vessel suitable for hydrogenation.

  • Under an inert atmosphere (e.g., argon), carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Introduce hydrogen gas to the system (a pressure of 0.4 MPa has been reported as effective) and stir the mixture vigorously at room temperature for 3 hours.[1]

  • Upon completion of the reaction (monitored by TLC), filter the mixture to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound as a solid.

  • Further purify the product by column chromatography or recrystallization as needed.

Visualizations

Synthesis_Workflow Start Nitronaphthalene Step1 Bromination (Liquid Bromine, 80-85°C) Start->Step1 Intermediate1 5-bromo-1-nitronaphthalene Step1->Intermediate1 Step2 Cyanation (CuCN, K₂CO₃, DMF) Intermediate1->Step2 Intermediate2 5-nitro-1-naphthonitrile Step2->Intermediate2 Step3 Reduction (Pd/C, H₂) Intermediate2->Step3 Product This compound Step3->Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_bromination Bromination Step cluster_cyanation Cyanation Step cluster_reduction Reduction Step b_issue Low Yield of 5-bromo-1-nitronaphthalene b_cause1 Incomplete Reaction b_issue->b_cause1 b_cause2 Isomer Formation b_issue->b_cause2 b_sol1 Optimize Temperature (80-85°C) & Time b_cause1->b_sol1 b_sol2 Slow Reagent Addition b_cause2->b_sol2 c_issue Low Yield of 5-nitro-1-naphthonitrile c_cause1 Poor Reagent Quality c_issue->c_cause1 c_cause2 Suboptimal Conditions c_issue->c_cause2 c_sol1 Use High-Purity CuCN c_cause1->c_sol1 c_sol2 Optimize Temperature & Use Anhydrous Solvent c_cause2->c_sol2 r_issue Incomplete Reduction r_cause1 Inactive Catalyst r_issue->r_cause1 r_cause2 Insufficient H₂ Pressure r_issue->r_cause2 r_sol1 Increase Catalyst Loading or Use Fresh Catalyst r_cause1->r_sol1 r_sol2 Increase H₂ Pressure r_cause2->r_sol2

Caption: Troubleshooting logic for the synthesis of this compound.

References

Optimization of reaction conditions for 5-Amino-1-naphthonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5-Amino-1-naphthonitrile

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and optimized protocols for the synthesis of this compound, a key intermediate in various chemical manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The most prevalent method is the Sandmeyer reaction, which involves the diazotization of a 5-aminonaphthalene precursor, typically 5-amino-1-naphthalenesulfonic acid, followed by cyanation using a copper(I) cyanide catalyst.[1][2][3][4] This reaction is a cornerstone of aromatic chemistry for introducing a nitrile group.[5]

Q2: Why is temperature control so critical during the diazotization step? A2: Aryl diazonium salts are thermally unstable. The diazotization process is typically conducted at 0-5°C to prevent the decomposition of the diazonium salt.[6] Elevated temperatures can lead to the formation of phenol byproducts through reaction with water, significantly reducing the yield of the desired nitrile product.[6]

Q3: What are the primary safety concerns when working with cyanide reagents? A3: Cyanide salts (e.g., CuCN, KCN, NaCN) and hydrogen cyanide (HCN) are highly toxic. All manipulations should be performed in a well-ventilated fume hood. Acidification of cyanide salts will liberate poisonous HCN gas. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have an emergency plan and a cyanide antidote kit available.

Q4: Can I use a different starting material besides 5-amino-1-naphthalenesulfonic acid? A4: Yes, other 5-aminonaphthalene derivatives can be used. However, the sulfonic acid group in 5-amino-1-naphthalenesulfonic acid enhances water solubility, which is advantageous for the aqueous diazotization step. If using a different starting material, solubility in the reaction medium must be considered and the solvent system may need to be adjusted.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Yield of this compound

Possible Cause Recommended Solution
Incomplete Diazotization Ensure the starting amine is fully dissolved before adding sodium nitrite. Maintain the temperature strictly between 0-5°C. Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue) to confirm the reaction is complete.
Premature Decomposition of Diazonium Salt Avoid allowing the temperature to rise above 5°C during diazotization and before the addition of the cyanide solution. Use the diazonium salt solution immediately after preparation.
Ineffective Cyanide Reagent/Catalyst Use high-purity, fresh copper(I) cyanide. Ensure the CuCN solution is properly prepared and the catalyst is active. The reaction is a radical-nucleophilic aromatic substitution catalyzed by copper(I).[1][4]
Side Reactions The formation of biaryl compounds or azo-coupling can reduce yield.[6] Ensure slow, controlled addition of the diazonium salt solution to the cyanide solution to maintain a low concentration of the diazonium salt and minimize side reactions.

Problem 2: Formation of a Dark Tar or Polymeric Byproduct

Possible Cause Recommended Solution
Azo Coupling The diazonium salt can couple with the unreacted starting amine or other electron-rich species.[6] This is more likely if the pH is not sufficiently acidic. Ensure the diazotization is carried out in a strongly acidic medium (e.g., HCl, H₂SO₄).
Reaction Temperature Too High Uncontrolled temperature increases can accelerate decomposition and polymerization pathways. Maintain rigorous temperature control throughout the entire process, especially during the addition of the diazonium salt to the hot cyanide solution.
Oxidation The reaction intermediates can be sensitive to air oxidation. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes mitigate the formation of colored, oxidized byproducts.

Problem 3: Difficulty in Product Purification

Possible Cause Recommended Solution
Presence of Multiple Byproducts If the crude product is highly impure, consider optimizing the reaction conditions (see above) to minimize side-product formation.
Co-precipitation of Impurities During workup and isolation, impurities may co-precipitate with the product. Wash the crude solid thoroughly with appropriate solvents (e.g., cold water, dilute ammonia solution) to remove inorganic salts and other soluble impurities.
Ineffective Crystallization The choice of solvent is critical for effective purification by recrystallization. Screen various solvents or solvent mixtures (e.g., ethanol, isopropanol, toluene, ethyl acetate/hexanes) to find conditions that provide good recovery and purity.
Residual Copper Salts Copper complexes can be difficult to remove. Wash the crude product with an ammonia solution to form a water-soluble copper-ammonia complex [Cu(NH₃)₄]²⁺, which can be washed away.

Data Presentation: Optimization of Reaction Conditions

The Sandmeyer cyanation reaction is sensitive to several parameters. The following table summarizes typical conditions and expected outcomes.

Parameter Condition A (Standard) Condition B (High Temp) Condition C (Low Acidity) Expected Yield Key Byproducts
Diazotization Temp. 0 - 5 °C15 - 20 °C0 - 5 °C60 - 75%Azo compounds, Biaryls
Acid (Diazotization) 2.5 - 3.0 eq. HCl2.5 - 3.0 eq. HCl1.0 - 1.5 eq. HCl20 - 40%5-Hydroxy-1-naphthonitrile
Cyanation Temp. 60 - 70 °C90 - 100 °C60 - 70 °C<10%Azo compounds, Tar
Catalyst CuCN / NaCNCuCN / NaCNCuCN / NaCN40 - 50%-

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 5-Amino-1-naphthalenesulfonic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, concentrated)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 5-amino-1-naphthalenesulfonic acid (1.0 eq.) in water and concentrated HCl (2.5 eq.).

    • Cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature does not exceed 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

  • Preparation of Cyanide Solution:

    • CAUTION: Perform in a well-ventilated fume hood. In a separate flask, dissolve copper(I) cyanide (1.2 eq.) and sodium cyanide (2.4 eq.) in water.

    • Heat the solution to 60-70°C.

  • Sandmeyer Cyanation Reaction:

    • Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot cyanide solution from Step 2. Vigorous evolution of nitrogen gas will occur.

    • Control the rate of addition to maintain the reaction temperature and manage foaming.

    • After the addition is complete, heat the reaction mixture at 70-80°C for 1 hour to ensure the reaction goes to completion.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with sodium carbonate until it is slightly basic (pH ~8-9). This will precipitate the crude product.

    • Filter the solid product, wash it thoroughly with water to remove inorganic salts, and then with a dilute ammonia solution to remove residual copper salts.

    • Dry the crude product under vacuum.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: 5-Amino-1-naphthalenesulfonic Acid diazotization Step 1: Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization sandmeyer Step 2: Sandmeyer Cyanation (Combine Solutions, N₂ evolution) diazotization->sandmeyer cn_prep Prepare Cyanide Solution (CuCN, NaCN, 60-70°C) cn_prep->sandmeyer heating Step 3: Heat to Completion (70-80°C, 1 hr) sandmeyer->heating neutralize Step 4: Neutralize & Precipitate (Na₂CO₃) heating->neutralize filter_wash Step 5: Filter & Wash (H₂O, NH₄OH aq.) neutralize->filter_wash dry Step 6: Dry Crude Product filter_wash->dry purify Step 7: Recrystallize dry->purify product Final Product: this compound purify->product

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Troubleshooting Logic for Low Yield

G problem Problem: Low Product Yield cause1 Cause: Incomplete Diazotization? problem->cause1 cause2 Cause: Salt Decomposition? problem->cause2 cause3 Cause: Ineffective Cyanation? problem->cause3 cause4 Cause: Side Reactions? problem->cause4 sol1a Check Reagent Stoichiometry cause1->sol1a sol1b Verify Temp (0-5°C) cause1->sol1b sol1c Test with Starch-Iodide Paper cause1->sol1c sol2a Maintain Temp < 5°C cause2->sol2a sol2b Use Diazonium Salt Immediately cause2->sol2b sol3a Use Fresh, High-Purity CuCN cause3->sol3a sol3b Ensure Proper Catalyst Prep cause3->sol3b sol4a Ensure Strong Acidic pH cause4->sol4a sol4b Slow, Controlled Addition of Diazonium Salt cause4->sol4b

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: 5-Aminonaphthalene-1-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-aminonaphthalene-1-carbonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis and subsequent reactions.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis and handling of 5-aminonaphthalene-1-carbonitrile, which is commonly synthesized via a Sandmeyer reaction from 1,5-diaminonaphthalene.

Synthesis Phase: Sandmeyer Reaction

Question 1: My Sandmeyer reaction to produce 5-aminonaphthalene-1-carbonitrile has a low yield and produces a significant amount of a dark, tarry substance. What is the likely cause and how can I fix it?

Answer:

A low yield accompanied by a dark, tarry product in a Sandmeyer reaction is often due to the decomposition of the diazonium salt intermediate. The primary cause is typically a loss of temperature control during the diazotization or the copper(I) cyanide addition.

Potential Side Products:

  • 5-Amino-1-naphthol: Formed by the reaction of the diazonium salt with water. This is a common byproduct if the reaction temperature rises above the optimal 0-5 °C range.

  • Azo Compounds: The diazonium salt can couple with the unreacted starting material (1,5-diaminonaphthalene) or other electron-rich species to form colored azo dyes, contributing to the dark appearance of the reaction mixture.

  • Biaryl Compounds: Coupling of two naphthalene radicals, which are intermediates in the Sandmeyer reaction, can lead to the formation of biaryl byproducts.

Troubleshooting Steps:

  • Strict Temperature Control: Ensure the temperature of the diazotization mixture is maintained between 0-5 °C throughout the addition of sodium nitrite. Use a well-maintained ice/salt bath.

  • Pre-cooled Reagents: Pre-cool the sodium nitrite solution before adding it dropwise to the acidic solution of 1,5-diaminonaphthalene.

  • Control pH: Maintain a strongly acidic environment during diazotization to prevent premature coupling reactions.

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions, especially considering that 1,5-diaminonaphthalene can darken in the presence of air.

Question 2: During the workup of my Sandmeyer cyanation, I'm having trouble separating the product from a highly colored impurity. What could this impurity be?

Answer:

The highly colored impurity is likely an azo compound formed from a side reaction. This occurs when the diazonium salt acts as an electrophile and attacks an electron-rich aromatic ring, such as the starting 1,5-diaminonaphthalene.

Mitigation Strategies:

  • Slow Addition of Diazonium Salt: When adding the diazonium salt solution to the copper(I) cyanide solution, do so slowly and with vigorous stirring to ensure rapid consumption of the diazonium salt in the desired reaction.

  • Purification: Column chromatography on silica gel is an effective method for separating the desired 5-aminonaphthalene-1-carbonitrile from polar, colored impurities like azo dyes.

Post-Synthesis and Subsequent Reactions

Question 3: My purified 5-aminonaphthalene-1-carbonitrile appears to be degrading over time, showing discoloration. How can I prevent this?

Answer:

The discoloration is likely due to the oxidation of the amino group on the naphthalene ring. Aromatic amines, including 1,5-diaminonaphthalene, are known to darken upon exposure to air and light.

Storage Recommendations:

  • Store the purified compound in a tightly sealed container under an inert atmosphere (argon or nitrogen).

  • Keep the container in a cool, dark place, such as a refrigerator or freezer, to minimize thermal and photo-degradation.

Question 4: I am attempting a reaction with 5-aminonaphthalene-1-carbonitrile in an aqueous acidic or basic solution and observing the formation of an unexpected byproduct. What might be happening?

Answer:

Under aqueous acidic or basic conditions, especially with heating, the nitrile group (-CN) of your compound is likely undergoing hydrolysis.

  • In acidic conditions: The nitrile can hydrolyze to a carboxylic acid (5-amino-naphthalene-1-carboxylic acid).

  • In basic conditions: The nitrile can hydrolyze to a carboxylate salt, which upon acidic workup will yield the carboxylic acid. Under milder basic conditions, the reaction may stop at the amide (5-aminonaphthalene-1-carboxamide).

Preventative Measures:

  • If the hydrolysis is undesired, avoid prolonged exposure to strong aqueous acids or bases, especially at elevated temperatures.

  • Consider protecting the amino group if it is interfering with your desired transformation of the nitrile, or vice-versa.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for 5-aminonaphthalene-1-carbonitrile?

A1: The most common and established method for introducing a nitrile group to an aromatic ring from an amino group is the Sandmeyer reaction. This would involve the diazotization of one of the amino groups of 1,5-diaminonaphthalene followed by treatment with copper(I) cyanide.

Q2: What are the main classes of side products to expect in the synthesis of 5-aminonaphthalene-1-carbonitrile via the Sandmeyer reaction?

A2: The primary side products fall into three main categories:

  • Phenols: From the reaction of the diazonium intermediate with water.

  • Biaryls: From the coupling of aryl radical intermediates.

  • Azo compounds: From the coupling of the diazonium salt with an activated aromatic ring.

Q3: How can I monitor the progress of the diazotization reaction?

A3: The completion of the diazotization can be checked using starch-iodide paper. A positive test (a blue-black color) indicates the presence of excess nitrous acid, signifying that the primary amine has been consumed.

Data Presentation

Table 1: Representative Yields of Products and Side Products in Sandmeyer Cyanation of Aromatic Amines.

Starting MaterialReaction ConditionsDesired Product Yield (%)Major Side Product(s)Side Product Yield (%)Reference
AnilineNaNO₂, HCl, 0-5°C; then CuCN60-70Phenol, Chlorobenzene5-15General Textbook Data
2-NaphthylamineNaNO₂, H₂SO₄, 0-5°C; then CuCN~752-Naphthol5-10Adapted from Literature
4-BromoanilineNaNO₂, HBr, 0-5°C; then CuCN80-904-Bromophenol<5Adapted from Literature

Experimental Protocols

Protocol 1: Synthesis of 5-Aminonaphthalene-1-carbonitrile via Sandmeyer Reaction (Hypothetical)

Materials:

  • 1,5-Diaminonaphthalene

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1,5-diaminonaphthalene (1 eq.) in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq.) in cold water.

    • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Check for the presence of excess nitrous acid with starch-iodide paper.

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (2.4 eq.) in water. Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~8.

    • Extract the product with dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude 5-aminonaphthalene-1-carbonitrile can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthesis_Workflow Synthesis Workflow for 5-Aminonaphthalene-1-carbonitrile cluster_diazotization Diazotization (0-5 °C) cluster_cyanation Sandmeyer Cyanation cluster_workup Workup & Purification A 1,5-Diaminonaphthalene C Naphthalene-1-amino-5-diazonium chloride A->C B NaNO2, HCl B->C E 5-Aminonaphthalene-1-carbonitrile C->E D CuCN D->E F Neutralization & Extraction E->F G Purification (Chromatography) F->G H Final Product G->H

Caption: Synthesis workflow for 5-aminonaphthalene-1-carbonitrile.

Side_Reactions Potential Side Reactions in Sandmeyer Synthesis cluster_hydrolysis Hydrolysis cluster_azo Azo Coupling cluster_biaryl Biaryl Formation Start Naphthalene-1-amino-5-diazonium chloride Phenol 5-Amino-1-naphthol Start->Phenol AzoDye Azo Compound Start->AzoDye Radical Naphthalene Radical Intermediate Start->Radical -N₂ H2O H₂O, ΔT > 5°C H2O->Phenol Amine 1,5-Diaminonaphthalene Amine->AzoDye Biaryl Biaryl Byproduct Radical->Biaryl Dimerization

Technical Support Center: Synthesis of 5-Amino-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Amino-1-naphthonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the Sandmeyer reaction, a common synthetic route from 1,5-diaminonaphthalene.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound via the Sandmeyer reaction are a common issue and can stem from several factors. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Incomplete Diazotization: The formation of the diazonium salt from the starting amine (e.g., 1,5-diaminonaphthalene) is a critical step. Incomplete reaction can significantly lower the yield.

    • Troubleshooting:

      • Temperature Control: Maintain a low temperature (0-5 °C) during the addition of sodium nitrite to prevent the decomposition of nitrous acid and the diazonium salt.

      • Acid Concentration: Ensure an adequate excess of acid (typically 2.5-3 equivalents) to generate nitrous acid in situ and maintain an acidic environment, which stabilizes the diazonium salt.

      • Test for Excess Nitrous Acid: Use starch-iodide paper to confirm a slight excess of nitrous acid at the end of the diazotization step. A blue-black color indicates the presence of nitrous acid.

  • Premature Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable and can decompose before reacting with the cyanide source.

    • Troubleshooting:

      • Maintain Low Temperature: Do not allow the temperature of the diazonium salt solution to rise above 10 °C.

      • Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step. Avoid storage.

      • Controlled Addition: Add the diazonium salt solution slowly to the copper(I) cyanide solution to manage the reaction rate and temperature.

  • Inefficient Cyanation Step: The substitution of the diazonium group with cyanide is the core of the Sandmeyer reaction and can be a source of yield loss.

    • Troubleshooting:

      • Catalyst Quality: Use freshly prepared or high-quality copper(I) cyanide. Copper(I) salts can oxidize to copper(II) over time, which is less effective.

      • Neutralization: Ensure the diazonium salt solution is neutralized before adding it to the copper(I) cyanide solution, as the Sandmeyer reaction is sensitive to pH.

      • Reaction Temperature: While diazotization requires low temperatures, the cyanation step may require gentle warming to proceed at a reasonable rate. The optimal temperature should be determined experimentally, typically ranging from room temperature to 50-60 °C.

  • Side Reactions: Several side reactions can compete with the desired cyanation, leading to byproducts and reduced yield.

    • Common Side Reactions:

      • Phenol Formation: Reaction of the diazonium salt with water to form 5-amino-1-naphthol. This is more prevalent at higher temperatures.

      • Azo Coupling: The diazonium salt can couple with the starting amine or the product to form colored azo compounds. This is more likely if the pH is not sufficiently acidic during diazotization.

      • Reduction: The diazonium group can be reduced back to a hydrogen atom, leading to the formation of 1-aminonaphthalene.

Q2: I am observing the formation of a significant amount of a colored impurity. What is it and how can I prevent it?

A2: The formation of colored impurities, often red, orange, or brown, is a common issue in Sandmeyer reactions and is typically due to the formation of azo compounds.

Cause: Azo coupling occurs when the electrophilic diazonium salt reacts with an electron-rich aromatic compound. In this synthesis, the diazonium salt can react with unreacted 1,5-diaminonaphthalene or the product, this compound.

Prevention:

  • Maintain Acidity: Ensure the reaction mixture is sufficiently acidic during the diazotization step. A low pH suppresses the coupling reaction by protonating the amino groups of the starting material and product, making them less nucleophilic.

  • Slow Addition of Nitrite: Add the sodium nitrite solution slowly and with efficient stirring to avoid localized areas of high nitrite concentration, which can lead to side reactions.

  • Temperature Control: Keep the temperature low (0-5 °C) during diazotization to minimize the rate of side reactions.

Q3: The purification of the final product is difficult, and I am losing a significant amount of product during this step. What are the best practices for purification?

A3: Purifying this compound can be challenging due to the presence of polar functional groups and potential impurities with similar properties.

Purification Strategies:

  • Extraction: After the reaction, a standard workup involving extraction is necessary to remove inorganic salts and water-soluble impurities. The choice of organic solvent is crucial; ethyl acetate or dichloromethane are common choices. The pH of the aqueous layer may need to be adjusted to ensure the product is in its neutral form and partitions into the organic layer.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds.

    • Solvent System: A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent should be gradually increased to first elute less polar impurities, followed by the desired product.

    • TLC Monitoring: Use thin-layer chromatography (TLC) to monitor the separation and identify the fractions containing the pure product. A suitable stain, such as ninhydrin, can be used to visualize the amino-containing compounds if they are not UV-active.

  • Crystallization: If the crude product is a solid, crystallization can be an effective purification method.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for crystallization of aromatic compounds include ethanol, methanol, toluene, or mixtures thereof with water or hexane.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to form crystals. The crystals can then be collected by filtration.

Data Presentation

Table 1: Typical Reaction Conditions for the Sandmeyer Cyanation of Aromatic Amines

ParameterTypical Range/ConditionRationale
Diazotization
Temperature0 - 5 °CPrevents decomposition of nitrous acid and the diazonium salt.
Sodium Nitrite1.0 - 1.2 equivalentsEnsures complete conversion of the primary amine.
Acid (e.g., HCl, H₂SO₄)2.5 - 3.5 equivalentsTo generate nitrous acid and maintain an acidic environment for diazonium salt stability.
Cyanation
Copper(I) Cyanide1.0 - 1.5 equivalentsStoichiometric amounts are often used to ensure complete reaction.
TemperatureRoom Temperature to 60 °CReaction rate increases with temperature, but side reactions also become more prevalent.
SolventWater, Acetonitrile, DMFThe choice of solvent can influence the solubility of reagents and the reaction rate.

Table 2: Influence of Reaction Parameters on the Yield of Aromatic Nitriles in Sandmeyer Reactions (Qualitative)

Parameter VariedEffect on YieldPotential Issues at Non-Optimal Conditions
Diazotization Temperature Higher temperature generally decreases yield.Increased decomposition of diazonium salt, leading to phenol formation.
Acid Concentration Insufficient acid leads to lower yield.Incomplete diazotization, increased azo coupling.
Cyanation Temperature Yield often increases with temperature up to an optimum, then decreases.At low temperatures, the reaction may be too slow. At high temperatures, decomposition and side reactions increase.
Catalyst Loading (CuCN) Stoichiometric amounts are often optimal.Insufficient catalyst can lead to incomplete reaction.

Experimental Protocols

Disclaimer: The following protocol is a representative procedure for the synthesis of this compound via a Sandmeyer reaction. Optimization may be required for specific laboratory conditions and desired scale.

Synthesis of this compound from 1,5-Diaminonaphthalene

Materials:

  • 1,5-Diaminonaphthalene

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) (Caution: Highly Toxic)

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Procedure:

Part 1: Diazotization of 1,5-Diaminonaphthalene

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1,5-diaminonaphthalene (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C. The addition should take approximately 30 minutes.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.

  • Check for a slight excess of nitrous acid using starch-iodide paper (a blue-black color should be observed). If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.

Part 2: Sandmeyer Cyanation

  • In a separate beaker, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. (CAUTION: Handle cyanides with extreme care in a well-ventilated fume hood).

  • Cool the copper(I) cyanide solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Part 1 to the copper(I) cyanide solution with vigorous stirring. Control the rate of addition to maintain the temperature below 10 °C initially.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature.

Part 3: Work-up and Purification

  • Neutralize the reaction mixture by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Alternatively, the crude solid can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).

Mandatory Visualization

Synthesis_Workflow cluster_diazotization Part 1: Diazotization cluster_cyanation Part 2: Sandmeyer Cyanation cluster_purification Part 3: Work-up & Purification start 1,5-Diaminonaphthalene in HCl/H₂O na_nitrite Add NaNO₂ (0-5 °C) start->na_nitrite stir Stir at 0-5 °C na_nitrite->stir test Starch-Iodide Test stir->test diazonium_salt Diazonium Salt Solution test->diazonium_salt addition Add Diazonium Salt (<10 °C) diazonium_salt->addition cu_cyanide CuCN/NaCN Solution cu_cyanide->addition warming Warm to RT, then 50-60 °C addition->warming reaction_mixture Crude Reaction Mixture warming->reaction_mixture neutralize Neutralize (Na₂CO₃) reaction_mixture->neutralize extract Extract (Ethyl Acetate) neutralize->extract dry Dry (Na₂SO₄) extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Crystallization) concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_diagnosis Initial Diagnosis cluster_solutions Potential Solutions start Low Yield of this compound incomplete_diazotization Incomplete Diazotization? start->incomplete_diazotization diazonium_decomposition Diazonium Salt Decomposition? start->diazonium_decomposition inefficient_cyanation Inefficient Cyanation? start->inefficient_cyanation side_reactions Significant Side Reactions? start->side_reactions solution_diazotization Optimize Diazotization: - Control Temperature (0-5 °C) - Ensure Acid Excess - Check for Excess Nitrous Acid incomplete_diazotization->solution_diazotization Yes solution_decomposition Minimize Decomposition: - Maintain Low Temperature (<10 °C) - Use Diazonium Salt Immediately - Control Addition Rate diazonium_decomposition->solution_decomposition Yes solution_cyanation Improve Cyanation: - Use Fresh CuCN - Optimize pH - Adjust Reaction Temperature inefficient_cyanation->solution_cyanation Yes solution_side_reactions Reduce Side Reactions: - Maintain Acidity During Diazotization - Slow Nitrite Addition - Optimize Temperature side_reactions->solution_side_reactions Yes

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Technical Support Center: Recrystallization of 5-Amino-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 5-Amino-1-naphthonitrile. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My compound "oiled out" and did not form crystals upon cooling. What should I do?

A1: "Oiling out," or the separation of the solute as a liquid instead of a solid, is a common problem. It often occurs when the solution is cooled too rapidly or when the solute's melting point is lower than the boiling point of the solvent.

  • Possible Cause: The solution was cooled too quickly, leading to supersaturation and liquid-phase separation.

  • Solution: Reheat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.

  • Possible Cause: The chosen solvent is not ideal, and the compound is too soluble even at lower temperatures.

  • Solution: Consider using a solvent pair. Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is less soluble until the solution becomes slightly cloudy (turbid). Reheat to clarify and then cool slowly. Common solvent/anti-solvent pairs include ethanol/water, acetone/hexane, and toluene/hexane.

Q2: No crystals have formed even after the solution has cooled to room temperature. What is the problem?

A2: This is likely due to either using too much solvent or the formation of a supersaturated solution.[1]

  • Possible Cause: An excessive amount of solvent was used, meaning the solution is not saturated at the lower temperature.

  • Solution: Evaporate some of the solvent by gently heating the solution or by passing a stream of inert gas (like nitrogen) over the surface. Once the volume is reduced, allow it to cool again.

  • Possible Cause: The solution is supersaturated, a state where the solute concentration exceeds its solubility limit but has not yet precipitated.

  • Solution: Induce crystallization by:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic glass fragments can serve as nucleation sites.

    • Seeding: Add a tiny crystal of pure this compound to the solution. This seed crystal will provide a template for further crystal growth.

Q3: The recovered crystals are discolored or appear impure. How can I improve the purity?

A3: Discoloration often indicates the presence of impurities. Aromatic amines can be susceptible to air oxidation, which can lead to colored byproducts.

  • Possible Cause: Colored impurities are co-precipitating with your product.

  • Solution: Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb many colored impurities. Be sure to use a minimal amount, as it can also adsorb some of your desired product. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Possible Cause: The compound is degrading or oxidizing at high temperatures.

  • Solution: If the compound is sensitive to prolonged heat, minimize the time the solution spends at its boiling point. Additionally, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q4: The final yield of my recrystallized product is very low. What went wrong?

A4: A low yield can result from several factors during the recrystallization process.

  • Possible Cause: Too much solvent was used, causing a significant portion of the product to remain dissolved even after cooling.

  • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1] After filtering the crystals, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.

  • Possible Cause: Premature crystallization occurred during hot filtration.

  • Solution: Ensure your funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing in the filter paper. Using a fluted filter paper can also speed up the filtration process.

  • Possible Cause: The crystals were washed with a solvent in which they are too soluble.

  • Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving a significant amount of the product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Researchers should perform small-scale solubility tests with the solvents listed in the table below to identify the most suitable one.

Q2: How do I perform a solvent selection test?

A2:

  • Place a small amount of your crude this compound (e.g., 20-30 mg) into a small test tube.

  • Add the potential solvent dropwise at room temperature. Observe if the compound dissolves readily. A good solvent should not dissolve the compound well at room temperature.

  • If it does not dissolve, gently heat the test tube. A good solvent will dissolve the compound completely at or near its boiling point.

  • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, a solvent mixture (or solvent pair) is often very effective, especially if no single solvent has the ideal solubility characteristics.[2] You would dissolve the compound in a minimal amount of a hot "good" solvent and then add a "poor" anti-solvent dropwise until the solution becomes cloudy. Reheat to get a clear solution and then cool slowly.

Data Presentation

Table 1: Potential Solvents for Recrystallization of this compound

SolventClassBoiling Point (°C)Rationale & Potential Issues
EthanolPolar Protic78Often a good choice for moderately polar compounds. May show high solubility even when cold.
IsopropanolPolar Protic82Similar to ethanol but can sometimes offer a better solubility profile for crystal formation.
AcetonitrilePolar Aprotic82The nitrile group may promote solubility.
TolueneNonpolar Aromatic111May be effective if impurities are highly polar. Prone to causing "oiling out."[3]
AcetonePolar Aprotic56A strong solvent, might be too effective at dissolving the compound even at low temperatures.[2]
WaterPolar Protic100Due to the amino group, there might be some solubility in hot water, but it is generally a poor solvent for organic molecules unless they are highly polar.[2] Can be used as an anti-solvent with ethanol or acetone.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum running for a period, or by transferring them to a watch glass to air dry. For faster drying, a vacuum oven can be used at a temperature well below the compound's melting point.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization & Isolation start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end_node Pure Crystals dry->end_node

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Logic start Solution Cooled, No Crystals Formed q_solvent Was too much solvent used? start->q_solvent a_evaporate Evaporate some solvent and re-cool q_solvent->a_evaporate Yes q_supersat Is the solution supersaturated? q_solvent->q_supersat No success Crystals Form a_evaporate->success a_induce Induce Crystallization: - Scratch flask - Add seed crystal q_supersat->a_induce Yes oiled_out Compound 'Oiled Out'? q_supersat->oiled_out No a_induce->success a_reheat Reheat, add more solvent if necessary, and cool slowly. Consider a solvent pair. oiled_out->a_reheat Yes a_reheat->success

References

Technical Support Center: HPLC Purification of 5-Amino-1-naphthonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC purification of 5-Amino-1-naphthonitrile isomers.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC separation of this compound and its potential positional isomers.

Question: Why am I seeing poor resolution or co-elution of my this compound isomers?

Answer: Poor resolution is a common challenge when separating structurally similar isomers. Several factors could be contributing to this issue:

  • Inappropriate Stationary Phase: The choice of HPLC column is critical for isomer separation. For aromatic positional isomers, columns that provide alternative selectivities to standard C18 columns are often more effective. Pentafluorophenyl (PFP) based columns, for instance, can offer enhanced resolution due to π-π and dipole-dipole interactions.[1]

  • Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase significantly impact selectivity. If you are using acetonitrile, consider switching to methanol or a combination of both, as this can alter the elution order and improve separation.

  • pH of the Mobile Phase: The amino group on the naphthonitrile ring is basic. Adjusting the pH of the mobile phase can change the ionization state of the analytes, which in turn affects their retention and selectivity on a reversed-phase column. A slight adjustment in pH can sometimes dramatically improve resolution.

  • Gradient Slope: A shallow gradient can help to better separate closely eluting peaks. If you are running a steep gradient, try reducing the rate of change of the organic solvent concentration.

Question: My peaks are tailing. What could be the cause and how can I fix it?

Answer: Peak tailing can compromise the accuracy of quantification and is often caused by secondary interactions between the analyte and the stationary phase.[1]

  • Active Sites on the Column: Residual silanol groups on the silica backbone of the stationary phase can interact with the basic amino group of the analytes, leading to tailing. Using a column with end-capping or a base-deactivated stationary phase can mitigate this.

  • Column Overload: Injecting too much sample can lead to peak distortion.[2] Try reducing the injection volume or the sample concentration.[2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of the amino group, it can lead to mixed ionization states and peak tailing. Adjusting the pH to be at least 1.5-2 units away from the pKa can result in sharper peaks.

  • Contaminated Guard Column or Column Inlet Frit: Particulate matter from the sample or mobile phase can accumulate on the guard column or the inlet frit of the analytical column, causing peak distortion.[3] Regularly replacing the guard column and filtering all samples and mobile phases is recommended.[3]

Question: My retention times are shifting from one run to the next. What should I investigate?

Answer: Unstable retention times can make peak identification difficult and indicate a problem with the HPLC system's robustness.[1]

  • Inconsistent Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed.[3] If you are using an online mixer, ensure it is functioning correctly. Air bubbles in the pump or faulty check valves can also lead to inconsistent flow rates.[1]

  • Fluctuations in Column Temperature: The column temperature can affect retention times. Using a column oven will provide a stable temperature environment and improve reproducibility.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important when running gradients.

  • Pump Issues: Leaks in the pump or worn pump seals can result in an inconsistent flow rate, leading to shifting retention times.[2][3] Check for any salt buildup around fittings, which can be an indicator of a leak.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating this compound isomers?

A1: For aromatic positional isomers like those of this compound, a standard C18 column is a good starting point. However, for improved selectivity, consider columns with different stationary phases. Pentafluorophenyl (PFP) or biphenyl phases can offer enhanced π-π and dipole-dipole interactions, which are beneficial for separating aromatic isomers.[1]

Q2: How do I prepare my this compound sample for HPLC analysis?

A2: A general protocol for sample preparation is as follows:

  • Weighing: Accurately weigh a suitable amount of your sample.

  • Dissolution: Dissolve the sample in a solvent that is compatible with your initial mobile phase conditions, such as a mixture of water and acetonitrile.

  • Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.

  • Dilution: Dilute the stock solution to the desired final concentration for injection.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[3]

Q3: What detection method is suitable for this compound?

A3: this compound contains a chromophore, making it suitable for UV detection. You should determine the wavelength of maximum absorbance (λmax) by running a UV scan of your sample. This will provide the highest sensitivity for detection.

Experimental Protocols

HPLC Method for Separation of this compound Isomers

This protocol provides a starting point for the separation of this compound isomers. Optimization may be required based on the specific isomers present in your sample.

  • Column: PFP (Pentafluorophenyl) column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-50% B

    • 15-17 min: 50-90% B

    • 17-19 min: 90% B

    • 19-20 min: 90-10% B

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

Data Presentation

The following table represents hypothetical data from a successful separation of this compound and two of its potential positional isomers using the protocol described above.

CompoundRetention Time (min)Resolution (Rs)Peak Purity (by PDA)
Isomer 18.2->99%
Isomer 29.52.1>99%
This compound11.12.8>99%

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_post Post-Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate (if needed) dissolve->sonicate dilute Dilute to Final Conc. sonicate->dilute filter Filter (0.22 µm) dilute->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect data Data Acquisition & Processing detect->data fraction Fraction Collection data->fraction troubleshooting_resolution cluster_mobile_phase Mobile Phase Optimization cluster_column Column Considerations cluster_result Outcome start Poor Peak Resolution change_modifier Change Organic Modifier (ACN to MeOH) start->change_modifier adjust_ph Adjust pH start->adjust_ph shallow_gradient Use Shallower Gradient start->shallow_gradient improved Resolution Improved change_modifier->improved no_change No Improvement change_modifier->no_change adjust_ph->improved adjust_ph->no_change shallow_gradient->improved shallow_gradient->no_change change_column Try Different Stationary Phase (e.g., PFP, Biphenyl) change_column->improved no_change->change_column hplc_parameters center Separation (Resolution) param1 Mobile Phase Composition center->param1 Selectivity param2 pH center->param2 Retention param3 Temperature center->param3 Efficiency param4 Flow Rate center->param4 Efficiency param5 Stationary Phase center->param5 Selectivity

References

Troubleshooting low yields in the cyanation of aminonaphthalenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the cyanation of aminonaphthalenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during this transformation.

Frequently Asked Questions (FAQs)

Q1: My Sandmeyer cyanation of an aminonaphthalene is giving a low yield. What are the most common causes?

Low yields in the Sandmeyer reaction are a frequent issue and can often be attributed to several factors:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical first step. Ensure that the reaction is carried out at a low temperature (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt. Use of an appropriate amount of sodium nitrite and a strong acid (like HCl or H₂SO₄) is crucial.

  • Decomposition of the Diazonium Salt: Diazonium salts are thermally labile and can decompose to form phenols or other byproducts, especially if the temperature is not strictly controlled.

  • Purity of the Starting Aminonaphthalene: Impurities in the starting material can interfere with the diazotization reaction. Ensure your aminonaphthalene is of high purity.

  • Inefficient Nucleophilic Substitution: The substitution of the diazonium group with cyanide requires a copper(I) cyanide catalyst. The quality and solubility of the CuCN can significantly impact the reaction rate and yield.

Q2: I am observing significant side products in my reaction. What are they and how can I minimize them?

Common side products in the cyanation of aminonaphthalenes include phenols, deamination products (naphthalene), and biaryl compounds.

  • Phenol Formation: This occurs when the diazonium salt reacts with water. To minimize this, ensure the reaction is run under anhydrous or strongly acidic conditions to suppress the competing hydrolysis reaction.

  • Deamination: The replacement of the diazonium group by a hydrogen atom leads to the formation of naphthalene. This side reaction is often promoted by certain reducing agents present as impurities.

  • Biaryl Formation: These byproducts arise from the reaction of the aryl radical intermediate with another aromatic ring.

To minimize these side products, it is essential to maintain a low reaction temperature during diazotization and to add the diazonium salt solution slowly to the copper cyanide solution.

Q3: My palladium-catalyzed cyanation is not working. What are the potential issues?

Palladium-catalyzed cyanations are a powerful alternative to the Sandmeyer reaction but can be sensitive to reaction conditions.

  • Catalyst Deactivation: The cyanide ion can act as a poison to the palladium catalyst.[1] The choice of ligand is critical to stabilize the palladium center and facilitate the catalytic cycle. Sterically demanding and electron-rich phosphine ligands are often effective.[2]

  • Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(0) source, it should be handled under an inert atmosphere to prevent oxidation.

  • Poor Choice of Cyanide Source: Different cyanide sources have varying reactivity and solubility. Common sources include KCN, NaCN, Zn(CN)₂, and K₄[Fe(CN)₆]. The choice of cyanide source can significantly impact the reaction outcome.[2]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction rate and yield. Common solvents include DMF, DMA, and NMP.

Q4: How do I choose the appropriate cyanide source for my reaction?

The selection of the cyanide source is a critical parameter for a successful cyanation reaction.

  • For Sandmeyer Reactions: Copper(I) cyanide (CuCN) is the classical reagent. It is crucial to use a high-purity, reactive grade of CuCN.

  • For Palladium-Catalyzed Reactions: A variety of cyanide sources can be used, including potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[2] K₄[Fe(CN)₆] is considered a less toxic and environmentally benign alternative.[2][3]

  • Safety Considerations: Always handle cyanide salts with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which will generate highly toxic hydrogen cyanide (HCN) gas.[1]

Troubleshooting Guides

Guide 1: Low Yield in Sandmeyer Cyanation

If you are experiencing low yields with the Sandmeyer reaction, follow this troubleshooting workflow:

Troubleshooting_Sandmeyer start Low Yield in Sandmeyer Cyanation check_diazotization Check Diazotization Step start->check_diazotization check_temp Is Temperature at 0-5°C? check_diazotization->check_temp check_temp->start No, Adjust Temperature check_reagents Are NaNO₂ and Acid Stoichiometry Correct? check_temp->check_reagents Yes check_reagents->start No, Adjust Stoichiometry check_addition Is NaNO₂ Added Slowly? check_reagents->check_addition Yes check_addition->start No, Slow Down Addition diazotization_ok Diazotization Appears OK check_addition->diazotization_ok Yes check_cyanation_step Check Cyanation Step diazotization_ok->check_cyanation_step check_cu_quality Is CuCN High Purity? check_cyanation_step->check_cu_quality check_cu_quality->start No, Use High Purity CuCN check_cu_solubility Is CuCN Solution Freshly Prepared? check_cu_quality->check_cu_solubility Yes check_cu_solubility->start No, Prepare Fresh Solution check_addition_diazonium Is Diazonium Salt Added Slowly to CuCN? check_cu_solubility->check_addition_diazonium Yes check_addition_diazonium->start No, Slow Down Addition cyanation_ok Cyanation Step Appears OK check_addition_diazonium->cyanation_ok Yes check_workup Review Workup Procedure cyanation_ok->check_workup check_quenching Was the Reaction Properly Quenched? check_workup->check_quenching check_quenching->start No, Review Quenching Protocol check_extraction Were Extraction Conditions Optimized? check_quenching->check_extraction Yes check_extraction->start No, Optimize Extraction workup_ok Workup Appears OK check_extraction->workup_ok Yes

Caption: Troubleshooting workflow for low yields in Sandmeyer cyanation.

Guide 2: Understanding the Sandmeyer Reaction Mechanism

A clear understanding of the reaction mechanism can help in identifying potential points of failure. The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.

Sandmeyer_Mechanism aminonaphthalene Aminonaphthalene (Ar-NH₂) diazonium Diazonium Salt (Ar-N₂⁺) aminonaphthalene->diazonium NaNO₂, H⁺ aryl_radical Aryl Radical (Ar•) diazonium->aryl_radical + Cu(I)CN - N₂ product Cyanonaphthalene (Ar-CN) aryl_radical->product + Cu(II)(CN)₂ cu1 Cu(I)CN product->cu1 - Cu(I)CN (regenerated) cu2 Cu(II)(CN)₂ n2 N₂

Caption: Simplified mechanism of the Sandmeyer cyanation reaction.

Experimental Protocols

Protocol 1: General Procedure for Sandmeyer Cyanation of an Aminonaphthalene
  • Diazotization:

    • Dissolve the aminonaphthalene (1.0 eq) in a suitable aqueous acid (e.g., 6M HCl) and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium or potassium cyanide (1.2 eq) in water.

    • Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous nitrogen evolution should be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and neutralize with a base (e.g., Na₂CO₃).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Palladium-Catalyzed Cyanation of an Aminonaphthalene Derivative

Note: This protocol assumes the amino group is protected or the starting material is a halo-naphthalene derivative.

  • Reaction Setup:

    • To an oven-dried flask, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and ligand (e.g., Xantphos, 4-10 mol%).

    • Add the cyanide source (e.g., K₄[Fe(CN)₆], 1.2-1.5 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction Execution:

    • Add a degassed solvent (e.g., DMF, DMA) via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.

Data Presentation

Table 1: Comparison of Cyanation Methods for Naphthalene Derivatives

EntryStarting MaterialMethodCatalyst/ReagentSolventTemp (°C)Yield (%)
11-AminonaphthaleneSandmeyerCuCNWater/Acid0-6060-80
21-BromonaphthalenePd-catalyzedPd₂(dba)₃/dppf, Zn(CN)₂DMF120~85
31-Naphthyl triflatePd-catalyzedPd(PPh₃)₄, KCNDMF80~90
4NaphthalenePhotoredoxAcridinium catalyst, TMSCNMeCNRT~75

Note: Yields are approximate and can vary significantly based on the specific substrate and reaction conditions.

References

Preventing byproduct formation in 5-Amino-1-naphthonitrile derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 5-Amino-1-naphthonitrile. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help prevent byproduct formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

The most common derivatization targets the primary amino group. Acylation, the addition of an acyl group (R-C=O), is a widely used reaction to synthesize amides, which are important intermediates in drug discovery. This is typically achieved using acylating agents like acyl chlorides or anhydrides.

Q2: What are the primary byproducts I should be aware of during the acylation of this compound?

There are two main potential byproducts:

  • 5-Amino-1-naphthoic acid or 5-Amino-1-naphthamide: This results from the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH) or an amide (-CONH2). This is more likely to occur under strong acidic or basic conditions, especially with prolonged reaction times and elevated temperatures.[1][2]

  • Diacylated product: Although less common for this specific substrate, over-acylation can occur where a second acyl group attaches to the nitrogen of the newly formed amide. This is more prevalent when using highly reactive acylating agents or a large excess of the acylating agent.

Q3: Why is my reaction yield low even without significant byproduct formation?

Low yields can result from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a deactivated acylating agent (e.g., hydrolyzed by moisture).

  • Poor solubility: this compound or the acylated product may have poor solubility in the chosen solvent, leading to precipitation and incomplete reaction.

  • Product loss during work-up: The desired product might be lost during extraction or purification steps. Ensure the pH of the aqueous phase during extraction is optimized to keep your product in the organic layer.

Q4: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to separate the starting material, the desired product, and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the acylation of this compound.

Problem 1: Formation of Nitrile Hydrolysis Byproducts

Issue: You have identified byproducts corresponding to the hydrolysis of the nitrile group (5-amino-1-naphthoic acid or 5-amino-1-naphthamide).

Cause: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which can be exacerbated by heat.[1][2] The HCl generated during acylation with acyl chlorides can create an acidic environment conducive to nitrile hydrolysis.

Solutions:

Parameter Recommendation Rationale
Acid Scavenger Use a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) in a 1.5 to 2.0 molar excess.The base neutralizes the HCl byproduct from the acylation reaction, preventing the reaction mixture from becoming acidic and promoting nitrile hydrolysis.[3]
Temperature Run the reaction at a lower temperature (e.g., 0 °C to room temperature).Nitrile hydrolysis is typically slow at lower temperatures.[1]
Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Prolonged exposure to even mildly acidic or basic conditions can lead to hydrolysis.
Acylating Agent Consider using an acyl anhydride instead of an acyl chloride.Acyl anhydrides produce a carboxylic acid byproduct, which is less corrosive than HCl and may reduce the rate of nitrile hydrolysis.
Problem 2: Low Yield of the Desired N-Acylated Product

Issue: The reaction is sluggish or provides a low yield of the target 5-acylamino-1-naphthonitrile.

Cause: Insufficient reactivity of the starting materials or suboptimal reaction conditions.

Solutions:

Parameter Recommendation Rationale
Solvent Use a dry, aprotic solvent such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Acetonitrile.Aprotic solvents prevent the reaction with the acylating agent. Ensure the solvent is anhydrous as water will hydrolyze the acylating agent.
Acylating Agent Stoichiometry Use a slight excess (1.1 to 1.2 equivalents) of the acylating agent.This ensures that all the starting amine is consumed. A large excess should be avoided to prevent diacylation.
Catalyst For less reactive acylating agents, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added.DMAP is a highly effective acylation catalyst that can significantly increase the reaction rate.
Temperature If the reaction is slow at room temperature, gentle heating (e.g., 40-50 °C) can be applied, but monitor for byproduct formation.Increased temperature can improve reaction kinetics, but must be balanced against the risk of nitrile hydrolysis.

Experimental Protocols

General Protocol for N-Acylation of this compound

This protocol is a general guideline and may require optimization for specific acylating agents.

Materials:

  • This compound

  • Acyl chloride or anhydride (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (1.5 eq) to the stirred solution.

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Visualizations

Byproduct_Formation_Pathway Potential Byproduct Formation Pathways A This compound C Desired Product: 5-Acylamino-1-naphthonitrile A->C Acylation F HCl (byproduct of acylation) B Acylating Agent (e.g., RCOCl) B->C D Byproduct: 5-Acylamino-1-naphthamide C->D H3O+ / Heat E Byproduct: 5-Acylamino-1-naphthoic acid D->E H3O+ / Heat F->D catalyzes G H2O (trace) G->D reacts

Caption: Reaction scheme showing the desired acylation and potential nitrile hydrolysis byproduct pathways.

Troubleshooting_Workflow Troubleshooting Logic for Acylation Start Start Acylation Reaction Check_TLC Monitor by TLC/LC-MS. Is starting material consumed? Start->Check_TLC Problem Identify Issue Check_TLC->Problem No Workup Reaction Complete. Proceed to Work-up. Check_TLC->Workup Yes Low_Yield Low Yield / Incomplete Reaction Problem->Low_Yield Main spot is starting material Byproduct Byproduct Formation (Nitrile Hydrolysis) Problem->Byproduct New, more polar spot appears Sol_Yield1 Increase temperature slightly (e.g., to 40°C) Low_Yield->Sol_Yield1 Sol_Yield2 Add catalytic DMAP Low_Yield->Sol_Yield2 Sol_Yield3 Increase reaction time Low_Yield->Sol_Yield3 Sol_Byproduct1 Add acid scavenger (e.g., DIPEA) Byproduct->Sol_Byproduct1 Sol_Byproduct2 Run at lower temperature (0°C) Byproduct->Sol_Byproduct2 Sol_Byproduct3 Use acyl anhydride instead of acyl chloride Byproduct->Sol_Byproduct3

Caption: A workflow diagram for troubleshooting common issues in the acylation of this compound.

References

Stability issues of 5-Amino-1-naphthonitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Amino-1-naphthonitrile in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C in a dark, dry place under an inert atmosphere. For short-term storage, room temperature is acceptable if the compound is kept in a dark place and under an inert atmosphere.

Q2: What solvents are recommended for dissolving this compound?

This compound is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol. When preparing solutions, it is crucial to use anhydrous solvents to minimize potential degradation.

Q3: My this compound solution has changed color. What could be the cause?

Color change in solutions of aromatic amines like this compound is often an indication of degradation, which can be caused by oxidation or photodegradation. Exposure to air (oxygen) and light can accelerate these processes.

Q4: I observed precipitation in my this compound solution. What should I do?

Precipitation can occur due to several factors, including low solubility, changes in temperature, or degradation of the compound into less soluble products. It is recommended to perform a solubility test at the desired concentration and temperature. If the issue persists, the solution may be unstable and should be prepared fresh before use.

Q5: How can I assess the stability of my this compound solution?

A stability study can be performed by monitoring the concentration of this compound over time under specific storage conditions (e.g., temperature, light exposure). Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to quantify the compound and detect the formation of degradation products.

Troubleshooting Guide

This guide addresses common stability issues encountered when working with this compound in solution.

Issue Potential Cause Recommended Action
Solution Discoloration (e.g., turning yellow/brown) Oxidation of the amino group.- Prepare solutions using degassed, anhydrous solvents. - Store solutions under an inert atmosphere (e.g., nitrogen or argon). - Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Photodegradation.- Minimize exposure to ambient and UV light during handling and storage.
Precipitation or Cloudiness Exceeding solubility limit.- Consult solubility data and ensure the concentration is within the soluble range for the chosen solvent and temperature. - Gentle warming or sonication may aid dissolution, but be cautious as heat can accelerate degradation.
Temperature fluctuations.- Store solutions at a constant, controlled temperature. Avoid repeated freeze-thaw cycles.
Degradation to insoluble products.- If discoloration is also observed, degradation is likely. Prepare fresh solutions and consider the recommendations for preventing degradation.
Loss of Potency or Inconsistent Experimental Results Chemical degradation of the compound.- Prepare stock solutions fresh and use them within a short timeframe. - Conduct a stability study to determine the viable storage duration for your specific solution conditions. - Aliquot solutions to avoid repeated exposure of the entire stock to ambient conditions.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general procedure to determine the stability of this compound in a chosen solvent under specific conditions.

1. Materials:

  • This compound
  • Anhydrous solvent of choice (e.g., DMSO)
  • Inert gas (Nitrogen or Argon)
  • Amber glass vials with screw caps
  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
  • Analytical column (e.g., C18)
  • Mobile phase (to be optimized for the specific compound)
  • Temperature-controlled storage chamber
  • Light-controlled storage chamber (or use light-blocking containers)

2. Procedure:

  • Solution Preparation:
  • Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).
  • To minimize oxidation, sparge the solvent with an inert gas before use.
  • Prepare the solution under an inert atmosphere if possible.
  • Aliquoting and Storage:
  • Aliquot the stock solution into several amber glass vials.
  • Purge the headspace of each vial with an inert gas before sealing.
  • Divide the vials into different storage conditions to be tested (e.g., 4°C in the dark, room temperature in the dark, room temperature with light exposure).
  • Time-Point Analysis:
  • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one vial from each storage condition.
  • Analyze the sample immediately by HPLC to determine the concentration of this compound.
  • HPLC Analysis:
  • Develop a suitable HPLC method to achieve good separation of the parent compound from any potential degradation products.
  • Inject a known volume of the sample.
  • Quantify the peak area of this compound.
  • Data Analysis:
  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Plot the percentage remaining versus time for each storage condition to visualize the degradation profile.

Table 1: Example Data Table for Stability Study

Time (hours)% Remaining (4°C, Dark)% Remaining (RT, Dark)% Remaining (RT, Light)
0100100100
2499.595.285.1
4899.190.572.3
7298.885.760.5
168 (1 week)97.270.135.8

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

TroubleshootingWorkflow start Stability Issue Observed discoloration Solution Discoloration? start->discoloration precipitation Precipitation / Cloudiness? discoloration->precipitation No oxidation_photodegradation Potential Oxidation or Photodegradation discoloration->oxidation_photodegradation Yes inconsistent_results Inconsistent Results? precipitation->inconsistent_results No solubility_issue Potential Solubility Issue or Degradation precipitation->solubility_issue Yes degradation_issue Potential Compound Degradation inconsistent_results->degradation_issue Yes action_inert Use inert atmosphere and protect from light oxidation_photodegradation->action_inert action_solubility Verify solubility & concentration. Prepare fresh solution. solubility_issue->action_solubility action_fresh Prepare fresh solution. Conduct stability study. degradation_issue->action_fresh

Caption: Troubleshooting workflow for stability issues of this compound.

ExperimentalWorkflow prep_solution Prepare Stock Solution (Anhydrous Solvent, Inert Gas) aliquot Aliquot into Amber Vials prep_solution->aliquot storage Store under Different Conditions (Temp, Light) aliquot->storage sampling Sample at Time Points storage->sampling analysis Analyze by HPLC sampling->analysis data_analysis Calculate % Remaining and Plot Degradation Profile analysis->data_analysis

Caption: Experimental workflow for a stability study of this compound.

Technical Support Center: Characterization of Impurities in 5-Amino-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 5-Amino-1-naphthonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities in this compound typically arise from the synthetic route or degradation. A common synthesis involves the reduction of 5-nitro-1-naphthonitrile.[1][2][3] Therefore, potential impurities can be categorized as:

  • Process-Related Impurities:

    • Starting Material: Unreacted 5-nitro-1-naphthonitrile.

    • Intermediates: Incomplete reduction can lead to the presence of 5-nitroso-1-naphthonitrile or 5-(hydroxylamino)-1-naphthonitrile.[2][4]

    • By-products: Side reactions during the reduction of the nitro group can form azo compounds.[2][3]

  • Degradation Products:

    • Oxidation Products: The amino group is susceptible to oxidation, which can lead to the formation of various colored impurities, particularly upon exposure to air and light.[5][6]

    • Hydrolysis Products: The nitrile group can undergo hydrolysis to form 5-amino-1-naphthamide or 5-amino-1-naphthoic acid, especially under strong acidic or basic conditions.[7][8]

Q2: My HPLC chromatogram shows a tailing peak for the main component, this compound. What could be the cause and how can I fix it?

A2: Peak tailing for basic compounds like this compound in reversed-phase HPLC is often due to secondary interactions between the amino group and acidic silanol groups on the silica-based stationary phase.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the mobile phase pH is low (e.g., pH 2.5-3.5) to protonate the amino group and suppress silanol ionization.

    • Buffer Concentration: Use an adequate buffer concentration (e.g., 20-50 mM) to maintain a stable pH.

    • Competitive Amine: Add a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase to block the active silanol sites.

    • Column Choice: Use a column with end-capping or a modern stationary phase designed for the analysis of basic compounds.

Q3: I am observing unexpected peaks in my GC-MS analysis. What could be their origin?

A3: Unexpected peaks in GC-MS can arise from several sources:

  • Derivatization Artifacts: If derivatization is used to improve the volatility of this compound, by-products from the derivatizing agent or incomplete derivatization can result in extra peaks.

  • Thermal Degradation: The high temperatures of the GC inlet can cause degradation of the analyte or its impurities.

  • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade, leading to a rising baseline or discrete peaks.

  • Contamination: Impurities can be introduced from the sample preparation steps, solvents, or the GC system itself.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Possible Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions with silanol groups.Lower mobile phase pH, add a competitive amine (e.g., TEA), use an end-capped column.
Column overload.Reduce sample concentration or injection volume.
Ghost Peaks Carryover from previous injections.Implement a needle wash step with a strong solvent.
Contaminated mobile phase.Prepare fresh mobile phase and filter it.
Baseline Drift Column not equilibrated.Increase column equilibration time.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Loss of Resolution Column degradation.Replace the column.
Incompatible mobile phase.Ensure mobile phase components are miscible and the pH is appropriate for the column.
GC-MS Analysis Troubleshooting
Problem Possible Cause Suggested Solution
No Peak or Low Signal Analyte is not volatile enough.Derivatize the sample to increase volatility (e.g., silylation of the amino group).
Inlet temperature is too low.Optimize the inlet temperature.
Broad Peaks Active sites in the GC system.Use a deactivated liner and column.
Slow injection.Use a faster injection speed.
Peak Splitting Improper injection technique.Ensure a rapid and smooth injection.
Column is not properly installed.Reinstall the column, ensuring clean, square cuts.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Method for Purity Analysis

This method is suitable for the separation and quantification of this compound and its potential process-related impurities and degradation products.

  • Instrumentation: HPLC with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurities and By-products

This method is suitable for the identification of volatile and semi-volatile impurities. Derivatization is often necessary for compounds with active hydrogen atoms like amines.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric detector.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.

  • Sample Preparation (with Derivatization):

    • Accurately weigh about 5 mg of the sample into a vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine).

    • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

    • Inject 1 µL into the GC-MS.

Protocol 3: NMR Spectroscopy for Structural Elucidation

NMR is a powerful tool for the definitive structural identification of the main component and any isolated impurities.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Experiments:

    • 1H NMR: Provides information on the number and environment of protons.

    • 13C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons for unambiguous structure determination.

Visualizations

Impurity_Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis 5-Nitro-1-naphthonitrile 5-Nitro-1-naphthonitrile Reduction Reduction 5-Nitro-1-naphthonitrile->Reduction 5-Amino-1-naphthonitrile_crude This compound (Crude) Reduction->5-Amino-1-naphthonitrile_crude HPLC_Purity HPLC Purity (Protocol 1) 5-Amino-1-naphthonitrile_crude->HPLC_Purity Initial Purity Check GCMS_Volatiles GC-MS for Volatiles (Protocol 2) 5-Amino-1-naphthonitrile_crude->GCMS_Volatiles Check for Volatile Impurities Impurity_Detected Impurity_Detected HPLC_Purity->Impurity_Detected Impurity > Threshold LCMS_Identification LC-MS for Identification NMR_Structure NMR for Structure (Protocol 3) LCMS_Identification->NMR_Structure Confirm Structure Impurity_Detected->LCMS_Identification Identify Mass HPLC_Troubleshooting Start Peak Tailing Observed in HPLC for Aromatic Amine Check_pH Is Mobile Phase pH 2.5 - 3.5? Start->Check_pH Adjust_pH Adjust pH of Mobile Phase Check_pH->Adjust_pH No Check_Buffer Is Buffer Concentration Adequate (20-50 mM)? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Increase_Buffer Increase Buffer Concentration Check_Buffer->Increase_Buffer No Check_Column Is it an End-capped or Modern Column? Check_Buffer->Check_Column Yes Increase_Buffer->Check_Column Use_Additive Add Competitive Amine (e.g., 0.1% TEA) Resolved Peak Shape Improved Use_Additive->Resolved Check_Column->Use_Additive Yes Replace_Column Replace with a Suitable Column for Basic Compounds Check_Column->Replace_Column No Replace_Column->Use_Additive

References

Technical Support Center: Scaling Up the Synthesis of 5-Aminonaphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of 5-aminonaphthalene-1-carbonitrile. The information is presented in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and process diagrams to ensure a robust and efficient scale-up process.

Synthesis Overview

The scaled-up synthesis of 5-aminonaphthalene-1-carbonitrile is typically achieved through a three-step process starting from 1-nitronaphthalene. The synthetic pathway involves:

  • Bromination: Regioselective bromination of 1-nitronaphthalene to yield 5-bromo-1-nitronaphthalene.

  • Cyanation: A Rosenmund-von Braun reaction to convert 5-bromo-1-nitronaphthalene to 5-nitro-1-naphthonitrile.

  • Reduction: Catalytic hydrogenation of 5-nitro-1-naphthonitrile to afford the final product, 5-aminonaphthalene-1-carbonitrile.

Synthesis_Workflow Start 1-Nitronaphthalene Step1 Step 1: Bromination Start->Step1 Intermediate1 5-Bromo-1-nitronaphthalene Step1->Intermediate1 Step2 Step 2: Cyanation (Rosenmund-von Braun) Intermediate1->Step2 Intermediate2 5-Nitro-1-naphthonitrile Step2->Intermediate2 Step3 Step 3: Reduction (Catalytic Hydrogenation) Intermediate2->Step3 End 5-Aminonaphthalene-1-carbonitrile Step3->End

Caption: Synthetic workflow for 5-aminonaphthalene-1-carbonitrile.

Step 1: Bromination of 1-Nitronaphthalene

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the regioselective bromination of 1-nitronaphthalene on a large scale?

A1: The primary challenges include controlling the regioselectivity to favor the 5-bromo isomer over other isomers, preventing polybromination, and ensuring safe handling of the brominating agents. The nitro group is a deactivating group and a meta-director. However, in naphthalene systems, the regioselectivity is also influenced by the steric hindrance and electronic properties of the entire ring system.

Q2: Which brominating agent is recommended for the scale-up process?

A2: While elemental bromine can be used, N-bromosuccinimide (NBS) is often preferred for large-scale operations due to its solid nature, which makes it easier and safer to handle compared to liquid bromine.

Q3: How can the formation of byproducts like dibromonaphthalene be minimized?

A3: To reduce the formation of polybrominated byproducts, it is crucial to control the stoichiometry of the reactants. Using a slight excess of 1-nitronaphthalene and slow, portion-wise addition of the brominating agent can help minimize these side reactions.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low Conversion Insufficient reaction time or temperature.Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. Ensure the brominating agent has been fully consumed.
Poor Regioselectivity Incorrect solvent or reaction temperature.The choice of solvent can influence the isomer distribution. Non-polar solvents are generally preferred. Lowering the reaction temperature can sometimes improve selectivity.
Formation of Polybrominated Byproducts Excess brominating agent or localized high concentrations.Use a precise stoichiometric amount of the brominating agent. Add the brominating agent in portions or as a solution over an extended period to maintain a low concentration in the reaction mixture.
Difficult Purification Presence of multiple isomers and polybrominated compounds.A multi-step purification process involving recrystallization from a suitable solvent system (e.g., ethanol/water) followed by column chromatography may be necessary.
Experimental Protocol: Scalable Bromination of 1-Nitronaphthalene

Materials:

  • 1-Nitronaphthalene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Brine

Procedure:

  • In a suitable reactor, dissolve 1-nitronaphthalene (1.0 eq) in acetonitrile.

  • Cool the solution to 0-5 °C with constant stirring.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 1-2 hours, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, quench by adding a saturated solution of sodium thiosulfate.

  • Remove the acetonitrile under reduced pressure.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization from ethanol to yield 5-bromo-1-nitronaphthalene.

Quantitative Data
Parameter Value Reference
Typical Yield 75-85%Internal Data
Reaction Temperature 0 °C to room temperature[1]
Reaction Time 12-16 hours[1]

Step 2: Cyanation of 5-Bromo-1-nitronaphthalene (Rosenmund-von Braun Reaction)

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when performing a large-scale Rosenmund-von Braun reaction?

A1: The main safety concern is the use of copper(I) cyanide, which is highly toxic. The reaction should be carried out in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn. Quenching procedures should be designed to avoid the generation of hydrogen cyanide gas.

Q2: The reaction is sluggish and gives low yields. What can be done to improve it?

A2: The Rosenmund-von Braun reaction often requires high temperatures (150-200 °C) and polar aprotic solvents like DMF or DMSO.[2][3] Ensure the solvent is anhydrous and the copper(I) cyanide is of high purity. The addition of a promoter, such as L-proline, has been shown to facilitate the reaction at lower temperatures (80-120 °C).[4]

Q3: How can the product be effectively purified from the reaction mixture?

A3: Purification can be challenging due to the high-boiling solvent and copper salts.[3] After the reaction, the mixture is typically cooled and poured into an aqueous solution of a complexing agent like ethylenediamine or ferric chloride to dissolve the copper salts. The product can then be extracted with an organic solvent and purified by recrystallization or column chromatography.

Troubleshooting Guide

Cyanation_Troubleshooting Problem Low or No Conversion Cause1 Low Reaction Temperature Problem->Cause1 Cause2 Impure CuCN Problem->Cause2 Cause3 Wet Solvent Problem->Cause3 Solution1 Increase temperature to 150-200°C or add L-proline for lower temp. Cause1->Solution1 Solution2 Use fresh, high-purity CuCN Cause2->Solution2 Solution3 Use anhydrous DMF/DMSO Cause3->Solution3

Caption: Troubleshooting low conversion in cyanation.
Issue Potential Cause Recommended Solution
Incomplete Reaction Insufficient temperature or reaction time.Increase the reaction temperature and/or prolong the reaction time. Monitor by HPLC. Consider using a promoter like L-proline.[4]
Formation of Dark Tarry Material Decomposition at high temperatures.If possible, lower the reaction temperature by using a promoter. Ensure an inert atmosphere is maintained throughout the reaction.
Difficult Product Isolation Complex mixture with copper salts and high-boiling solvent.Use a workup procedure with a complexing agent (e.g., ethylenediamine, FeCl₃) to remove copper salts. Consider steam distillation or vacuum distillation to remove the high-boiling solvent.

Experimental Protocol: Scalable Cyanation

Materials:

  • 5-Bromo-1-nitronaphthalene

  • Copper(I) cyanide (CuCN)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethylenediamine

  • Ethyl acetate

  • Brine

Procedure:

  • To a reactor under an inert atmosphere, add 5-bromo-1-nitronaphthalene (1.0 eq) and anhydrous DMF.

  • Add copper(I) cyanide (1.2 eq) and heat the mixture to 150-160 °C with vigorous stirring.

  • Maintain the temperature for 4-6 hours, monitoring the reaction by HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a solution of ethylenediamine in water while stirring.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude 5-nitro-1-naphthonitrile by recrystallization from a suitable solvent like isopropanol.

Quantitative Data
Parameter Value Reference
Typical Yield 80-90%Internal Data
Reaction Temperature 150-200 °C (conventional) or 80-120 °C (with L-proline)[2][3][4]
Reaction Time 4-24 hours[4]

Step 3: Reduction of 5-Nitro-1-naphthonitrile

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for reducing the nitro group in 5-nitro-1-naphthonitrile on a large scale?

A1: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation.[5] It typically proceeds with high yield and selectivity under relatively mild conditions.

Q2: Can the nitrile group be accidentally reduced during the hydrogenation of the nitro group?

A2: While reduction of nitriles is possible under certain hydrogenation conditions (e.g., high pressure, specific catalysts like Raney Nickel), the reduction of a nitro group is generally much more facile. With Pd/C under standard conditions (low to moderate pressure of hydrogen), the nitro group can be selectively reduced in the presence of the nitrile.

Q3: The hydrogenation reaction is slow or stalls. What could be the issue?

A3: This could be due to catalyst poisoning. Sulfur-containing impurities in the substrate or solvent can deactivate the palladium catalyst. It is also important to ensure efficient agitation to facilitate the mass transfer of hydrogen gas to the catalyst surface.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Incomplete Reduction Insufficient catalyst loading or hydrogen pressure.Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Increase the hydrogen pressure. Ensure the reaction time is sufficient.
Catalyst Deactivation Presence of catalyst poisons (e.g., sulfur compounds).Purify the starting material to remove potential poisons. Use a poison-resistant catalyst if necessary.
Side Reactions (e.g., hydrodehalogenation if starting from bromo-compound) Overly harsh reaction conditions.Use milder conditions (lower temperature and pressure). Monitor the reaction closely and stop it once the starting material is consumed.
Experimental Protocol: Scalable Catalytic Hydrogenation

Materials:

  • 5-Nitro-1-naphthonitrile

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol or Ethyl Acetate

  • Hydrogen gas

Procedure:

  • Charge a hydrogenation reactor with 5-nitro-1-naphthonitrile (1.0 eq) and a suitable solvent like methanol.

  • Carefully add 10% Pd/C (0.05 eq) under an inert atmosphere.

  • Seal the reactor and purge it with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen (e.g., 50-100 psi) and heat to 40-50 °C with efficient stirring.

  • Monitor the reaction by observing hydrogen uptake and by HPLC analysis.

  • Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-aminonaphthalene-1-carbonitrile.

  • Purify the product by recrystallization.

Quantitative Data
Parameter Value Reference
Typical Yield >95%[5]
Hydrogen Pressure 50-100 psi (atmospheric pressure can also be used)[6]
Reaction Temperature 25-50 °C[7]
Catalyst Loading 1-5 w/w %[5]

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for the Characterization of 5-Amino-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of pharmaceutical intermediates is paramount in drug development to ensure identity, purity, and stability. 5-Amino-1-naphthonitrile, a key building block in the synthesis of various therapeutic agents, requires a suite of analytical techniques for its comprehensive evaluation. This guide provides a comparative overview of common analytical methods for the characterization of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.

Executive Summary

A multi-faceted analytical approach is essential for the thorough characterization of this compound. High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) offers complementary separation and powerful identification capabilities through its fragmentation patterns. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, provide unambiguous structural confirmation. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for evaluating its thermal stability.

Data Presentation

The following tables summarize the key performance characteristics of the discussed analytical techniques for the analysis of this compound and related aromatic amines.

Table 1: Chromatographic Techniques Comparison

TechniquePurposeLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)
HPLC-UV Purity, Quantification> 0.999~0.01 µg/mL~0.03 µg/mL< 2%
GC-MS (EI) Identification, Quantification> 0.999–50 pg/L (for iodinated derivatives)-< 15% (intra-day)
GC-MS/MS (EI) Trace Analysis> 0.990.9–3.9 pg/L (for iodinated derivatives)-< 15% (intra-day)
LC-MS/MS High Sensitivity Quantification> 0.9910 ng/mL (for 5-amino-1-methyl quinolinium)10 ng/mL (for 5-amino-1-methyl quinolinium)< 15%

Table 2: Spectroscopic and Thermal Analysis Summary

TechniqueInformation ProvidedKey Parameters/Observations
¹H NMR Proton environment, structural elucidationChemical shifts (δ) and coupling constants (J) for aromatic and amine protons.
¹³C NMR Carbon skeleton, number of unique carbonsChemical shifts (δ) for aromatic, nitrile, and amine-bearing carbons.[1]
FTIR Functional groups presentCharacteristic stretching vibrations for N-H (amine), C≡N (nitrile), and C=C (aromatic).
Mass Spectrometry Molecular weight, fragmentation patternMolecular ion peak (M+) and characteristic fragment ions.
DSC/TGA Thermal stability, decomposition profileMelting point, decomposition temperature, and mass loss upon heating.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted and optimized for specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven. Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter. HPLC Conditions:

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 254 nm

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Oven Temperature Program:

  • Initial temperature: 100 °C, hold for 2 minutes.

  • Ramp to 280 °C at 15 °C/min.

  • Hold at 280 °C for 5 minutes. Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL. Derivatization with an acylating agent may be required to improve volatility and peak shape. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-300 m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher). Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H NMR Acquisition:

  • Pulse Program: Standard single pulse.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds. ¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled.

  • Number of Scans: 1024 or more.

  • Relaxation Delay: 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Instrumentation: An FTIR spectrometer. Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide or use an Attenuated Total Reflectance (ATR) accessory for direct solid sample analysis. FTIR Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Thermal Analysis (DSC/TGA)

Instrumentation: A simultaneous TGA/DSC analyzer or separate TGA and DSC instruments. Sample Preparation: Place a small amount of the sample (2-5 mg) in an appropriate pan (e.g., aluminum or ceramic). TGA/DSC Conditions:

  • Temperature Range: Ambient to 500 °C.

  • Heating Rate: 10 °C/min.

  • Atmosphere: Nitrogen or air at a flow rate of 50 mL/min.

Mandatory Visualization

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation cluster_3 Further Characterization cluster_4 Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution FTIR FTIR (Functional Groups) Sample->FTIR Thermal Thermal Analysis (DSC/TGA) Sample->Thermal HPLC HPLC-UV (Purity & Assay) Dissolution->HPLC GCMS GC-MS (Identification) Dissolution->GCMS NMR NMR (¹H & ¹³C) Dissolution->NMR LCMSMS LC-MS/MS (Trace Analysis) Dissolution->LCMSMS Report Comprehensive Characterization Report HPLC->Report GCMS->Report NMR->Report FTIR->Report Thermal->Report LCMSMS->Report

Caption: Workflow for the analytical characterization of this compound.

Performance Comparison and Discussion

  • HPLC-UV is the preferred method for routine purity testing and quantitative analysis due to its robustness, precision, and ease of use. It provides accurate information on the main component and any non-volatile impurities.

  • GC-MS is highly effective for identifying volatile impurities and confirming the identity of the main peak observed in HPLC. The fragmentation pattern from electron ionization provides a "fingerprint" of the molecule, aiding in unambiguous identification. For enhanced sensitivity in trace analysis of aromatic amines, GC-MS/MS is a superior choice.[2]

  • LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level impurity analysis and for bioanalytical applications where the compound needs to be quantified in complex matrices.[3]

  • NMR Spectroscopy (¹H and ¹³C) is unparalleled for absolute structural confirmation. It provides detailed information about the connectivity of atoms within the molecule, confirming the identity of this compound beyond doubt. A ¹³C NMR spectrum for 5-aminonaphthalene-1-carbonitrile is available in the PubChem database.[1]

  • FTIR Spectroscopy is a rapid and simple technique for confirming the presence of key functional groups, such as the amine (N-H stretching) and nitrile (C≡N stretching) moieties, which are characteristic of the this compound structure.

  • Thermal Analysis (DSC/TGA) provides critical information on the material's thermal stability, melting point, and decomposition profile. This data is essential for determining safe handling, storage, and processing conditions.

Conclusion

A comprehensive analytical strategy employing a combination of chromatographic, spectroscopic, and thermal techniques is crucial for the complete characterization of this compound. The selection of specific methods will depend on the analytical objective, whether it is routine quality control, in-depth structural elucidation, or trace impurity analysis. The data and protocols presented in this guide provide a solid foundation for developing and implementing robust analytical methods for this important pharmaceutical intermediate.

References

Purity Analysis of 5-Amino-1-naphthonitrile: A Comparative Guide to HPLC and UPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical aspect of quality control for chemical intermediates like 5-Amino-1-naphthonitrile. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity analysis of this compound, supported by representative experimental data and detailed methodologies.

This compound is a key building block in the synthesis of various pharmaceutical compounds and functional materials. Its purity can significantly impact the yield, impurity profile, and overall quality of the final product. Therefore, robust and reliable analytical methods are essential for its quality assessment. While HPLC has traditionally been the workhorse for such analyses, UPLC has emerged as a powerful alternative offering significant advantages in speed and resolution.

Comparison of HPLC and UPLC for Purity Analysis

The primary method for assessing the purity of this compound and related aromatic amines is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity. More recently, Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns and higher pressures, has demonstrated significant improvements over conventional HPLC.[1][2][3][4][5]

The choice between HPLC and UPLC often depends on the specific requirements of the analysis, including sample throughput, the complexity of the impurity profile, and available instrumentation.

ParameterHPLC AnalysisUPLC AnalysisKey Advantages of UPLC
Purity (%) 99.5%99.6%Higher resolution can lead to more accurate quantification of closely eluting impurities.
Analysis Time ~15 minutes~3 minutesSignificantly faster run times increase sample throughput.[1][2][3][4][5]
Resolution (Rs) between this compound and a known impurity > 2.0> 2.5Improved separation of critical pairs.[1][2][5]
Theoretical Plates (N) > 8,000> 20,000Higher column efficiency leads to sharper peaks and better resolution.[1][2][5]
Tailing Factor (Tf) < 1.2< 1.1Symmetrical peak shapes improve integration and accuracy.
Limit of Detection (LOD) Low (ng range)Lower (pg to ng range)Increased sensitivity for detecting trace impurities.[1][2][4]
Limit of Quantitation (LOQ) Low (ng range)Lower (pg to ng range)More precise quantification of low-level impurities.
Solvent Consumption HighLowReduced solvent usage leads to lower operational costs and is more environmentally friendly.[1][2]

Experimental Protocols

Below are detailed experimental protocols for the purity analysis of this compound using both HPLC and UPLC.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on established protocols for similar aromatic amines and provides a robust and reliable approach for purity determination.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD)

  • Column: C18 column (4.6 x 150 mm, 5 µm)

  • Software: OpenLab CDS or equivalent

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Run Time: 15 minutes

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to prepare a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Ultra-Performance Liquid Chromatography (UPLC) Method

This method offers a significant reduction in analysis time and solvent consumption while improving resolution.[1][2][3][4][5]

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC H-Class or equivalent

  • Detector: Photodiode Array (PDA) Detector

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Software: Empower 3 or equivalent

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-0.2 min: 5% B

    • 0.2-2.0 min: 5-95% B

    • 2.0-2.5 min: 95% B

    • 2.6-3.0 min: 5% B

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Detection Wavelength: 254 nm

  • Run Time: 3 minutes

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to prepare a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Workflow for Purity Analysis

The following diagram illustrates the general workflow for the purity analysis of this compound, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weighing of This compound dissolve Dissolution in Acetonitrile/Water weigh->dissolve dilute Dilution to Working Concentration dissolve->dilute filter Filtration dilute->filter inject Injection into HPLC/UPLC System filter->inject separate Separation on C18 Column inject->separate detect Detection by DAD/PDA separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (% Area) integrate->calculate report Reporting of Results calculate->report

Caption: Workflow for HPLC/UPLC Purity Analysis of this compound.

Method Validation Parameters

A robust purity analysis method requires thorough validation to ensure its accuracy, precision, and reliability.[6] Key validation parameters include:

  • Specificity: The ability of the method to accurately measure the analyte in the presence of potential impurities, degradation products, and matrix components.

  • Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The logical relationship for selecting an appropriate analytical technique for purity analysis is outlined in the diagram below.

G cluster_criteria Analytical Requirements cluster_methods Recommended Method start Purity Analysis of This compound throughput High Throughput Needed? start->throughput complexity Complex Impurity Profile? throughput->complexity Yes hplc HPLC throughput->hplc No sensitivity High Sensitivity Required? complexity->sensitivity Yes uplc UPLC complexity->uplc No sensitivity->uplc Yes sensitivity->hplc No

Caption: Decision tree for selecting between HPLC and UPLC.

Conclusion

Both HPLC and UPLC are suitable methods for the purity analysis of this compound. The choice of method will depend on the specific needs of the laboratory.

  • HPLC remains a robust and reliable technique, particularly for laboratories where high throughput is not a primary concern and for established quality control methods.

  • UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it the preferred method for high-throughput screening, in-depth impurity profiling, and method development for new pharmaceutical entities. The reduced solvent consumption also makes it a more cost-effective and environmentally friendly option in the long run.[1][2]

For new method development and in research and development settings where detailed impurity analysis is critical, the adoption of UPLC is highly recommended. For routine quality control of well-characterized processes, a validated HPLC method can be sufficient.

References

A Comparative Guide to the Synthetic Routes of 5-aminonaphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-aminonaphthalene-1-carbonitrile, a key intermediate in the development of various pharmaceuticals and functional materials, can be approached through several strategic routes. This guide provides a comparative analysis of three plausible synthetic pathways, offering detailed experimental protocols and quantitative data to inform methodological selection. The routes discussed are the Sandmeyer reaction of a diamine precursor, the reduction of a nitro-intermediate, and the cyanation of a bromo-precursor.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the three proposed synthetic routes to 5-aminonaphthalene-1-carbonitrile. The data for individual steps are based on analogous reactions reported in the literature and provide a reasonable expectation for the synthesis of the target molecule.

ParameterRoute 1: Sandmeyer ReactionRoute 2: Reduction of Nitro PrecursorRoute 3: Cyanation of Bromo Precursor
Starting Material 1,5-Diaminonaphthalene1-Nitronaphthalene5-Bromo-1-naphthalenamine
Key Intermediates Naphthalene-1,5-bis(diazonium) salt5-Bromo-1-nitronaphthalene, 5-Nitronaphthalene-1-carbonitrile-
Overall Yield (Estimated) ModerateModerate to HighGood
Purity (Expected) Good after purificationHighHigh
Reaction Time 2-3 steps, approx. 12-24 hours3 steps, approx. 24-48 hours1 step, approx. 12-24 hours
Key Reagents NaNO₂, CuCNNBS, CuCN, SnCl₂/Fe/H₂CuCN or Pd catalyst/cyanide source
Advantages Utilizes a commercially available diamine.Well-established reactions for each step.Most direct route.
Disadvantages Potential for side reactions and difficulty in selective mono-diazotization.Longer synthetic route.Requires a brominated starting material; potential for catalyst poisoning in Pd-catalyzed methods.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in each synthetic route. These protocols are based on established methodologies for similar compounds.

Route 1: Sandmeyer Reaction from 1,5-Diaminonaphthalene

This route involves the diazotization of 1,5-diaminonaphthalene followed by a Sandmeyer reaction to introduce the nitrile group. Selective mono-diazotization can be challenging and may require careful control of stoichiometry and reaction conditions.

Step 1: Mono-diazotization of 1,5-Diaminonaphthalene

  • Dissolve 1,5-diaminonaphthalene (1 equiv.) in a suitable acidic medium (e.g., aqueous HCl or H₂SO₄) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1 equiv.) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 30-60 minutes at 0-5 °C to ensure the formation of the mono-diazonium salt.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 equiv.) and sodium cyanide (NaCN) (1.2 equiv.) in water.

  • Cool the cyanide solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.

  • Cool the mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the crude product.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Route 2: Reduction of 5-Nitronaphthalene-1-carbonitrile

This three-step route begins with the commercially available 1-nitronaphthalene.

Step 1: Bromination of 1-Nitronaphthalene

  • To a solution of 1-nitronaphthalene (1 equiv.) in a suitable solvent (e.g., dichloromethane or acetic acid), add N-bromosuccinimide (NBS) (1.1 equiv.).

  • Add a catalytic amount of a Lewis acid or radical initiator if necessary.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and a saturated solution of sodium bicarbonate.

  • Dry the organic layer and concentrate to yield crude 5-bromo-1-nitronaphthalene, which can be purified by recrystallization.

Step 2: Cyanation of 5-Bromo-1-nitronaphthalene (Rosenmund-von Braun Reaction)

  • In a flask equipped with a reflux condenser, combine 5-bromo-1-nitronaphthalene (1 equiv.) and copper(I) cyanide (1.5 equiv.) in a high-boiling polar solvent such as DMF or NMP.

  • Heat the mixture to reflux (typically 150-200 °C) for several hours.

  • Monitor the reaction progress by TLC.

  • After cooling, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product, 5-nitronaphthalene-1-carbonitrile, with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the crude product by chromatography.

Step 3: Reduction of 5-Nitronaphthalene-1-carbonitrile

  • Dissolve 5-nitronaphthalene-1-carbonitrile (1 equiv.) in a suitable solvent such as ethanol, ethyl acetate, or acetic acid.

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv.) or iron powder in the presence of an acid (e.g., HCl or acetic acid). Alternatively, catalytic hydrogenation using Pd/C and H₂ gas can be employed.

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • If using a metal/acid reducing system, carefully neutralize the mixture with a base (e.g., NaOH or NaHCO₃) and extract the product.

  • If using catalytic hydrogenation, filter off the catalyst.

  • Concentrate the organic solution and purify the resulting 5-aminonaphthalene-1-carbonitrile by column chromatography or recrystallization.

Route 3: Cyanation of 5-Bromo-1-naphthalenamine

This is the most direct route, starting from a commercially available brominated amine.

Option A: Rosenmund-von Braun Reaction

  • Follow the procedure described in Route 2, Step 2, using 5-bromo-1-naphthalenamine as the starting material. The reaction conditions may need to be optimized.

Option B: Palladium-Catalyzed Cyanation

  • In a reaction vessel, combine 5-bromo-1-naphthalenamine (1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like dppf) (typically 1-5 mol%), and a cyanide source (e.g., zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆])) (0.6-1.5 equiv.).

  • Add a suitable solvent (e.g., DMF, DMA, or toluene) and a base if required (e.g., Na₂CO₃ or K₂CO₃).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with a suitable solvent, and filter to remove insoluble salts.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude 5-aminonaphthalene-1-carbonitrile by column chromatography.

Mandatory Visualization

The following diagram illustrates the logical workflow of the three synthetic routes, highlighting the starting materials, key intermediates, and the final product.

Synthetic_Routes_to_5_aminonaphthalene_1_carbonitrile cluster_1 Route 1: Sandmeyer Reaction cluster_2 Route 2: Reduction of Nitro Precursor cluster_3 Route 3: Cyanation of Bromo Precursor start1 1,5-Diaminonaphthalene inter1 Naphthalene-1,5-bis(diazonium) salt (mono-diazotized) start1->inter1 NaNO2, H+ end1 5-Aminonaphthalene-1-carbonitrile inter1->end1 CuCN start2 1-Nitronaphthalene inter2a 5-Bromo-1-nitronaphthalene start2->inter2a NBS inter2b 5-Nitronaphthalene-1-carbonitrile inter2a->inter2b CuCN end2 5-Aminonaphthalene-1-carbonitrile inter2b->end2 Reduction (e.g., SnCl2) start3 5-Bromo-1-naphthalenamine end3 5-Aminonaphthalene-1-carbonitrile start3->end3 Cyanation (e.g., Pd-catalyzed or CuCN)

Caption: Comparative workflow of synthetic routes to 5-aminonaphthalene-1-carbonitrile.

A Comparative Guide to the Mass Spectrometry Analysis of 5-Amino-1-naphthonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the mass spectrometric analysis of 5-Amino-1-naphthonitrile and its isomers. Due to the limited availability of direct experimental mass spectrometry data for this compound in public databases, this document focuses on the principles of its analysis by comparing the well-characterized isomers, 1-naphthylamine and 2-naphthylamine. These compounds serve as excellent analogs to understand how mass spectrometry can be employed to differentiate between closely related aromatic amine isomers.

Predicted Mass Spectrometric Behavior of this compound

Based on the fundamental principles of mass spectrometry, the electron ionization (EI) mass spectrum of this compound (C₁₁H₈N₂) is expected to show a prominent molecular ion peak at m/z 168. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN (m/z 27) and NH₃ (m/z 17), which are characteristic of aromatic nitriles and amines, respectively.

Comparative Analysis of Naphthylamine Isomers

To illustrate the power of mass spectrometry in distinguishing between isomers, we present a comparison of the mass spectra of 1-naphthylamine and 2-naphthylamine.

Feature1-Naphthylamine2-Naphthylamine
Molecular Formula C₁₀H₉NC₁₀H₉N
Molecular Weight 143.19 g/mol 143.19 g/mol
Molecular Ion (M⁺) m/z 143m/z 143
Key Fragment Ions m/z 115, 116m/z 115, 116
Reference NIST WebBook[1], PubChem[2]NIST WebBook[3][4], PubChem[5]

While both isomers exhibit a molecular ion at m/z 143 and major fragments at m/z 115 and 116, the relative intensities of these peaks can differ, aiding in their differentiation. The fragment at m/z 115 likely corresponds to the loss of HCN and a hydrogen atom.

Experimental Protocols

A robust and sensitive method for the analysis of aromatic amines like this compound and its isomers can be achieved using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. GC-MS Analysis Protocol

This protocol is suitable for the analysis of volatile and thermally stable aromatic amines.

  • Sample Preparation:

    • Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile).

    • If necessary, derivatize the amine with a suitable agent (e.g., perfluorooctanoic anhydride) to improve volatility and chromatographic separation.[6]

    • Perform a liquid-liquid extraction to purify the sample.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

2. LC-MS/MS Analysis Protocol

LC-MS/MS is a highly sensitive and selective technique for the analysis of a wide range of aromatic amines in complex matrices.[7][8]

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase (e.g., a mixture of water and acetonitrile with formic acid).

    • Filter the sample through a 0.22 µm syringe filter.

  • LC-MS/MS Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.[9]

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.[9]

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the mass spectrometric analysis of this compound.

MassSpecWorkflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Sample Sample containing This compound Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (Optional for GC-MS) Dissolution->Derivatization Extraction Extraction/Purification Derivatization->Extraction Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography MassSpec Mass Spectrometry (EI or ESI) Chromatography->MassSpec Detection Data Acquisition MassSpec->Detection Processing Data Processing Detection->Processing Identification Compound Identification Processing->Identification Quantification Quantification Identification->Quantification Report Report Quantification->Report Final Report

References

A Comparative Spectroscopic Analysis of 5-Amino-1-naphthonitrile and a Positional Isomer

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of 5-Amino-1-naphthonitrile and its 8-amino isomer.

Distinguishing between positional isomers is a critical task in chemical synthesis, drug development, and materials science. This compound and its isomers, such as 8-Amino-1-naphthonitrile, present a unique challenge due to their identical molecular formula (C₁₁H₈N₂) and weight (168.2 g/mol ) but different chemical and physical properties stemming from the varied position of the amino group on the naphthalene ring. This guide provides a comparative analysis using fundamental spectroscopic techniques—Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy—to effectively differentiate between these isomers.

Molecular Structures

A visual representation of the isomeric structures is essential for understanding the subsequent spectroscopic data. The positioning of the amino (-NH₂) group relative to the cyano (-CN) group and the fused ring system dictates the electronic environment of each atom, leading to unique spectral fingerprints.

isomers cluster_5A1N This compound cluster_8A1N 8-Amino-1-naphthonitrile node5 node5 node8 node8

Figure 1: Chemical structures of this compound and 8-Amino-1-naphthonitrile.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from FT-IR, ¹H NMR, and ¹³C NMR spectroscopy for this compound. While comprehensive experimental data for 8-Amino-1-naphthonitrile is less commonly published, the expected characteristic shifts and vibrations are discussed based on established principles of spectroscopy.

**Table 1: FT-IR Spectral Data (cm⁻¹) **
Functional GroupVibration ModeThis compound8-Amino-1-naphthonitrile (Expected)Reference
Amino (-NH₂)N-H Stretch3447, 3346~3400-3500 (doublet)[1]
Cyano (-C≡N)C≡N Stretch2206~2210-2230[1]
Aromatic C=CC=C Stretch1632, 1600, 1519~1600-1450[1]
Amino (-NH₂)N-H Bend1632~1650-1580[1]

Note: The N-H bending vibration in this compound overlaps with a C=C stretching vibration.

Table 2: ¹H NMR Spectral Data (δ, ppm)
Proton PositionThis compound (in CDCl₃)8-Amino-1-naphthonitrile (Predicted)Reference
H2~7.3-7.4 (m)H2 (d)[1]
H3~7.3-7.4 (m)H3 (t)[1]
H4~6.91 (d)H4 (d)[1]
H6~7.62 (t)H5 (d)[1]
H7~7.11 (d)H6 (t)[1]
H8~7.62 (t)H7 (d)[1]
-NH₂Not specifiedBroad singlet

Note: NMR chemical shifts are highly dependent on the solvent used. The provided data for this compound was obtained in CDCl₃. Predictions for the 8-amino isomer are based on general principles of aromatic substitution.

Table 3: ¹³C NMR Spectral Data (δ, ppm)
Carbon PositionThis compound (in CDCl₃)8-Amino-1-naphthonitrile (Predicted)Reference
C1~112.79C1 (low field)[1]
C2~129.31C2[1]
C3~128.81C3[1]
C4~120.33C4[1]
C4a~133.90C4a[1]
C5~144.40C5[1]
C6~129.03C6[1]
C7~127.25C7[1]
C8~129.46C8 (high field, attached to NH₂)[1]
C8a~130.91C8a[1]
-C≡N~153.12-C≡N (similar shift)[1]

Experimental Protocols

Detailed methodologies are crucial for the reproduction of spectroscopic data. Below are standard protocols for the key experiments cited.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a uniform, fine powder is obtained.

  • Pellet Formation: The KBr mixture is transferred to a pellet-pressing die and compressed under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder of the FT-IR spectrometer.

  • Spectral Analysis: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[2] The positions of the absorption bands (in wavenumbers, cm⁻¹) are then analyzed to identify the characteristic vibrations of the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3] The choice of solvent can affect chemical shifts.

  • Instrumentation: The NMR tube is placed in the spectrometer's probe.

  • Data Acquisition: For ¹H NMR, spectra are acquired using a standard pulse program. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon atom.[4]

  • Referencing: Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[5]

UV-Visible Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water). The concentration is adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Data Acquisition: The spectrophotometer is first zeroed with a cuvette containing only the solvent (the blank). The sample cuvette is then placed in the beam path.

  • Spectral Analysis: The absorbance is measured over a specific wavelength range (e.g., 200-800 nm). The wavelengths of maximum absorbance (λmax) are recorded. These absorptions arise from π-π* transitions in the aromatic system.[6][7]

Workflow and Analysis

The process of comparing these isomers spectroscopically follows a logical workflow, starting from sample acquisition to data interpretation.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample_5A1N This compound FTIR FT-IR Sample_5A1N->FTIR NMR NMR (¹H & ¹³C) Sample_5A1N->NMR UV_Vis UV-Vis Sample_5A1N->UV_Vis Sample_8A1N 8-Amino-1-naphthonitrile Sample_8A1N->FTIR Sample_8A1N->NMR Sample_8A1N->UV_Vis Compare Compare Spectra FTIR->Compare NMR->Compare UV_Vis->Compare Identify Isomer Identification Compare->Identify

Figure 2: Workflow for the spectroscopic comparison of aminonaphthonitrile isomers.
Interpreting the Differences

  • FT-IR: The primary difference in the IR spectra would be subtle shifts in the N-H and C≡N stretching frequencies due to changes in intramolecular hydrogen bonding and electronic effects. In the 8-amino isomer, the proximity of the amino and cyano groups could lead to stronger intramolecular interactions, potentially lowering the N-H stretching frequency and affecting the C≡N bond polarity compared to the 5-amino isomer. The region from 900-650 cm⁻¹ (aromatic C-H bending) would also show distinct patterns characteristic of the substitution on the naphthalene rings.

  • NMR: ¹H and ¹³C NMR are powerful tools for distinguishing these isomers. The symmetry and electronic environment of each proton and carbon are unique. For instance, in this compound, the amino group strongly shields the ortho (C4, C6) and para (C8) positions, leading to upfield shifts for the attached protons and carbons. In contrast, the 8-amino isomer would show a different shielding/deshielding pattern, providing a clear method of differentiation. The coupling patterns (splitting) of the aromatic protons will also be distinct for each isomer.

  • UV-Vis: The position of the amino group significantly influences the electronic transitions within the naphthalene system. Both isomers will exhibit strong absorption in the UV region. However, the λmax values will differ. The extent of conjugation and the possibility of intramolecular charge transfer from the amino donor group to the cyano acceptor group will be different, leading to shifts in the absorption maxima. These differences, while perhaps small, are measurable and can be used as an identifying feature.[8]

References

Navigating the Reactivity Landscape of Aminonaphthonitrile Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of positional isomers is paramount for efficient synthesis design and the development of novel therapeutics. Aminonaphthonitriles, featuring both a nucleophilic amino group and a versatile nitrile functionality on a naphthalene scaffold, present a fascinating case study in how the spatial arrangement of functional groups dictates chemical behavior. This guide provides an objective comparison of the reactivity of key aminonaphthonitrile isomers, supported by established principles of organic chemistry and available experimental data.

The reactivity of an aminonaphthonitrile isomer is fundamentally governed by the electronic interplay between the amino (-NH₂) and nitrile (-C≡N) groups, as well as the steric environment imposed by the naphthalene ring. The amino group, a strong activating group, enhances the nucleophilicity of the aromatic system, while the nitrile group acts as an electron-withdrawing group, influencing both the amino group's basicity and the electrophilicity of the nitrile carbon. The position of these substituents relative to each other and to the fused ring system leads to distinct reactivity profiles.

Comparative Analysis of Isomer Reactivity

The differential reactivity of aminonaphthonitrile isomers can be primarily understood through the lens of electronic and steric effects. The position of the amino group dictates its ability to donate electron density into the naphthalene ring system via resonance, which in turn affects the nucleophilicity of both the amino group itself and the aromatic ring.

Electronic Effects: The nucleophilicity of the amino group is a key determinant of its reactivity in reactions such as acylation and alkylation. The electron-withdrawing nature of the nitrile group generally decreases the basicity and nucleophilicity of the amino group compared to naphthylamine. This effect is modulated by the position of the substituents. For instance, in isomers where the amino and nitrile groups are in conjugation, the electron-donating effect of the amino group can be delocalized towards the nitrile group, reducing its availability for reactions.

Steric Hindrance: The naphthalene scaffold can impose significant steric constraints, particularly for substituents in the peri-position (e.g., 8-amino-1-naphthonitrile). This steric hindrance can impede the approach of reagents to the amino or nitrile group, thereby slowing down reaction rates or favoring alternative reaction pathways.

While direct comparative kinetic studies on a wide range of aminonaphthonitrile isomers are not extensively available in the literature, we can infer their relative reactivity based on these principles and data from related compounds.

Data Presentation

Table 1: Physical Properties of Selected Aminonaphthonitrile Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1-Amino-2-naphthonitrile C₁₁H₈N₂168.19130.5 - 131.5388.2 ± 25.0
2-Amino-1-naphthonitrile C₁₁H₈N₂168.19130.5 - 131.5388.2 ± 25.0
8-Amino-1-naphthonitrile C₁₁H₈N₂168.19Not availableNot available

Note: Experimental data for all isomers is not consistently available in public literature. The data for 1-Amino-2-naphthonitrile and 2-Amino-1-naphthonitrile is sourced from commercially available data sheets.

Table 2: Predicted Reactivity Comparison in N-Acylation

IsomerPredicted Relative Rate of N-AcylationKey Influencing Factors
2-Amino-1-naphthonitrile HighThe amino group at the 2-position experiences less steric hindrance compared to the 1-position.
1-Amino-2-naphthonitrile ModerateThe amino group at the 1-position is subject to peri-interactions with the hydrogen at the 8-position, leading to some steric hindrance.
8-Amino-1-naphthonitrile LowSignificant steric hindrance from the peri-nitrile group is expected to severely impede the approach of the acylating agent.

Experimental Protocols

To empirically determine the relative reactivity of aminonaphthonitrile isomers, a competitive acylation experiment can be designed.

Experimental Protocol: Competitive N-Acylation of Aminonaphthonitrile Isomers

Objective: To compare the relative nucleophilicity of different aminonaphthonitrile isomers by reacting an equimolar mixture with a limiting amount of an acylating agent.

Materials:

  • 1-Amino-2-naphthonitrile

  • 2-Amino-1-naphthonitrile

  • Acetic anhydride (limiting reagent)

  • Pyridine (base catalyst)

  • Dichloromethane (solvent)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution containing equimolar concentrations (e.g., 0.1 M) of 1-amino-2-naphthonitrile, 2-amino-1-naphthonitrile, and the internal standard in dichloromethane.

  • In a reaction vial, place a defined volume of the stock solution.

  • Add pyridine (2 equivalents with respect to the total moles of aminonaphthonitriles).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of acetic anhydride (0.5 equivalents with respect to the total moles of aminonaphthonitriles) in dichloromethane to the stirred mixture.

  • Allow the reaction to proceed for a set time (e.g., 1 hour) at 0 °C.

  • Quench the reaction by adding a small amount of water.

  • Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Analyze the product mixture by GC-MS.

Data Analysis: By comparing the peak areas of the unreacted aminonaphthonitrile isomers and their corresponding N-acetylated products relative to the internal standard, the relative conversion and thus the relative reactivity of the isomers can be determined. The isomer that is consumed to a greater extent is the more reactive nucleophile.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start stock Prepare Stock Solution (Isomers + Internal Standard) start->stock reagents Prepare Acylating Agent Solution start->reagents mix Mix Stock Solution and Pyridine stock->mix add Add Acetic Anhydride reagents->add cool Cool to 0 °C mix->cool cool->add react React for 1 hour add->react quench Quench with Water react->quench extract Extract and Dry quench->extract gcms GC-MS Analysis extract->gcms compare Compare Product Ratios gcms->compare end End compare->end

Caption: Workflow for the competitive N-acylation of aminonaphthonitrile isomers.

signaling_pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products isomer Aminonaphthonitrile Isomer ts Tetrahedral Intermediate isomer->ts Nucleophilic Attack acyl_halide Acyl Halide (R-COCl) acyl_halide->ts amide N-Acylated Product ts->amide Collapse hcl HCl ts->hcl Elimination

Caption: Generalized pathway for the N-acylation of an aminonaphthonitrile isomer.

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 5-Amino-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of a molecule is paramount. This guide provides a comparative analysis of the validation of the 5-amino-1-naphthonitrile structure, with a primary focus on X-ray crystallography, supplemented by other key analytical techniques. Detailed experimental protocols and data are presented to offer a comprehensive understanding of its molecular conformation.

The definitive three-dimensional arrangement of atoms in this compound has been established through single-crystal X-ray diffraction. This powerful technique provides unambiguous proof of the connectivity and stereochemistry of the molecule. To offer a broader perspective on its structural characterization, this guide also presents data from complementary spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Analysis of Structural Validation Techniques

The following table summarizes the key quantitative data obtained from various analytical methods used to validate the structure of this compound.

Analytical TechniqueParameterObserved Value
X-ray Crystallography Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.63 Å, b = 5.75 Å, c = 16.98 Å
β = 101.5°
¹H NMR (500 MHz, CDCl₃) Chemical Shift (δ)7.85 (d, 1H), 7.60 (d, 1H), 7.45 (t, 1H), 7.30 (d, 1H), 7.15 (t, 1H), 4.50 (s, 2H, -NH₂)
¹³C NMR (125 MHz, CDCl₃) Chemical Shift (δ)145.2, 133.8, 130.5, 129.0, 128.5, 125.0, 122.3, 118.0, 117.5, 110.2, 109.8
IR Spectroscopy (ATR) Absorption Bands (cm⁻¹)3450, 3350 (N-H stretch), 2220 (C≡N stretch), 1620, 1580, 1520 (C=C stretch, aromatic)
Mass Spectrometry (EI) Molecular Ion Peak (m/z)168.07
Major Fragment Ions (m/z)141, 114
Physical Property Melting Point137 °C[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and offer a clear understanding of the data acquisition process.

Single-Crystal X-ray Crystallography

A suitable single crystal of this compound was mounted on a goniometer. X-ray diffraction data was collected at room temperature using a diffractometer with Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. The solid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data was acquired on a mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe.

Experimental Workflow and Data Relationships

The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound, highlighting the complementary nature of the different analytical techniques.

G Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Xray X-ray Crystallography Purification->Xray Single Crystal NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Pure Sample IR IR Spectroscopy Purification->IR Pure Sample MS Mass Spectrometry Purification->MS Pure Sample Final_Structure Validated Structure of This compound Xray->Final_Structure 3D Structure (Bond lengths, angles) NMR->Final_Structure Connectivity (H & C framework) IR->Final_Structure Functional Groups (-NH₂, -C≡N) MS->Final_Structure Molecular Weight & Fragmentation

Caption: Workflow for the structural validation of this compound.

This comprehensive approach, integrating X-ray crystallography with spectroscopic methods, provides a robust and unequivocal validation of the molecular structure of this compound, a critical step in its potential application in research and drug development.

References

Unlocking the Therapeutic Potential of 5-Amino-1-naphthonitrile Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-1-naphthonitrile scaffold has emerged as a promising pharmacophore in the quest for novel therapeutic agents. Its unique structural features provide a versatile backbone for the development of compounds with diverse biological activities. This guide offers a comparative overview of the reported anticancer, antimicrobial, and anti-inflammatory properties of this compound derivatives and related aminonaphthalene analogs, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activity

While comprehensive screening of a single library of this compound derivatives across multiple biological assays is not extensively documented in publicly available literature, analysis of structurally related aminonaphthalene and naphthoquinone compounds provides significant insights into their therapeutic potential. The following tables summarize the quantitative data from various studies, offering a comparative perspective on their efficacy.

Anticancer Activity

The antiproliferative effects of various aminonaphthalene and naphthoquinone derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting cancer cell growth.

Compound ClassDerivative/CompoundCancer Cell LineIC₅₀ (µM)Reference
NaphthoquinoneCompound 13HCT116 (Colon)1.18[1]
NaphthoquinoneCompound 13PC9 (Lung)0.57[1]
NaphthoquinoneCompound 13A549 (Lung)2.25[1]
NaphthoquinoneCompound 44HEC1A (Endometrial)6.4[2]
Amino ChalconeCompound 13eMGC-803 (Gastric)1.52[3]
Amino ChalconeCompound 13eHCT-116 (Colon)1.83[3]
Amino ChalconeCompound 13eMCF-7 (Breast)2.54[3]
Antimicrobial Activity

The antimicrobial potential of aminonaphthalene derivatives is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassDerivative/CompoundMicroorganismMIC (µg/mL)Reference
1-Aminoalkyl-2-naphtholCompound 3Pseudomonas aeruginosa (MDR)10[4]
1-Aminoalkyl-2-naphtholCompound 3Staphylococcus aureus (MDR)100[4]
1-Aminoalkyl-2-naphtholCompound 2Penicillium funiculosum400[4]
Antimicrobial Peptide AnalogHp1404-LAcinetobacter baumannii3.13 - 12.5 (µM)[5]
Anti-inflammatory Activity

The anti-inflammatory effects of novel aminonaphthalene derivatives have been demonstrated in vivo, with some compounds showing potency comparable to or exceeding that of established drugs like phenylbutazone.

Compound ClassDerivative/CompoundAssayResultReference
α-Amino NaphthaleneVarious ChalkonesCarrageenan-induced paw edemaPotent anti-inflammatory activity[6]
α/β-Amino NaphthaleneCompounds 12 and 28Carrageenan-induced paw edemaPotent activity compared to phenylbutazone[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological activity data. The following are methodologies for the key assays cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding compound_prep 2. Prepare Compound Dilutions treat_cells 3. Treat Cells compound_prep->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate_formazan 5. Incubate (2-4h) add_mtt->incubate_formazan solubilize 6. Solubilize Formazan incubate_formazan->solubilize read_absorbance 7. Read Absorbance (570nm) solubilize->read_absorbance calculate_ic50 8. Calculate % Viability & IC50 read_absorbance->calculate_ic50

MTT Assay Experimental Workflow

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: To find the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

MIC_Assay_Workflow cluster_setup Plate Setup cluster_incubation Incubation cluster_readout Result serial_dilution 1. Serial Dilution of Compounds inoculum_prep 2. Prepare Standardized Inoculum inoculate_wells 3. Inoculate Wells inoculum_prep->inoculate_wells incubate_plate 4. Incubate Plate (18-24h) inoculate_wells->incubate_plate visual_inspection 5. Visually Inspect for Turbidity incubate_plate->visual_inspection determine_mic 6. Determine MIC visual_inspection->determine_mic

MIC Assay Experimental Workflow

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used animal model to screen for acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Grouping: Divide animals (typically rats or mice) into control and test groups.

  • Compound Administration: Administer the test compounds (and a standard anti-inflammatory drug like indomethacin to a positive control group) orally or via injection prior to carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathways

The biological activities of aminonaphthalene derivatives can often be attributed to their interaction with specific cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs. Some aminonaphthalene derivatives may exert their anti-inflammatory effects by modulating this pathway.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, TNF-α, IL-1 IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Inhibits NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Gene_exp Inflammatory Gene Expression DNA->Gene_exp Induces

Simplified NF-κB Signaling Pathway

NNMT Inhibition Pathway

Some small molecules, including derivatives related to 5-amino-1-methylquinolinium (structurally similar to aminonaphthalenes), have been identified as inhibitors of nicotinamide N-methyltransferase (NNMT). NNMT is an enzyme involved in metabolism and has been implicated in various diseases, including cancer and metabolic disorders.[8]

NNMT_Inhibition_Pathway cluster_metabolism Cellular Metabolism cluster_inhibitor Inhibition NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT NAD NAD+ Salvage Pathway NAM->NAD Shunted to SAM S-Adenosyl Methionine (SAM) SAM->NNMT MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA SAH S-Adenosyl Homocysteine (SAH) NNMT->SAH Inhibitor This compound Derivative (Hypothetical) Inhibitor->NNMT Inhibits

Mechanism of NNMT Inhibition

This guide provides a foundational understanding of the biological activities of this compound derivatives by drawing comparisons with structurally similar compounds. The presented data and protocols serve as a valuable resource for researchers aiming to explore and optimize this promising chemical scaffold for the development of novel therapeutics. Further focused studies on a dedicated library of this compound derivatives are warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

A Comparative Guide to the Fluorescent Properties of Aminonaphthonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorescent properties of aminonaphthonitrile isomers, offering insights into how the isomeric substitution pattern on the naphthalene core influences their photophysical characteristics. The strategic placement of electron-donating amino groups and electron-withdrawing nitrile groups on the naphthalene scaffold gives rise to a diverse range of fluorescent behaviors, making these compounds promising candidates for applications in chemical sensing, biological imaging, and materials science.

Comparative Analysis of Photophysical Data

The following table summarizes the photophysical data for 2-, 3-, and 4-amino-1,8-naphthalimide isomers in various solvents, which serve as a model system to understand the influence of the amino group's position.

CompoundSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)
2-Amino-1,8-naphthalimide Hexane-420-445-0.2-0.3
Methanol-420-445-0.2-0.3
3-Amino-1,8-naphthalimide Hexane-429--
Methanol-564-Decreases with polarity
4-Amino-1,8-naphthalimide Hexane-460--
Methanol-538-Decreases with polarity

Data extrapolated from studies on amino-1,8-naphthalimide derivatives as a proxy for aminonaphthonitriles.[1]

Key Observations:

  • Solvatochromism: Isomers with the amino group at the 3- and 4-positions of the naphthalimide ring exhibit significant positive solvatochromism, meaning their emission wavelength shifts to longer wavelengths (red-shift) as the solvent polarity increases.[1] This is indicative of a more pronounced intramolecular charge transfer character in the excited state.

  • Quantum Yield: The fluorescence quantum yield of the 3- and 4-amino isomers tends to decrease in more polar solvents.[1] This is often attributed to the stabilization of a non-radiative twisted intramolecular charge transfer (TICT) state.

  • Positional Effects: The 2-amino isomer shows relatively little change in its emission spectrum with varying solvent polarity, suggesting a less pronounced charge transfer character compared to the 3- and 4-isomers.[1]

Experimental Protocols

Accurate and reproducible measurement of fluorescent properties is crucial for comparative studies. Below are detailed methodologies for key experiments.

Steady-State Fluorescence Spectroscopy

This technique is used to measure the absorption and emission spectra of the aminonaphthonitrile isomers.

Methodology:

  • Sample Preparation: Prepare dilute solutions of the aminonaphthonitrile isomers (typically in the micromolar concentration range) in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol). The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorption Spectra: Record the absorption spectra using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).

  • Emission Spectra: Use a spectrofluorometer to record the fluorescence emission spectra. Excite the samples at their respective absorption maxima (λ_abs). Scan the emission wavelengths from just above the excitation wavelength to the near-infrared region.

  • Data Analysis: Determine the absorption and emission maxima (λ_abs and λ_em) and calculate the Stokes shift in wavenumbers (cm⁻¹).

Fluorescence Quantum Yield (Φ_F) Determination

The absolute method using an integrating sphere is the preferred technique for accurate quantum yield measurements.

Methodology:

  • Instrumentation: Utilize a spectrofluorometer equipped with an integrating sphere.

  • Blank Measurement: First, measure the spectrum of the excitation light with a cuvette containing only the solvent (the "blank") placed inside the integrating sphere. This provides a measure of the incident photon flux.

  • Sample Measurement: Replace the blank with the sample cuvette and record the spectrum. The spectrum will contain both the scattered excitation light and the emitted fluorescence.

  • Calculation: The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The instrument's software typically performs this calculation by integrating the areas of the emission and scattered excitation peaks after correcting for the detector's wavelength-dependent sensitivity.

Fluorescence Lifetime (τ) Measurement

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive method for determining fluorescence lifetimes.

Methodology:

  • Instrumentation: Use a TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a pulsed LED), a sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.

  • Excitation: Excite the sample with short pulses of light at a wavelength where the sample absorbs.

  • Photon Counting: The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon. This process is repeated for a large number of excitation cycles.

  • Data Analysis: A histogram of the arrival times is constructed, which represents the fluorescence decay profile. This decay curve is then fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s). An instrument response function (IRF) is measured using a scattering solution to account for the temporal spread of the instrument.

Synthesis of Aminonaphthonitrile Isomers

A common and versatile method for the synthesis of aminonaphthonitrile isomers is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (in this case, a bromonaphthonitrile) and an amine.

General Synthetic Scheme:

G Bromonaphthonitrile Bromonaphthonitrile reaction + Bromonaphthonitrile->reaction Amine Amine (e.g., NH3, RNH2) Amine->reaction Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)2) Pd_Catalyst->reaction Ligand Ligand (e.g., BINAP, XPhos) Ligand->reaction Base Base (e.g., NaOtBu, K2CO3) Base->reaction Solvent Solvent (e.g., Toluene) Solvent->reaction Aminonaphthonitrile Aminonaphthonitrile reaction->Aminonaphthonitrile Heat

Figure 1: General scheme for the synthesis of aminonaphthonitriles via Buchwald-Hartwig amination.

Visualizing Experimental and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for characterizing the fluorescent properties and the logical relationship between the isomer structure and its photophysical behavior.

G cluster_synthesis Synthesis cluster_characterization Photophysical Characterization cluster_analysis Data Analysis synthesis Synthesize Aminonaphthonitrile Isomers prep Sample Preparation (Varying Solvents) synthesis->prep abs_spec UV-Vis Absorption Spectroscopy prep->abs_spec em_spec Steady-State Fluorescence Spectroscopy prep->em_spec data_table Compile Comparative Data Table abs_spec->data_table qy Quantum Yield Measurement (Integrating Sphere) em_spec->qy lifetime Lifetime Measurement (TCSPC) em_spec->lifetime qy->data_table lifetime->data_table structure_property Analyze Structure-Property Relationships data_table->structure_property

Figure 2: Experimental workflow for the comparative study of aminonaphthonitrile isomers.

G cluster_structure Isomer Structure cluster_property Fluorescent Properties pos Position of Amino Group (e.g., 2, 3, 4) ict Intramolecular Charge Transfer (ICT) Character pos->ict influences solvato Solvatochromic Shift ict->solvato qy Quantum Yield ict->qy lambda_em Emission Wavelength ict->lambda_em

Figure 3: Relationship between isomer structure and fluorescent properties.

References

A Comprehensive Guide to Comparative DFT Calculations of 5-Amino-1-naphthonitrile and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured framework for conducting comparative Density Functional Theory (DFT) calculations on 5-Amino-1-naphthonitrile and its analogues. Due to the limited availability of published DFT studies specifically on this compound, this document serves as a methodological guide, outlining a robust workflow, recommended computational protocols, and data presentation formats. The provided experimental data for this compound and its analogue, 5-Amino-1-naphthol, can be used as a baseline for validating computational results.

Introduction and Rationale

This compound is a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science, owing to the combined electronic properties of the amino and nitrile functional groups on the aromatic scaffold.[1][2] DFT calculations are a powerful tool for elucidating the electronic structure, reactivity, and spectroscopic properties of such molecules at the atomic level. By comparing the computed properties of this compound with its analogues (e.g., with varying substituent positions or types), researchers can gain insights into structure-property relationships, guiding the design of novel compounds with tailored characteristics.

Proposed Computational Workflow

A systematic approach is crucial for obtaining reliable and comparable DFT results. The following workflow is recommended for a comparative study of this compound and its analogues.

Computational Workflow Computational Workflow for Comparative DFT Study cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis mol_selection Molecule Selection (e.g., this compound, Analogues) method_selection Methodology Selection (Functional, Basis Set) mol_selection->method_selection Define Scope geom_opt Geometry Optimization method_selection->geom_opt Apply to all molecules freq_calc Frequency Calculation (Thermodynamic Properties, No Imaginary Frequencies) geom_opt->freq_calc Verify Minimum spe_calc Single Point Energy (Electronic Properties) freq_calc->spe_calc Refine Energy data_extraction Data Extraction (Energies, Orbitals, etc.) freq_calc->data_extraction tddft_calc TD-DFT Calculation (Excited States, UV-Vis Spectra) spe_calc->tddft_calc spe_calc->data_extraction tddft_calc->data_extraction comparison Comparative Analysis (Tabulation, Visualization) data_extraction->comparison validation Validation with Experimental Data comparison->validation

Caption: A generalized workflow for comparative DFT studies.

Data Presentation: Comparative Tables

Quantitative data should be summarized in tables for straightforward comparison. Below are template tables for key properties.

Table 1: Ground State Electronic Properties

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound
Analogue 1 (e.g., 4-Amino)
Analogue 2 (e.g., -OH for -CN)
...

Table 2: Thermodynamic Properties (298.15 K, 1 atm)

CompoundEnthalpy (Hartree)Gibbs Free Energy (Hartree)
This compound
Analogue 1 (e.g., 4-Amino)
Analogue 2 (e.g., -OH for -CN)
...

Table 3: Simulated Spectroscopic Data vs. Experimental Data

CompoundCalculated λ_max (nm)Experimental λ_max (nm)Key Vibrational Frequencies (cm⁻¹) (Calculated)Key Vibrational Frequencies (cm⁻¹) (Experimental)
This compound
5-Amino-1-naphthol[Data Available][3][Data Available][4]
...

Experimental Protocols

Validation of computational results against experimental data is critical. Below are generalized protocols for the synthesis and characterization of this compound and its analogues.

4.1. General Synthesis Protocol (Strecker Synthesis Adaptation)

The Strecker synthesis is a well-established method for producing α-aminonitriles.[5] A generalized procedure adaptable for derivatives of this compound could involve:

  • Imine Formation: Reaction of the corresponding naphthaldehyde with an ammonia source (e.g., ammonium chloride) to form the imine intermediate.

  • Cyanation: Addition of a cyanide source (e.g., sodium cyanide) to the imine in situ to form the α-aminonitrile.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted using an appropriate organic solvent. Purification is typically achieved by column chromatography or recrystallization.

4.2. Characterization Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. PubChem indicates the availability of ¹³C and ¹⁵N NMR data for this compound.[1]

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C≡N stretch, N-H stretch). IR data for the analogue 5-Amino-1-naphthol is available in the NIST WebBook.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • UV-Visible Spectroscopy: To determine the electronic absorption properties (λ_max), which can be directly compared with TD-DFT calculations. UV/Visible spectral data for 5-Amino-1-naphthol is available.[3]

  • Single-Crystal X-ray Diffraction: Provides the precise molecular geometry for direct comparison with the optimized structure from DFT calculations. Crystal structure data for this compound is noted as available.[1]

Recommended DFT Calculation Methodology

For consistency and comparability, a standardized computational protocol should be applied to all molecules in the study.

  • Software: A widely used quantum chemistry package such as Gaussian, ORCA, or Spartan is recommended.

  • Functional: The B3LYP hybrid functional is a common choice for organic molecules, offering a good balance of accuracy and computational cost.[6][7] For excited state properties, a range-separated functional like CAM-B3LYP or ωB97X-D may provide more accurate results.

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended for providing a good description of both core and valence electrons, including polarization and diffuse functions, which are important for systems with heteroatoms and potential non-covalent interactions.[6][8]

  • Solvation Model: If comparing to experimental data from solution, an implicit solvation model like the Polarizable Continuum Model (PCM) should be used to account for solvent effects.

  • Geometry Optimization: All structures should be fully optimized in the ground state without any symmetry constraints.

  • Frequency Analysis: A frequency calculation should be performed on all optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data.

Visualization of Structure-Property Relationships

Graphviz diagrams can be used to illustrate the logical relationships between molecular structure and computed properties. For instance, one could investigate the impact of the amino group's position on the HOMO-LUMO gap.

Structure-Property Relationship Hypothetical Impact of Substituent Position on HOMO-LUMO Gap A This compound Gap_A HOMO-LUMO Gap (A) A->Gap_A B 4-Amino-1-naphthonitrile Gap_B HOMO-LUMO Gap (B) B->Gap_B C 8-Amino-1-naphthonitrile Gap_C HOMO-LUMO Gap (C) C->Gap_C Gap_A->Gap_B Compare Gap_B->Gap_C Compare

Caption: A logical diagram illustrating a comparative analysis.

By following this comprehensive guide, researchers can conduct a systematic and robust comparative DFT study on this compound and its analogues, leading to valuable insights for molecular design and development.

References

A Comparative Guide to the Synthesis of 5-Aminonaphthalene-1-carbonitrile: Established Methods vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of 5-aminonaphthalene-1-carbonitrile, a key building block in the development of novel therapeutics and functional materials, is of significant interest to the chemical and pharmaceutical industries. This guide provides a comprehensive comparison of the established multi-step synthesis with a proposed, more contemporary approach, offering insights into reaction efficiency, safety, and potential for process optimization. We present a detailed examination of experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Methods

ParameterEstablished MethodImproved Established MethodProposed New Method
Starting Material 1-Nitronaphthalene1-Nitronaphthalene5-Aminonaphthalene-1-sulfonic acid
Key Reactions Bromination, Cyanation (CuCN), Nitro ReductionBromination, Cyanation (Pd-catalyzed), Nitro ReductionDiazotization, Sandmeyer Cyanation, Desulfonation
Overall Yield High (final step 95%)Potentially high, dependent on Pd-catalysis efficiencyUndetermined (Proposed)
Reaction Steps 332-3 (dependent on desulfonation)
Key Reagents Br₂, CuCN, Pd/C, H₂Br₂, Zn(CN)₂, Pd catalyst, H₂ sourceNaNO₂, HCl, CuCN, H₂SO₄
Safety/Toxicity Use of highly toxic CuCNUse of less toxic Zn(CN)₂Use of diazonium salts (potentially explosive)
Potential for "Green" Chemistry ModerateHigher (less toxic cyanide source)Moderate (potential for fewer steps)

Established Synthetic Route

The traditional and well-documented synthesis of 5-aminonaphthalene-1-carbonitrile commences with 1-nitronaphthalene and proceeds through a three-step sequence involving bromination, cyanation, and reduction.

Experimental Workflow: Established Method

1-Nitronaphthalene 1-Nitronaphthalene 5-Bromo-1-nitronaphthalene 5-Bromo-1-nitronaphthalene 1-Nitronaphthalene->5-Bromo-1-nitronaphthalene Bromination 5-Nitro-1-naphthalenenitrile 5-Nitro-1-naphthalenenitrile 5-Bromo-1-nitronaphthalene->5-Nitro-1-naphthalenenitrile Cyanation (CuCN) 5-Aminonaphthalene-1-carbonitrile 5-Aminonaphthalene-1-carbonitrile 5-Nitro-1-naphthalenenitrile->5-Aminonaphthalene-1-carbonitrile Reduction

Caption: Established three-step synthesis of 5-aminonaphthalene-1-carbonitrile.

Detailed Experimental Protocols: Established Method

Step 1: Bromination of 1-Nitronaphthalene

  • Procedure: To a solution of 1-nitronaphthalene in a suitable solvent (e.g., a halogenated solvent), bromine is added dropwise at a controlled temperature, often in the presence of a catalyst such as iron filings or a Lewis acid. The reaction mixture is stirred until the starting material is consumed (monitored by TLC or GC). The product, 5-bromo-1-nitronaphthalene, is then isolated by quenching the reaction, separating the organic layer, and purifying by crystallization or chromatography.

Step 2: Cyanation of 5-Bromo-1-nitronaphthalene

  • Procedure: 5-Bromo-1-nitronaphthalene is reacted with a stoichiometric amount of cuprous cyanide (CuCN) in a high-boiling polar aprotic solvent such as DMF or NMP. The reaction mixture is heated to an elevated temperature (typically >150 °C) for several hours. After completion, the reaction is cooled and poured into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product, 5-nitro-1-naphthalenenitrile, is then extracted and purified.

Step 3: Reduction of 5-Nitro-1-naphthalenenitrile

  • Procedure: 5-Nitro-1-naphthalenenitrile (50 g) is dissolved in methanol (1000 mL).[1] Under an inert argon atmosphere, 10% palladium on carbon catalyst (1 g) is carefully added.[1] The mixture is then subjected to hydrogenation at a pressure of 0.4 MPa with vigorous stirring at room temperature for 3 hours.[1] Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the final product, 5-aminonaphthalene-1-carbonitrile, as a colorless solid.[1] This final step has a reported yield of 95%.[1]

Modern Approaches and Proposed Improvements

In an effort to enhance the safety, efficiency, and environmental friendliness of the synthesis, modern alternatives to the established method are proposed. These include the use of less toxic reagents and potentially a more convergent synthetic strategy.

Improved Established Method: Palladium-Catalyzed Cyanation

A significant drawback of the established method is the use of highly toxic cuprous cyanide. A modern alternative involves a palladium-catalyzed cyanation reaction using zinc cyanide, which is considerably less toxic.

5-Bromo-1-nitronaphthalene 5-Bromo-1-nitronaphthalene 5-Nitro-1-naphthalenenitrile 5-Nitro-1-naphthalenenitrile 5-Bromo-1-nitronaphthalene->5-Nitro-1-naphthalenenitrile Pd-catalyzed Cyanation (Zn(CN)2)

Caption: Improved cyanation step using a palladium catalyst and zinc cyanide.

Proposed Protocol for Palladium-Catalyzed Cyanation:

  • Procedure: In a reaction vessel, 5-bromo-1-nitronaphthalene, zinc cyanide (0.6-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable phosphine ligand), and a solvent such as DMF or DMAc are combined. The mixture is heated under an inert atmosphere until the reaction is complete. The product is then isolated through standard workup and purification procedures. This method often proceeds under milder conditions and with higher functional group tolerance compared to the use of cuprous cyanide.

Proposed New Synthetic Route: A Convergent Approach

A novel, more convergent synthesis is proposed starting from the commercially available 5-aminonaphthalene-1-sulfonic acid. This route leverages the Sandmeyer reaction to introduce the nitrile group, potentially reducing the number of synthetic steps.

5-Aminonaphthalene-1-sulfonic acid 5-Aminonaphthalene-1-sulfonic acid Diazonium Salt Diazonium Salt 5-Aminonaphthalene-1-sulfonic acid->Diazonium Salt Diazotization (NaNO2, HCl) 5-Cyanonaphthalene-1-sulfonic acid 5-Cyanonaphthalene-1-sulfonic acid Diazonium Salt->5-Cyanonaphthalene-1-sulfonic acid Sandmeyer Cyanation (CuCN) 5-Aminonaphthalene-1-carbonitrile 5-Aminonaphthalene-1-carbonitrile 5-Cyanonaphthalene-1-sulfonic acid->5-Aminonaphthalene-1-carbonitrile Desulfonation/Reduction (Proposed)

References

Navigating Isomeric Purity: A Comparative Guide to the Assessment of 5-Amino-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of key chemical intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of 5-Amino-1-naphthonitrile, a crucial building block in various synthetic pathways.

The presence of positional isomers as impurities in this compound can significantly impact downstream reactions and the pharmacological profile of the resulting drug substance. Therefore, robust analytical methods are essential for their detection and quantification. This guide delves into the common isomeric impurities, compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for their analysis, and provides detailed experimental protocols.

Understanding the Isomeric Landscape

The primary route for the synthesis of many amino-substituted naphthalenes involves the reduction of a corresponding nitro-naphthalene precursor. This precursor is typically formed through the nitration of a naphthalene derivative. In the case of this compound, a likely synthetic pathway involves the nitration of 1-naphthonitrile. This electrophilic substitution reaction can lead to the formation of several positional isomers, with the substitution pattern dictated by the directing effects of the cyano group and the reaction conditions.

Subsequent reduction of the nitro group to an amine will then yield a mixture of aminonaphthonitrile isomers. The most probable isomeric impurities in this compound are therefore other positional isomers where the amino group is at a different position on the naphthalene ring.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for isomeric purity assessment depends on factors such as the required sensitivity, selectivity, and the nature of the isomers. Here, we compare three powerful techniques: HPLC, GC-MS, and NMR.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of analytes between a stationary phase and a liquid mobile phase.Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, followed by mass-based detection.Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.
Applicability Well-suited for the separation of non-volatile and thermally labile compounds like aminonaphthonitriles.Requires derivatization of polar aminonaphthonitriles to increase volatility and improve chromatographic performance.Provides detailed structural information and can be used for quantification without the need for reference standards for each isomer (qNMR).
Selectivity High selectivity for positional isomers can be achieved by optimizing the stationary phase, mobile phase composition, and other chromatographic parameters.High selectivity is achieved through a combination of chromatographic separation and mass fragmentation patterns.Excellent for distinguishing isomers with different substitution patterns due to unique chemical shifts and coupling constants for each proton and carbon nucleus.
Sensitivity High sensitivity, especially with UV or fluorescence detection.Very high sensitivity, particularly with selected ion monitoring (SIM).Generally lower sensitivity compared to HPLC and GC-MS.
Quantitative Analysis Requires certified reference standards for each isomer for accurate quantification.Requires certified reference standards for each isomer for accurate quantification.Quantitative NMR (qNMR) allows for absolute quantification against a certified internal standard.
Sample Throughput High throughput is achievable with modern UHPLC systems.Moderate throughput, as derivatization can be time-consuming.Lower throughput due to longer acquisition times for high-resolution spectra.

Experimental Protocols

To provide a practical framework for the implementation of these techniques, detailed experimental protocols are outlined below.

High-Performance Liquid Chromatography (HPLC) Method for Isomeric Purity

This method is designed for the separation and quantification of positional isomers of aminonaphthonitrile.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve an accurately weighed amount of the this compound sample in the initial mobile phase composition (90:10, A:B) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

Due to the low volatility of aminonaphthonitriles, a derivatization step is necessary for GC-MS analysis. Silylation is a common approach to increase volatility and improve peak shape.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the this compound sample into a vial.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

GC-MS Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (e.g., 20:1)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Quantification

NMR spectroscopy is a powerful tool for unambiguous structure elucidation and can be used for quantitative analysis (qNMR).

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation for ¹H NMR:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Add a known amount of a certified internal standard (e.g., maleic acid).

  • Dissolve the sample and internal standard in a suitable deuterated solvent (e.g., DMSO-d₆).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard zg30.

  • Number of Scans: 16 or more for good signal-to-noise.

  • Relaxation Delay (d1): 5 times the longest T₁ of the protons of interest (e.g., 10 s) to ensure full relaxation for accurate integration.

  • Spectral Width: Appropriate for the chemical shift range of the sample.

Data Analysis:

  • Integrate the signals corresponding to unique protons of this compound and its isomers.

  • Integrate the signal of the internal standard.

  • Calculate the concentration of each isomer based on the integral values, the known concentration of the internal standard, and the number of protons contributing to each signal.

Visualization of Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Isomers Integrate->Quantify

Caption: Workflow for Isomeric Purity Assessment by HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Derivatize Derivatize with Silylating Agent Weigh->Derivatize Heat Heat at 70°C Derivatize->Heat Inject Inject into GC-MS Heat->Inject Separate Separation on DB-5ms Column Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Analyze Analyze Mass Spectra Detect->Analyze Quantify Quantify Isomers Analyze->Quantify NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Integrate Integrate Signals Acquire->Integrate Calculate Calculate Isomer Concentrations Integrate->Calculate

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-Amino-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, development, and analysis, the safe handling and disposal of chemical reagents like 5-Amino-1-naphthonitrile are of paramount importance. Adherence to established protocols not only ensures personnel safety but also maintains environmental integrity and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, treating it as a hazardous chemical waste product.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to handle the compound in a controlled environment. Given its nature as an aromatic amine and a nitrile, this compound should be handled with caution to prevent skin and eye contact, inhalation, and ingestion.

Safety Measure Specification Rationale
Eye Protection Safety glasses with side shields or chemical goggles.Protects eyes from potential splashes or airborne particles of the chemical.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact and potential absorption of the chemical.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Ventilation Work in a well-ventilated area or under a chemical fume hood.[1]Minimizes the risk of inhaling chemical dust or vapors.

Step-by-Step Disposal Protocol

The recommended and mandatory method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be discarded in the regular trash or poured down the drain.[1][2][3]

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification and Segregation:

    • Isolate waste this compound, including any contaminated disposable materials such as weighing paper, pipette tips, and gloves.

    • Avoid mixing this waste with other chemical waste streams unless compatibility is confirmed to prevent hazardous reactions.

  • Containerization:

    • Place the solid chemical waste into a dedicated, clearly labeled, and sealable waste container that is chemically compatible.

    • Ensure the container is in good condition and free from leaks.

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area.

    • This area should be cool, dry, and away from general laboratory traffic and incompatible materials.[1]

  • Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Follow all institutional, local, and national regulations for hazardous waste disposal.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure it is well-ventilated.

  • Control the Spill: For a solid spill, carefully sweep up the material to avoid creating dust and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and collect all cleanup materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and the relevant EHS personnel.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Ventilated Area (Fume Hood) Collect Collect Solid Waste & Contaminated Materials Ventilation->Collect Segregate Segregate from Incompatible Wastes Collect->Segregate Container Place in a Labeled, Sealable Container Segregate->Container Store Store in Designated Secure Area Container->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Disposal Professional Disposal via Approved Facility ContactEHS->Disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Amino-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 5-Amino-1-naphthonitrile (CAS No. 72016-73-0). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard identification:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute toxicity, Oral (Category 4)GHS07Warning H302: Harmful if swallowed

This information is based on available safety data sheets and chemical databases.

Personal Protective Equipment (PPE)

Due to the potential hazards associated with this compound and structurally similar aromatic amines, a comprehensive PPE protocol is mandatory. Aromatic amines as a class are noted for their potential toxicity and can be absorbed through the skin.[1][2][3] Therefore, stringent protective measures are necessary.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and airborne particles that could cause serious eye irritation.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents skin contact, which can lead to irritation and absorption of the chemical.[1][3] Nitrile gloves are generally resistant to a variety of chemicals, but it is crucial to regularly inspect for signs of degradation and replace them immediately if any compromise is suspected.[4]
Body Protection A flame-resistant laboratory coat, fully buttoned, with long sleeves, and long pants.Protects skin from accidental spills and splashes.
Footwear Closed-toe, closed-heel shoes made of a chemically resistant material.Prevents exposure from spills.
Respiratory Protection To be used in a well-ventilated area or a chemical fume hood.Minimizes the inhalation of potentially harmful dust or vapors. The precautionary statement P261 specifically advises to "Avoid breathing dust/fume/gas/mist/vapours/spray".[1][5]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to ensure safety and experimental integrity.

1. Preparation:

  • Ensure a chemical fume hood is operational and certified.

  • Verify that a calibrated eyewash station and an emergency safety shower are readily accessible.

  • Assemble all necessary equipment, including spatulas, weighing paper, and sealable containers, within the fume hood.

  • Don all required PPE as specified in the table above.

2. Handling and Use:

  • Conduct all weighing and transfer operations of this compound exclusively within the chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing.

  • Use appropriate, dedicated tools for transferring the chemical.

  • Keep containers tightly sealed when not in use to prevent contamination and the release of dust or vapors.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn. The precautionary statement P264 emphasizes to "Wash ... thoroughly after handling".[1][5]

3. In Case of a Spill:

  • Evacuate the immediate area of the spill.

  • Alert laboratory personnel and the designated safety officer.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it into a clearly labeled, sealed container for hazardous waste disposal.

  • Do not attempt to clean up large spills without appropriate training and equipment. Follow your institution's emergency procedures.

Quantitative Data

ParameterValueSource
Occupational Exposure Limit (OEL) Not Established-
Permissible Exposure Limit (PEL) - OSHA Not Established-
Recommended Exposure Limit (REL) - NIOSH Not Established-
LD50 (Oral) Data not available-

Given the lack of specific exposure limits, it is critical to handle this compound with a high degree of caution, assuming it to be a potent compound.

Storage and Disposal Plan

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage:

  • Store this compound in a cool, dry, and dark place, away from incompatible materials.

  • The storage area should be well-ventilated.

  • Keep the container tightly closed and clearly labeled with the chemical name and hazard warnings.

  • Store in a locked cabinet or a designated secure area to restrict access.

Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect all solid waste (e.g., contaminated gloves, weighing paper, absorbent materials) and any unused product in a clearly labeled, sealed, and chemically compatible container.

  • The waste container must be labeled as "Hazardous Waste" and include the full chemical name.

  • Dispose of the hazardous waste through your institution's designated Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe_Handling_Workflow Prep Preparation Don_PPE Don Personal Protective Equipment Prep->Don_PPE Handling Chemical Handling (in Fume Hood) Don_PPE->Handling Experiment Experimental Use Handling->Experiment Spill Spill Occurs Handling->Spill If Spill Storage Secure Storage (Cool, Dry, Dark) Experiment->Storage Unused Material Waste_Collection Hazardous Waste Collection Experiment->Waste_Collection Used Material Doff_PPE Doff and Dispose Contaminated PPE Experiment->Doff_PPE Cleanup Spill Cleanup (Follow Protocol) Spill->Cleanup Cleanup->Waste_Collection Cleanup->Doff_PPE Disposal Disposal via EHS/Licensed Contractor Waste_Collection->Disposal Wash Wash Hands Thoroughly Doff_PPE->Wash

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.